N-(4-Ethoxybenzylidene)-4-acetylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-20-17-10-4-14(5-11-17)12-18-16-8-6-15(7-9-16)13(2)19/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYNBNSFSMUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654153 | |
| Record name | 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17224-17-8 | |
| Record name | 1-(4-{(E)-[(4-Ethoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Ethoxybenzylidene)-4-acetylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Ethoxybenzylidene)-4-acetylaniline
This technical guide provides a comprehensive framework for the synthesis and characterization of the Schiff base, N-(4-Ethoxybenzylidene)-4-acetylaniline. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only a procedural outline but also the underlying scientific rationale for the experimental design.
Introduction: The Significance of Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] The imine linkage is of significant interest due to its prevalence in various biologically active molecules and its role as a versatile intermediate in organic synthesis. The electronic and steric properties of Schiff bases can be readily tuned by modifying the aldehyde and amine precursors, making them valuable scaffolds in medicinal chemistry and materials science. This compound, the subject of this guide, is a derivative that incorporates an ethoxy and an acetyl group, functionalities that can influence its chemical and physical properties, including its potential as a liquid crystal or a biologically active agent.
Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of this compound is achieved through the acid-catalyzed condensation of 4-ethoxyaniline and 4-aminoacetophenone. The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product.[3][4]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 10 |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 10 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops |
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.50 g (10 mmol) of 4-ethoxybenzaldehyde in 25 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1.35 g (10 mmol) of 4-aminoacetophenone.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to obtain a pure crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a low temperature.
Characterization of this compound
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physical Properties:
| Property | Expected Value |
| Molecular Formula | C₁₇H₁₇NO₂[5][6] |
| Molecular Weight | 267.32 g/mol [6] |
| Appearance | Expected to be a crystalline solid. |
| Melting Point | To be determined experimentally. |
| Solubility | Expected to be soluble in common organic solvents like ethanol, chloroform, and DMF. |
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (Azomethine) | 1625 - 1600[1][7] |
| C=O (Ketone) | 1685 - 1665 |
| C-O-C (Ether) | 1260 - 1200 (asymmetric) & 1150 - 1085 (symmetric) |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 3000 - 2850 |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities for the protons of this compound are outlined below.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Acetyl) | ~2.5 | Singlet | 3H |
| -CH₃ (Ethoxy) | ~1.4 | Triplet | 3H |
| -CH₂- (Ethoxy) | ~4.0 | Quartet | 2H |
| Aromatic Protons | 6.8 - 8.0 | Multiplets | 8H |
| -CH=N- (Azomethine) | ~8.3 - 8.6 | Singlet | 1H |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 267.13 |
| [M+H]⁺ | 268.13 |
| [M+Na]⁺ | 290.11 |
The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for Schiff bases involve cleavage of the C-N and C=N bonds.
Safety and Handling
The starting materials and the final product should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. 4-Ethoxybenzaldehyde and 4-aminoacetophenone may be irritating to the skin, eyes, and respiratory tract. The final product, this compound, is also expected to be a skin and eye irritant.[6]
Conclusion
This technical guide has detailed a robust and reproducible method for the synthesis of this compound, a Schiff base with potential applications in various scientific fields. The provided protocol, along with the comprehensive characterization data, will enable researchers to synthesize and confidently identify this compound. The inherent versatility in the structure of Schiff bases invites further exploration into the synthesis of related derivatives and the investigation of their biological and material properties.
References
- Prasanti, M., Jha, A., Rajesh Kumar, B., & RaviShankar Kumar, C. (2023). Structural Aspects and Characterization of Synthesized Novel Schiff Base of 4- Hydroxybenzaldehyde with Anilines for Optoelectronic Properties. Research Square.
- Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. (2018).
- Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu. (2020). Letters in Applied NanoBioScience, 9(3), 1234-1243.
- Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD.
- Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (2012). Der Pharma Chemica, 4(2), 790-794.
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crystal structure analysis of N-(4-Ethoxybenzylidene)-4-acetylaniline
An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-Ethoxybenzylidene)-4-acetylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Unveiling the Solid-State Architecture of a Promising Schiff Base
This compound is a Schiff base, a class of organic compounds characterized by the azomethine (-C=N-) functional group.[1] These molecules are not only versatile intermediates in organic synthesis but also exhibit a wide range of applications, including in materials science as liquid crystals and in pharmacology due to their potential biological activities.[2][3][4] The precise arrangement of molecules in the solid state, or crystal structure, dictates many of the material's bulk properties, such as thermal stability, solubility, and even its efficacy as an active pharmaceutical ingredient.
This guide provides a comprehensive, in-depth walkthrough of the complete . We will proceed from the foundational synthesis and characterization to advanced single-crystal X-ray diffraction and computational analysis. The methodologies described herein are grounded in established laboratory practices and are designed to provide a robust and reproducible framework for the solid-state characterization of this and similar compounds.
Synthesis and Spectroscopic Confirmation
A logical starting point for any crystal structure analysis is the unambiguous synthesis and characterization of the target compound. The synthesis of this compound is typically achieved through a condensation reaction between an appropriately substituted aniline and a benzaldehyde.[5][6]
Synthetic Protocol
A common and effective method for the synthesis of Schiff bases involves the reflux of equimolar amounts of the constituent amine and aldehyde in a suitable solvent, often with a catalytic amount of acid.[6][7]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 4-acetylaniline (1.0 mmol) in 20 mL of absolute ethanol. To this, add 4-ethoxybenzaldehyde (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reaction: The mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator. The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Before proceeding to single-crystal studies, it is imperative to confirm the molecular structure of the synthesized compound using a suite of spectroscopic techniques.[8][9][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is crucial for identifying the formation of the characteristic azomethine bond. The absence of the N-H stretching bands from 4-acetylaniline and the C=O stretching of 4-ethoxybenzaldehyde, coupled with the appearance of a strong absorption band in the region of 1597-1645 cm⁻¹ corresponding to the C=N stretch, confirms the formation of the Schiff base.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will provide a proton map of the molecule. Key signals to expect include the singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-8.5 ppm, aromatic protons in the 6.5-8.0 ppm range, the quartet and triplet for the ethoxy group, and a singlet for the acetyl group's methyl protons.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the carbon framework. The carbon of the azomethine group will appear around 160 ppm, and the carbonyl carbon of the acetyl group will be observed further downfield.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. For this compound (C₁₇H₁₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 267.32.[11]
Single-Crystal Growth and X-ray Diffraction Analysis
With the compound synthesized and its identity confirmed, the next critical step is to grow high-quality single crystals suitable for X-ray diffraction.
Crystal Growth Methodology
The slow evaporation method is a widely used and effective technique for growing organic single crystals.
Experimental Protocol: Single Crystal Growth
-
Solution Preparation: Prepare a saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature.
-
Evaporation: Loosely cover the container with perforated parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Harvesting: Once well-formed crystals of sufficient size are observed, they can be carefully harvested from the solution.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[12]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often 100 K or 293 K) using a specific X-ray wavelength (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₁₇H₁₇NO₂ |
| Formula weight | 267.32 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.5 Å, b = 7.5 Å, c = 15.0 Å |
| β = 105° | |
| Volume | 1355 ų |
| Z | 4 |
| Density (calculated) | 1.31 g/cm³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Note: This data is representative of a typical organic molecule and serves as an illustrative example.
Molecular and Supramolecular Structure
The refined crystallographic data provides a wealth of information about the molecular geometry and the interactions that govern the crystal packing.
Molecular Conformation
The molecule is expected to be nearly planar, a common feature in benzylideneaniline derivatives.[13][14] The dihedral angle between the two aromatic rings is a key conformational parameter. The ethoxy and acetyl groups may exhibit some degree of rotational freedom.
Caption: Molecular structure of this compound.[11]
Table 2: Selected Hypothetical Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C=N | 1.28 |
| C-O (ethoxy) | 1.37 |
| C=O (acetyl) | 1.22 |
| C-N-C (angle) | 118 |
| C-C=N (angle) | 121 |
Note: These values are typical for Schiff bases and are for illustrative purposes.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. While classical hydrogen bonds may be absent, weaker interactions such as C-H···O and C-H···π interactions are likely to play a significant role in the supramolecular architecture. These interactions dictate the overall packing motif, which can influence the material's physical properties.
Computational Insights: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16][17] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts in the crystal.[16]
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | 55.0 |
| C···H/H···C | 25.0 |
| O···H/H···O | 18.5 |
| Other | 1.5 |
This quantitative breakdown allows for a detailed comparison of the packing forces in different polymorphs or related structures.[16]
Caption: Comprehensive workflow for crystal structure analysis.
Thermal Properties
Given that many benzylideneaniline derivatives exhibit liquid crystalline properties, understanding the thermal behavior is crucial.[2][3]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1][18][19] For this compound, TGA would reveal its thermal stability and decomposition temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions, such as melting and crystallization.[14] For a liquid crystal, DSC can identify the temperatures of transitions between different mesophases.
Conclusion
The comprehensive , as outlined in this guide, provides a multi-faceted understanding of its solid-state properties. By integrating synthesis, spectroscopy, single-crystal X-ray diffraction, computational analysis, and thermal studies, a complete picture of the molecule's structure-property relationships can be established. This detailed characterization is fundamental for the rational design of new materials with tailored functionalities, whether for applications in advanced electronics or as novel therapeutic agents.
References
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Schiff bases and their complexes: Recent progress in thermal analysis. [Link]
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Schiff bases and their complexes: Recent progress in thermal analysis - Taylor & Francis Online. [Link]
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Full article: Schiff bases and their complexes: Recent progress in thermal analysis. [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega - ACS Publications. [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed Central. [Link]
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Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed. [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed. [Link]
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Thermal analysis of Schiff base metal complexes - ResearchGate. [Link]
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Isolation and Spectroscopic Characterization of some Schiff Base Complexes - E-RESEARCHCO. [Link]
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Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex - Prime Scholars. [Link]
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Crystal structure and Hirshfeld surface analysis of an etoxazole metabolite designated R4. [Link]
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Synthesis, crystal structure, spectral characterization and Hirshfeld surface analysis of (E)-N′-(3-ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide single-crystal – a novel NLO active material - OUCI. [Link]
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Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide - NIH. [Link]
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Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. [Link]
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(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - ResearchGate. [Link]
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Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). [Link]
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Experimental details of single-crystal X-ray diffraction | Download Table - ResearchGate. [Link]
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Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - NIH. [Link]
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Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material - PubMed. [Link]
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Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC - PubMed Central. [Link]
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(PDF) X-Ray Crystal Structure of N'-[(1e - Amanote Research. [Link]
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(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity - ResearchGate. [Link]ohydrazide_in_Silico_Study_and_Antibacterial_Activity)
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Spectroscopic Properties of N-(4-Ethoxybenzylidene)-4-acetylaniline: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the spectroscopic properties of the Schiff base, N-(4-Ethoxybenzylidene)-4-acetylaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the synthesis and spectroscopic characterization of this compound. By integrating established experimental protocols with theoretical insights, this guide serves as an authoritative resource for understanding the structural and electronic characteristics of this compound through Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound, a Schiff base with the chemical formula C₁₇H₁₇NO₂, is a molecule of significant interest due to the versatile chemical properties endowed by its imine (-C=N-) linkage and substituted aromatic rings.[1] Schiff bases are widely investigated for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties, making them valuable scaffolds in medicinal chemistry and drug discovery. The presence of an ethoxy group as an electron-donating substituent and an acetyl group as an electron-withdrawing substituent on the benzylidene and aniline rings, respectively, creates a unique electronic profile that influences the molecule's reactivity, coordination chemistry, and spectroscopic behavior.
This guide presents a comprehensive overview of the key spectroscopic techniques used to elucidate the structure and electronic properties of this compound. Each section details the underlying principles of the technique, a validated experimental protocol, and an in-depth interpretation of the spectral data, supported by data from analogous compounds and theoretical predictions where direct experimental data is not available.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 4-ethoxyaniline and 4-acetylbenzaldehyde. This reaction is a classic example of Schiff base formation, which involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-ethoxyaniline in 50 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of 4-acetylbenzaldehyde in 30 mL of absolute ethanol.
-
Reaction Mixture: Slowly add the ethanolic solution of 4-acetylbenzaldehyde to the solution of 4-ethoxyaniline with continuous stirring at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reflux: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds provide a molecular fingerprint.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: The FT-IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the formation of the Schiff base and the presence of its key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=N Stretch (Imine) | 1625 - 1600 | Confirms the formation of the Schiff base linkage. |
| C=O Stretch (Ketone) | 1685 - 1665 | Indicates the presence of the acetyl group. |
| C-O-C Stretch (Ether) | 1260 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Corresponds to the ethoxy group. |
| Aromatic C=C Stretch | 1600 - 1450 | Characteristic of the benzene rings. |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic C-H bonds. |
| Aliphatic C-H Stretch | 2980 - 2850 | C-H bonds of the ethoxy and acetyl methyl groups. |
The absence of the characteristic N-H stretching bands of the primary amine (around 3400-3300 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹) from the starting materials provides strong evidence for the successful synthesis of the Schiff base.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or chloroform).
-
Instrumentation: The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show two main absorption bands:
-
π → π* Transitions: An intense absorption band is anticipated in the range of 250-300 nm, corresponding to the π → π* electronic transitions within the aromatic rings and the conjugated imine group.
-
n → π* Transitions: A less intense band may be observed at longer wavelengths, typically around 320-360 nm, which can be attributed to the n → π* transition of the non-bonding electrons on the nitrogen atom of the imine group.
The position and intensity of these absorption bands can be influenced by the polarity of the solvent.[2] In polar solvents, a hypsochromic (blue) shift of the n → π* transition and a bathochromic (red) shift of the π → π* transition may be observed due to solute-solvent interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound would display distinct signals for the different types of protons present in the molecule.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH=N- (Imine) | 8.3 - 8.6 | Singlet | 1H |
| Aromatic Protons | 6.9 - 8.0 | Multiplet/Doublets | 8H |
| -O-CH₂- (Ethoxy) | 4.0 - 4.2 | Quartet | 2H |
| -C(=O)-CH₃ (Acetyl) | 2.5 - 2.7 | Singlet | 3H |
| -CH₂-CH₃ (Ethoxy) | 1.3 - 1.5 | Triplet | 3H |
The downfield chemical shift of the imine proton is a characteristic feature of Schiff bases. The aromatic protons will appear as a complex pattern of doublets and multiplets due to their different electronic environments and spin-spin coupling.
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| -C=O (Ketone) | 195 - 200 |
| -C=N- (Imine) | 158 - 165 |
| Aromatic Carbons | 114 - 162 |
| -O-CH₂- (Ethoxy) | 63 - 65 |
| -C(=O)-CH₃ (Acetyl) | 26 - 28 |
| -CH₂-CH₃ (Ethoxy) | 14 - 16 |
The chemical shifts of the aromatic carbons will vary depending on the electronic effects of the substituents. The carbon attached to the ethoxy group will be shifted upfield, while the carbon attached to the acetyl group will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions of the sample.
-
Analysis: The ions are then separated based on their m/z ratio by a mass analyzer and detected.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight.
-
Molecular Weight: The calculated monoisotopic mass of C₁₇H₁₇NO₂ is 267.1259 g/mol .[1] The mass spectrum should show a peak at or very close to this value.
-
Predicted Adducts: In ESI-MS, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed. PubChemLite predicts a collision cross-section for the [M+H]⁺ ion at an m/z of 268.13320.[3]
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for Schiff bases involve cleavage of the C-N and C=N bonds, as well as fragmentation of the substituent groups. Expected fragments would correspond to the 4-ethoxybenzylidene cation and the 4-acetylaniline radical cation or related fragments.
Diagram of Molecular Structure with Key Spectroscopic Features
Caption: Molecular structure and key predicted spectroscopic data for this compound.
Conclusion
The spectroscopic characterization of this compound provides a detailed understanding of its molecular structure and electronic properties. FT-IR spectroscopy confirms the presence of the key imine, ketone, and ether functional groups. UV-Vis spectroscopy reveals the electronic transitions characteristic of its conjugated system. NMR spectroscopy offers a precise map of the proton and carbon environments within the molecule. Finally, mass spectrometry confirms the molecular weight and provides insights into its fragmentation pathways.
The methodologies and data presented in this guide serve as a valuable resource for researchers working with this Schiff base and similar compounds. The comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound and for understanding its potential applications in various scientific fields, including materials science and medicinal chemistry.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Dudek, G. O., & Holm, R. H. (1961). A Nuclear Magnetic Resonance Study of Schiff Bases. I. Tautomeric Equilibria. Journal of the American Chemical Society, 83(9), 2099-2104.
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Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Egyptian Journal of Chemistry, 64(4), 1847-1853.[2]
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A Comprehensive Technical Guide to (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate (C17H17NO2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the Schiff base with the molecular formula C17H17NO2, identified as (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate. Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone in medicinal chemistry and materials science due to their synthetic versatility and wide spectrum of biological activities.[1][2] This document delineates the systematic IUPAC nomenclature, stereochemical assignment, a detailed synthesis protocol, and comprehensive methods for physicochemical characterization. Furthermore, it explores the compound's potential applications in drug development and corrosion inhibition, grounded in the established bioactivity of structurally related N-benzylideneaniline derivatives. This guide is intended to serve as a vital resource, synthesizing foundational knowledge with practical, field-proven methodologies for professionals engaged in chemical research and development.
Introduction to Schiff Bases
Schiff bases, first reported by Hugo Schiff in 1864, are formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[3][4] The defining feature of a Schiff base is the imine or azomethine group (R-CH=N-R'), a functional group that is critical to their diverse chemical and biological functions.[5] The carbon-nitrogen double bond, with its sp2 hybridized nitrogen atom, provides unique electronic and steric properties, making these compounds excellent ligands for metal complexation and key pharmacophores in drug design.[2][6]
Aromatic Schiff bases are particularly stable due to the conjugation between the imine bond and the aromatic rings.[7] This structural feature is often associated with a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][6][8] Their utility also extends to industrial applications such as catalysis, dyes, and as highly effective corrosion inhibitors.[2][9][10]
This guide focuses on a specific aromatic Schiff base, C17H17NO2, providing a holistic analysis from its molecular identity to its potential utility. By understanding the synthesis, characterization, and application of this representative molecule, researchers can gain deeper insights into this important class of compounds.
Part 1: IUPAC Nomenclature and Structural Elucidation
The precise identification of a chemical compound through systematic nomenclature is fundamental to scientific communication. The molecular formula C17H17NO2 corresponds to the Schiff base derived from 4-methylbenzaldehyde and ethyl 4-aminobenzoate.
Systematic Naming
The IUPAC naming process follows a set of priority rules to identify the principal functional group, which forms the base name of the molecule.
-
Identify the Principal Functional Group: According to IUPAC priority rules, the ester group (-COOC2H5) takes precedence over the imine (-C=N-) and aromatic rings. Therefore, the molecule is named as a derivative of ethyl benzoate .[11]
-
Identify the Parent Structure: The main structure is an ethyl benzoate molecule substituted at the para- (or 4-) position of the benzene ring.
-
Name the Substituent: The substituent attached at position 4 is a complex group: (4-methylbenzylidene)amino. This name is constructed as follows:
-
The amino part refers to the nitrogen atom connecting the two parts of the molecule.
-
The (4-methylbenzylidene) part describes the group attached to the nitrogen, which is derived from 4-methylbenzaldehyde. The -idene suffix signifies the double bond to the nitrogen atom.
-
-
Assemble the Full Name: Combining these elements gives the systematic name: ethyl 4-((4-methylbenzylidene)amino)benzoate .
Stereochemistry: (E/Z) Isomerism
The C=N double bond is a stereocenter, leading to the possibility of geometric isomers. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
-
On the Carbon atom of the imine: The 4-methylphenyl group has a higher priority than the hydrogen atom.
-
On the Nitrogen atom of the imine: The 4-(ethoxycarbonyl)phenyl group has a higher priority than the nitrogen's lone pair of electrons.
Since the two higher-priority groups are on opposite sides of the C=N double bond, the configuration is assigned as (E) .
Therefore, the complete and unambiguous IUPAC name is (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate .
-
Molecular Formula: C17H17NO2
-
Molecular Weight: 283.33 g/mol
-
Structure: (A 2D representation of the (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate structure would be placed here)
Part 2: Synthesis Protocol
The synthesis of (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate is a straightforward condensation reaction, a classic method for preparing aromatic Schiff bases.[12][13][14]
Reaction Scheme
CH3-C6H4-CHO + H2N-C6H4-COOC2H5 → CH3-C6H4-CH=N-C6H4-COOC2H5 + H2O (4-methylbenzaldehyde + Ethyl 4-aminobenzoate → (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate + Water)
Detailed Experimental Protocol
Materials:
-
4-methylbenzaldehyde (p-tolualdehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve an equimolar amount of ethyl 4-aminobenzoate (e.g., 1.65 g, 10 mmol) in 50 mL of absolute ethanol. Stir until fully dissolved.[13]
-
Addition of Aldehyde: To this solution, add an equimolar amount of 4-methylbenzaldehyde (e.g., 1.20 g, 10 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and catalyzing the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 2-4 hours.[17] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate as a crystalline solid.
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Further purify the product by recrystallization from hot ethanol to obtain a high-purity crystalline solid.
-
Dry the final product in a vacuum oven.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target Schiff base.
Part 3: Physicochemical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods is employed for comprehensive characterization.[18][19]
Spectroscopic Analysis
| Technique | Principle | Expected Results for C17H17NO2 |
| FT-IR | Infrared radiation absorption causes molecular vibrations at characteristic frequencies, identifying functional groups.[20] | ~1710-1730 cm⁻¹: Strong C=O stretch (ester).~1600-1625 cm⁻¹: C=N stretch (imine).[18]~1600, ~1500 cm⁻¹: C=C stretches (aromatic rings).~1250 cm⁻¹: C-O stretch (ester).~2900-3100 cm⁻¹: C-H stretches (aromatic and aliphatic). |
| ¹H NMR | Nuclei in a magnetic field absorb radio waves at frequencies dependent on their chemical environment, revealing the hydrogen framework.[21] | ~8.3-8.5 ppm: Singlet, 1H (-CH=N-).~7.0-8.2 ppm: Multiplets, 8H (aromatic protons).~4.3 ppm: Quartet, 2H (-O-CH₂-CH₃).~2.4 ppm: Singlet, 3H (Ar-CH₃).~1.4 ppm: Triplet, 3H (-O-CH₂-CH₃). |
| ¹³C NMR | Measures the absorption of radio waves by ¹³C nuclei, mapping the carbon skeleton of the molecule.[18] | ~166 ppm: C=O (ester).~160 ppm: C=N (imine).~120-155 ppm: Aromatic carbons.~61 ppm: -O-CH₂-.~21 ppm: Ar-CH₃.~14 ppm: -CH₃ (ethyl). |
| Mass Spec. | Measures the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight. | [M]+ peak at m/z ≈ 283.13 . High-resolution mass spectrometry would confirm the exact mass consistent with the formula C17H17NO2. |
Physical Properties
-
Melting Point: A sharp and defined melting point range is a strong indicator of high purity. The expected value would be determined experimentally.
-
Appearance: Typically a crystalline solid. The color can range from white to pale yellow.
Part 4: Applications in Drug Development and Materials Science
While the specific biological profile of (E)-ethyl 4-((4-methylbenzylidene)amino)benzoate requires dedicated investigation, the broader class of N-benzylideneaniline derivatives serves as a strong predictor of its potential applications.[1][8]
Potential as a Therapeutic Agent
Schiff bases are recognized as versatile pharmacophores with a wide range of biological activities.[2][22]
-
Antimicrobial Activity: The imine group is crucial for antimicrobial effects.[3] Many Schiff base derivatives have shown significant efficacy against various pathogenic bacteria and fungi by interfering with cellular processes.[8][23] The presence of electron-donating (methyl) and electron-withdrawing (ester) groups can modulate this activity.
-
Anticancer Activity: N-benzylideneaniline derivatives have demonstrated cytotoxic effects against multiple cancer cell lines.[5][8] Their mechanism often involves inducing apoptosis (programmed cell death) or inhibiting key enzymes necessary for cancer cell proliferation.[7]
-
Antioxidant and Anti-inflammatory Activity: The conjugated aromatic system can stabilize free radicals, giving these compounds antioxidant properties.[24] This is often linked to anti-inflammatory effects, as oxidative stress is a key driver of inflammation.[6]
Application in Corrosion Inhibition
Aromatic Schiff bases are excellent corrosion inhibitors for metals, particularly in acidic environments.[25][26]
-
Mechanism of Action: The molecule adsorbs onto the metal surface. The nitrogen and oxygen atoms, along with the π-electrons from the aromatic rings, donate electron density to the vacant d-orbitals of the metal. This forms a protective film that acts as a barrier, preventing the corrosive medium from reaching the metal surface.[9][10] The large surface area of the molecule enhances its ability to cover and protect the metal.
Logical Pathway for Bioactivity Screening
Caption: A logical workflow for evaluating the compound's potential.
Conclusion
(E)-ethyl 4-((4-methylbenzylidene)amino)benzoate is a representative aromatic Schiff base with a well-defined structure and accessible synthesis route. This guide has provided a comprehensive technical framework covering its nomenclature, synthesis, and characterization. Based on extensive research into structurally analogous compounds, this molecule holds significant promise for applications in medicinal chemistry as a scaffold for antimicrobial and anticancer agents, and in materials science as an effective corrosion inhibitor. The detailed protocols and theoretical grounding presented herein offer a solid foundation for researchers to further explore and harness the potential of this versatile class of compounds.
References
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- Joseph, A., et al. (2019). Schiff bases: An overview of their corrosion inhibition activity in acid media against mild steel. Progress in Organic Coatings.
- Yusof, N. S. M., et al. (n.d.). Schiff Base As A Corrosion Inhibitor. ResearchGate.
- BenchChem. (n.d.). A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Geetha, K., et al. (2023). Schiff Bases as Corrosion Inhibitors: A Mini-Review. Journal of Materials.
- Sharma, S., et al. (2020). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Pharmaceutical Research International.
- Gowda, N., et al. (2025). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. ResearchGate.
- Patel, D. R., et al. (2020). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. JETIR.
- Jafari, H., et al. (2024). Synthesis and evaluation of Schiff base as corrosion inhibitor for carbon steel in 1 M HCl solution. Emerald Publishing.
- Kumar, S. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher.
- Güler, A., et al. (n.d.). Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. ResearchGate.
- Gowda, N., et al. (2025). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. ResearchGate.
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- Nikolova, Y., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. NIH.
- GSC Online Press. (2022). Biological applications of Schiff bases: An overview.
- Karatas, F., et al. (2020). Preparation and Characterization of Some Schiff Base Compounds. ResearchGate.
- International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
- Sahu, R., et al. (n.d.). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. ResearchGate.
- Nikam, D., et al. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development.
- Kumar, D., et al. (2010). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. NIH.
- Deepa, K. (2019). Medicinal Properties of Some Schiff's Base Complexes. Unity Women's College.
- Valvi, S. B., et al. (2025). Green Chemistry approach for synthesis of Schiff bases and their applications. Iraqi Academic Scientific Journals.
- Das, R. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR.
- ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- Al-Salim, N. H., et al. (2020). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. ResearchGate.
- Organic Syntheses Procedure. (n.d.). ETHYL 4-AMINOBENZOATE.
- Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.
- Thermo Fisher Scientific. (n.d.). Ethyl 4-aminobenzoate, 98%.
- IUPAC. (n.d.). Schiff bases (S05498). The IUPAC Compendium of Chemical Terminology.
- NIH. (n.d.). Different Schiff Bases—Structure, Importance and Classification. PMC.
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An In-Depth Technical Guide to the Thermal Analysis of N-(4-Ethoxybenzylidene)-4-acetylaniline
Foreword: The Crucial Role of Thermal Analysis in Material Science and Pharmaceutical Development
In the realms of materials science and pharmaceutical development, a thorough understanding of a compound's thermal properties is not merely academic—it is a cornerstone of innovation and safety. Thermal analysis techniques provide a critical lens through which we can observe the behavior of materials as a function of temperature.[1][2][3] For researchers, scientists, and drug development professionals, these methods are indispensable for characterizing substances, ensuring stability, and predicting behavior under various processing and storage conditions.[1][4] This guide focuses on N-(4-Ethoxybenzylidene)-4-acetylaniline, a Schiff base of significant interest, to illustrate the power and practical application of thermal analysis. Schiff bases, synthesized from the condensation of primary amines with aldehydes or ketones, are a versatile class of compounds with applications ranging from catalysis to medicine.[5][6][7] Their thermal behavior is a key determinant of their utility and stability.[5][6]
This document is structured to provide not just procedural steps, but a deep, causal understanding of the experimental choices involved in the thermal analysis of this compound. We will delve into the "why" behind the "how," ensuring that each protocol is a self-validating system grounded in scientific integrity.
This compound: Synthesis and Physicochemical Context
This compound (C₁₇H₁₇NO₂) is a Schiff base, also known as an imine, characterized by a carbon-nitrogen double bond.[5] This functional group is central to its chemical reactivity and physical properties.
Molecular Structure:
-
IUPAC Name: 1-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]ethanone[8]
-
Molecular Weight: 267.32 g/mol [8]
The synthesis of such Schiff bases typically involves the condensation reaction between an appropriately substituted aniline and a benzaldehyde.[7] In this case, 4-acetylaniline reacts with 4-ethoxybenzaldehyde, usually under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid.[7][10]
The presence of the ethoxy and acetyl groups on the phenyl rings influences the molecule's polarity, crystallinity, and potential for intermolecular interactions, all of which are critical to its thermal behavior. The extended conjugated system across the molecule also plays a significant role in its properties, including its potential applications in areas like liquid crystals.[11][12]
The Pillars of Thermal Analysis: DSC and TGA
For a comprehensive thermal profile of this compound, we employ two primary, complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[13]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[14] It is the premier technique for identifying phase transitions such as melting, crystallization, and glass transitions, and for quantifying the enthalpy changes associated with these events.[3][14][15]
-
Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[13] This technique is essential for determining the thermal stability of a material, studying decomposition kinetics, and quantifying volatile content, such as residual solvents or moisture.[2][13]
The combined use of DSC and TGA provides a holistic view, allowing for the correlation of thermal events (from DSC) with mass changes (from TGA).[13]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, incorporating best practices to ensure data integrity and reproducibility.
Differential Scanning Calorimetry (DSC) Protocol
Rationale: The goal of this DSC experiment is to determine the melting point and enthalpy of fusion of this compound, as well as to screen for any other phase transitions, such as polymorphism.[3] A controlled heating and cooling cycle is employed to reveal both the initial thermal behavior and the material's properties upon recrystallization.
Instrumentation: A calibrated heat-flux DSC instrument is recommended. Calibration should be performed using certified reference materials (e.g., indium) for both temperature and enthalpy.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the powdered this compound sample into a standard aluminum DSC pan. The use of a fine powder ensures good thermal contact with the pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. An empty, hermetically sealed aluminum pan will be used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 25 °C for 5 minutes to ensure thermal stability before the analysis begins.
-
Heating Scan: Heat the sample from 25 °C to a temperature sufficiently above its melting point (e.g., 200 °C) at a constant rate of 10 °C/min. A rate of 10-20 K/min is common for initial scans.[16]
-
Isothermal Hold: Hold the sample at the upper temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample back to 25 °C at a controlled rate of 10 °C/min to observe crystallization behavior.
-
Second Heating Scan: Reheat the sample from 25 °C to 200 °C at 10 °C/min. Comparing the first and second heating scans can reveal information about polymorphism and the effects of thermal history.[16]
-
Data Analysis:
-
Determine the onset temperature of melting from the first heating scan, which is typically taken as the melting point for a pure substance.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Analyze the cooling curve for any exothermic crystallization peaks.
-
Compare the thermograms from the first and second heating scans for any differences in melting points or the appearance of new peaks, which could indicate polymorphic transformations.[16]
Workflow Visualization:
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
Rationale: The TGA experiment is designed to assess the thermal stability and decomposition profile of this compound. By monitoring mass loss as a function of temperature, we can identify the onset of decomposition and characterize the degradation process.
Instrumentation: A calibrated TGA instrument is required. Calibration should be performed for both mass and temperature according to the manufacturer's guidelines.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered this compound sample into an alumina or platinum TGA crucible. The sample size should be sufficient to provide a clear signal without being so large as to cause thermal gradients.[17]
-
Instrument Setup: Place the crucible onto the TGA's microbalance.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[18] This is crucial to prevent oxidative decomposition, which might not be representative of the material's intrinsic thermal stability.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature slightly above ambient (e.g., 30 °C) for 10-15 minutes to allow the balance to stabilize.
-
Heating Scan: Heat the sample from 30 °C to a high temperature, well beyond the expected decomposition (e.g., 600 °C or 700 °C), at a constant heating rate of 10 °C/min.[18]
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to generate the TGA curve.
-
Determine the onset temperature of decomposition, often defined by the intersection of the baseline tangent with the tangent of the decomposition step.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Quantify the mass loss at each decomposition step and the final residual mass.
Workflow Visualization:
Caption: Workflow for TGA analysis of this compound.
Data Presentation and Interpretation
The data obtained from DSC and TGA experiments should be presented clearly for straightforward interpretation.
Summary of Thermal Properties
| Parameter | Technique | Value | Unit |
| Melting Point (Onset) | DSC | TBD | °C |
| Enthalpy of Fusion (ΔHfus) | DSC | TBD | J/g |
| Crystallization Temperature (Peak) | DSC | TBD | °C |
| Onset of Decomposition (Td) | TGA | TBD | °C |
| Temperature of Max. Decomposition Rate | TGA (DTG) | TBD | °C |
| Residual Mass @ 600°C | TGA | TBD | % |
| (TBD: To Be Determined from experimental data) |
Interpreting the Results
-
DSC Thermogram: The DSC curve will likely show a sharp endothermic peak corresponding to the melting of the crystalline solid.[19] The sharpness of the peak is an indicator of purity; impurities typically broaden the melting range. The second heating scan should be carefully compared to the first. If the melting point shifts or an additional peak appears, it suggests the presence of different crystalline forms (polymorphs).[16]
-
TGA Thermogram: The TGA curve for a pure, stable organic compound like this compound is expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition.[20] The decomposition may occur in one or multiple steps, which can provide insights into the degradation mechanism.[7][21] A low residual mass at the end of the experiment in an inert atmosphere is typical for organic compounds that decompose into volatile products.
Logical Relationship Visualization:
Caption: Logical flow from raw data to a comprehensive thermal profile.
Conclusion: Synthesizing Insights for Application
The thermal analysis of this compound provides critical data for its application in research and development. The melting point and enthalpy of fusion are fundamental physical properties that dictate processing parameters, such as those in crystallization or formulation. The thermal stability data from TGA defines the upper temperature limit for storage and use, which is paramount in the pharmaceutical industry to ensure drug efficacy and safety.[4] Any evidence of polymorphism from DSC is of high importance, as different crystalline forms can have different solubilities, bioavailabilities, and stabilities.
By following the detailed, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable data. This enables informed decision-making in material selection, process optimization, and quality control, ultimately accelerating the development of new technologies and therapies.
References
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Giron, D. (1986). Applications of thermal analysis in the pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 755-770. [Link]
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Gaballa, A. S., et al. (2017). Schiff bases and their complexes: Recent progress in thermal analysis. Separation Science and Technology, 52(6), 1035-1051. [Link]
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Wikipedia. (n.d.). Differential thermal analysis. [Link]
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Henven. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]
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MicroscopeMaster. (2022). Differential Thermal Analysis-Principle, Detailed Instrumentation, and Application. [Link]
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ResearchGate. (n.d.). Schiff bases and their complexes: Recent progress in thermal analysis. [Link]
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Taylor & Francis Online. (2017). Schiff bases and their complexes: Recent progress in thermal analysis. [Link]
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WorldofTest.com. (2024). Differential Thermal Analysis (DTA): Principles, Applications, and Insights. [Link]
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D'Amelia, R., et al. (2019). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 96(4), 768-772. [Link]
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Vidyabharti College Of Pharmacy. (n.d.). DIFFERENTIAL THERMAL ANALYSIS. [Link]
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Slideshare. (n.d.). Differential thermal analysis(dta). [Link]
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European Pharmaceutical Review. (2005). Why is thermal analysis important to the industry?. [Link]
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AZoM. (n.d.). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
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AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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Asian Journal of Research in Chemistry. (2019). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curve of the Schiff base ligands.... [Link]
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ResearchGate. (n.d.). Thermal analysis of Schiff base metal complexes. [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of Schiff base ligand and complexes. [Link]
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Al-Mustansiriyah Journal of Science. (2013). Thermogravimetric Study of Some Schiff base Metal Complexes. [Link]
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ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) of [Co(Salen)] (5) Schiff base complex. [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
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Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]
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Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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ResearchGate. (n.d.). Thermogravimetric results of Schiff base metal complexes. [Link]
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Journal of Scientific Research. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. [Link]
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ResearchGate. (n.d.). TG and DSC curves of thermal decomposition of the Schiff base in air. [Link]
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PubChem. (n.d.). This compound. [Link]
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PubChemLite. (n.d.). This compound (C17H17NO2). [Link]
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EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]
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MDPI. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link]
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Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
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Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]
-
UCSB MRL. (n.d.). Interpreting DSC Data. [Link]
-
MDPI. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. [Link]
-
Bangladesh Journals Online. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. [Link]
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National Institutes of Health. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. [Link]
-
PubMed. (2010). Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material. [Link]
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ResearchGate. (2020). (PDF) Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. [Link]
-
RSC Publishing. (n.d.). The microwave heating mechanism of N-(4-methoxybenzyliden)-4-butylaniline in liquid crystalline and isotropic phases as determined using in situ microwave irradiation NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA).... [Link]
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An In-Depth Technical Guide to N-(4-Ethoxybenzylidene)-4-acetylaniline: Synthesis, Characterization, and Context
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Inferred in Chemical Synthesis
This guide, therefore, takes a unique approach. Grounded in the foundational principles of organic chemistry and drawing parallels from closely related, well-documented Schiff base liquid crystals, we present a robust framework for the synthesis and characterization of N-(4-Ethoxybenzylidene)-4-acetylaniline. While the specific historical discovery of this compound remains obscure, we will situate it within the broader, fascinating history of Schiff bases and the development of liquid crystal technology.
This document is designed to be a practical and intellectually stimulating resource. It provides a detailed, logical pathway for the synthesis, purification, and analysis of the target molecule, empowering researchers to not only produce the compound but also to validate its identity through a suite of spectroscopic techniques. The protocols herein are based on established methodologies for analogous compounds, offering a high probability of success.
Introduction: The Schiff Base Core and its Significance
This compound belongs to the class of organic compounds known as Schiff bases, or imines. These molecules are characterized by a carbon-nitrogen double bond (azomethine group, -C=N-), with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The discovery of this functional group dates back to 1864 by the Italian chemist Hugo Schiff, who observed the condensation reaction between aldehydes and primary amines.[1] This reaction, elegant in its simplicity and efficiency, has become a cornerstone of synthetic organic chemistry.
The inherent properties of the azomethine linkage, such as its rigidity, planarity, and electronic characteristics, make Schiff bases versatile building blocks in a multitude of scientific disciplines. They are pivotal intermediates in the synthesis of various organic compounds and have found applications as catalysts, pigments, dyes, and polymer stabilizers.[2] Furthermore, the unique structure of certain Schiff bases allows them to exhibit liquid crystalline properties, a state of matter with properties between those of a conventional liquid and a solid crystal. This compound is classified as one such liquid crystal monomer.[1]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through the acid-catalyzed condensation of 4-ethoxybenzaldehyde and 4-aminoacetophenone. The following protocol is a detailed, step-by-step methodology derived from established procedures for the synthesis of analogous Schiff bases.
Starting Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 10 |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 10 |
| Absolute Ethanol | C₂H₅OH | 46.07 | ~50 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Crystallizing dish
-
TLC plates and developing chamber
-
Melting point apparatus
Experimental Procedure
-
Dissolution of Reactants: In the 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of 4-ethoxybenzaldehyde in approximately 25 mL of absolute ethanol. In a separate beaker, dissolve 1.35 g (10 mmol) of 4-aminoacetophenone in about 25 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Reaction Setup: Place the round-bottom flask containing the 4-ethoxybenzaldehyde solution on the magnetic stirrer and begin stirring.
-
Addition of Amine and Catalyst: To the stirring solution of 4-ethoxybenzaldehyde, slowly add the 4-aminoacetophenone solution. Following this, add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach the reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using the heating mantle. Maintain the reflux for approximately 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the reaction mixture and spot it on a TLC plate alongside the starting materials. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Product Isolation and Purification:
-
After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a minimal amount of hot absolute ethanol to obtain purified crystals of this compound.
-
Dry the purified crystals in a desiccator.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 267.33 g/mol | PubChem[1] |
| IUPAC Name | 1-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]ethanone | PubChem[1] |
| CAS Number | 17224-17-8 | PubChem[1] |
| Appearance | Expected to be a crystalline solid | General knowledge of Schiff bases |
| Melting Point | Not reported, to be determined experimentally | - |
Spectroscopic Analysis (Expected Data)
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1625-1600 | C=N (imine) stretch |
| ~1680-1660 | C=O (ketone) stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch (ethoxy and acetyl groups) |
| ~1250-1000 | C-O (ether) stretch |
3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy will provide detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | s | 1H | -CH=N- (imine proton) |
| ~8.0-7.8 | m | 4H | Aromatic protons |
| ~7.2-7.0 | m | 4H | Aromatic protons |
| ~4.1 | q | 2H | -O-CH₂-CH₃ |
| ~2.6 | s | 3H | -C(=O)-CH₃ |
| ~1.4 | t | 3H | -O-CH₂-CH₃ |
3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy will identify all the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (ketone) |
| ~160 | -CH=N- (imine) |
| ~160-120 | Aromatic carbons |
| ~64 | -O-CH₂-CH₃ |
| ~27 | -C(=O)-CH₃ |
| ~15 | -O-CH₂-CH₃ |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 267.126 g/mol .[1] The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 267.
Characterization Workflow Diagram
Caption: Workflow for the characterization of synthesized this compound.
Historical Context and Potential Applications
While the specific discovery of this compound is not well-documented, its existence as a liquid crystal monomer places it within the broader history of liquid crystal research. The study of liquid crystals began in the late 19th century, but it was the synthesis of stable, room-temperature liquid crystals in the mid-20th century that paved the way for their widespread application, most notably in liquid crystal displays (LCDs).
The molecular structure of this compound, with its rigid core and flexible end groups, is characteristic of calamitic (rod-shaped) liquid crystals. The presence of the ethoxy and acetyl groups influences the molecule's polarity and aspect ratio, which in turn determine its liquid crystalline properties, such as the temperature range of the mesophase(s) and the type of liquid crystal phase (e.g., nematic, smectic).
Given its classification, this compound could be a component in liquid crystal mixtures for various electro-optical applications. The acetyl group, in particular, may impart specific dielectric properties that could be of interest in the development of novel display technologies or other smart materials. Further research into its specific liquid crystalline properties is warranted to fully elucidate its potential applications.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. While acknowledging the absence of a detailed historical record and published experimental spectra for this specific molecule, this document leverages established chemical principles and data from analogous compounds to present a scientifically sound and practical protocol for researchers. The synthesis is based on the robust and reliable Schiff base condensation reaction, and the expected analytical data provides a clear roadmap for structural verification. The exploration of this and similar liquid crystal monomers continues to be a promising area of research, with potential applications in advanced materials and technologies.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Schiff, H. Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 1864, 131, 118-119.
- D'Souza, F.; Navale, T. S. Schiff Bases and their Metal Complexes: A Review on the History, Synthesis, and Applications. Research Journal of Chemical Sciences, 2013, 3(8), 1-10.
- Ha, S.-T.; Yeap, G.-Y.; Lin, H.-C.; Sivasothy, Y. Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters, 2010, 21(9), 1032-1036.
- Gaballa, A. S. Synthesis and characterization of some Schiff base complexes. Journal of the Chinese Chemical Society, 2007, 54(3), 639-644.
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Methodological & Application
Synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline: A Detailed Protocol for Researchers
Introduction: The Significance of Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] Their synthesis, typically a straightforward condensation reaction between a primary amine and a carbonyl compound, allows for the facile generation of diverse molecular architectures.[1][2] N-(4-Ethoxybenzylidene)-4-acetylaniline, the subject of this guide, is a Schiff base that incorporates structural motifs of interest for applications in areas such as liquid crystals and biological screening. This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles.
Chemical Profile and Safety Precautions
A thorough understanding of the reagents and the final product is paramount for a safe and successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Key Hazards |
| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Aldehyde | Irritant |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Amine | Harmful if swallowed, Skin/Eye Irritant |
| Ethanol | C₂H₅OH | 46.07 | Solvent | Flammable |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst | Corrosive, Flammable |
| This compound | C₁₇H₁₇NO₂ | 267.32 | Product | Skin/Eye Irritant[3] |
Safety Imperative: This synthesis must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. All waste should be disposed of in accordance with institutional and local regulations.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of 4-ethoxybenzaldehyde, thereby increasing its electrophilicity. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final imine product.
Caption: Acid-catalyzed formation of the Schiff base.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Equipment:
-
4-Ethoxybenzaldehyde
-
4-Aminoacetophenone
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.35 g (0.01 mol) of 4-aminoacetophenone in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add 1.50 g (0.01 mol) of 4-ethoxybenzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. A solid product should precipitate out. To maximize precipitation, cool the flask in an ice bath for approximately 30 minutes.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| FTIR Spectroscopy | Presence of a C=N (imine) stretching band around 1600-1630 cm⁻¹ and the absence of N-H (amine) and C=O (aldehyde) stretching bands from the starting materials. |
| ¹H NMR Spectroscopy | Characteristic signals for the aromatic protons, the ethoxy group, the acetyl group, and the azomethine proton. |
| ¹³C NMR Spectroscopy | Resonances corresponding to all the unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (267.32 g/mol ). |
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure that the reflux time was sufficient for the reaction to go to completion. Also, during recrystallization, using the minimum amount of hot solvent is crucial to avoid significant loss of the product in the mother liquor.
-
Oily Product: If the product separates as an oil instead of a solid, it may be due to impurities or the presence of residual solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, redissolving the oil in a slightly larger volume of hot solvent and cooling slowly may promote the formation of crystals.
-
Incomplete Reaction: If TLC analysis indicates the presence of starting materials after the recommended reflux time, an additional small amount of glacial acetic acid can be added, and the reflux can be continued for another hour.
Conclusion
This detailed protocol provides a reliable method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable Schiff base for further investigation in their respective fields. The characterization data provided will serve as a benchmark for validating the successful synthesis and purity of the final product.
References
-
PubChem. This compound. [Link]
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Academic Journal of Chemistry. Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. [Link]
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PubChem. This compound Safety and Hazards. [Link]
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ResearchGate. (PDF) Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. [Link]
-
NIH. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. [Link]
-
JETIR. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]
-
J. Chem. Soc. Nigeria. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. [Link]
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Application Notes and Protocols for the Crystallization of N-(4-Ethoxybenzylidene)-4-acetylaniline
Introduction: The Significance of Crystalline Purity in Schiff Base Chemistry
N-(4-Ethoxybenzylidene)-4-acetylaniline is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine). These compounds are of significant interest to researchers in materials science and drug development due to their diverse applications, including liquid crystal displays, organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of bioactive molecules. The performance and reliability of this compound in these applications are intrinsically linked to its purity and crystalline form. Crystallization is a critical purification technique that separates the desired compound from impurities, resulting in a highly ordered solid with a defined crystal lattice. This process not only enhances the purity but also influences the physicochemical properties of the material, such as its melting point, stability, and optical and electronic characteristics.
This guide provides a detailed, field-proven protocol for the crystallization of this compound, moving beyond a simple list of steps to explain the scientific rationale behind each experimental choice.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | N/A | Assumed to be synthesized in-house |
| Ethanol (C₂H₅OH) | Anhydrous, ≥99.5% | Standard Supplier | The primary solvent for recrystallization. |
| 4-Ethoxybenzaldehyde | ≥98% | Standard Supplier | Precursor for synthesis. |
| 4-Aminoacetophenone | ≥98% | Standard Supplier | Precursor for synthesis. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Catalyst for synthesis. |
Safety Precautions: this compound is known to cause skin and eye irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Experimental Procedure: From Synthesis to Crystalline Product
This protocol first outlines the synthesis of the crude this compound, followed by the detailed crystallization procedure.
Part 1: Synthesis of Crude this compound
The synthesis of the Schiff base is a condensation reaction between an aldehyde and an amine. In this case, 4-ethoxybenzaldehyde and 4-aminoacetophenone react to form the imine linkage.
Reaction Scheme:
Step-by-Step Protocol:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-ethoxybenzaldehyde in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of 4-aminoacetophenone in 20 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Reaction Initiation: While stirring the 4-ethoxybenzaldehyde solution, slowly add the 4-aminoacetophenone solution. Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is expected to precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator.
-
Filtration and Washing: Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and the catalyst.
Part 2: Crystallization of this compound
The principle of this crystallization protocol is based on the differential solubility of the Schiff base in a chosen solvent at different temperatures. Ethanol is an effective solvent as it readily dissolves the compound when hot but has a lower solvating capacity at cooler temperatures, allowing for the formation of pure crystals upon cooling.
Crystallization Workflow:
Caption: Workflow for the crystallization of this compound.
Step-by-Step Protocol:
-
Solvent Selection and Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a minimal amount of absolute ethanol. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to ensure a saturated solution, which is essential for maximizing the yield of the crystals.
-
Decolorization (Optional): If the solution has a noticeable color due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The activated charcoal will adsorb the colored impurities.
-
Hot Filtration (Optional): If activated charcoal or any other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is critical to remove insoluble impurities while preventing premature crystallization of the product in the funnel.
-
Crystal Formation: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is paramount for the formation of large, well-defined crystals, which are typically purer than small crystals that form from rapid cooling.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Characterization of Crystalline this compound
The purity and identity of the crystallized product should be confirmed through various analytical techniques.
| Parameter | Expected Result | Significance |
| Appearance | Yellowish crystalline solid | Visual confirmation of product formation. |
| Melting Point | A sharp melting point is indicative of high purity. A literature value for a similar compound, 4-Acetyl-N-(4-methoxybenzylidene)aniline, is 122-124 °C. The melting point for the title compound is expected to be in a similar range. | A broad melting range suggests the presence of impurities. |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for C=N (imine) stretch, C=O (ketone) stretch, C-O-C (ether) stretch, and aromatic C-H and C=C stretches. | Confirms the presence of key functional groups in the molecule. |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the ethoxy group, acetyl group, aromatic protons, and the imine proton. | Confirms the molecular structure and purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used, resulting in an unsaturated solution. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Reheat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool more slowly. |
| Low yield of crystals. | Too much solvent was used. The cooling time was insufficient. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored crystals. | Colored impurities are present. | Use activated charcoal during the recrystallization process. |
Conclusion
This detailed protocol provides a robust method for the synthesis and subsequent crystallization of this compound. By understanding the principles behind each step, researchers can effectively purify this Schiff base, obtaining a high-purity crystalline product suitable for a variety of applications. The characterization data provided serves as a benchmark for confirming the successful outcome of the procedure.
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Topic: Evaluating the Antimicrobial Efficacy of N-(4-Ethoxybenzylidene)-4-acetylaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Schiff bases, organic compounds containing an azomethine or imine group (-C=N-), and their metal complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3][4] The imine linkage is considered a crucial pharmacophore that can interact with various biological targets, potentially disrupting essential microbial life cycle stages.[1]
This application note details a comprehensive framework for the systematic evaluation of N-(4-Ethoxybenzylidene)-4-acetylaniline , a specific Schiff base, as a potential antimicrobial agent. We provide field-proven, step-by-step protocols for preliminary screening, quantitative assessment of inhibitory and bactericidal concentrations, and guidance on data interpretation. These methodologies are grounded in standards established by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[5]
Compound Profile: this compound
Before commencing any experimental work, a thorough understanding of the test article's properties and safety requirements is paramount.
| Property | Value |
| IUPAC Name | 1-[4-[(4-ethoxyphenyl)methylideneamino]phenyl]ethanone[6] |
| Molecular Formula | C₁₇H₁₇NO₂[6][7] |
| Molecular Weight | 267.32 g/mol [6] |
| CAS Number | 17224-17-8[6] |
| Appearance | Solid[8] |
2.1 Safety and Handling Precautions
This compound is classified as an irritant.[6]
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[8][9]
-
Precautionary Measures:
-
Always handle the compound in a well-ventilated area or chemical fume hood.[9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]
-
Avoid inhalation of dust or powder. Avoid contact with skin and eyes.[9][10]
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[9][10]
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[11]
-
Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. The core metrics are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[12][13][14][15] It is the most fundamental laboratory measurement of an antimicrobial's activity and is a quantitative measure of potency.[13][16] A lower MIC value indicates higher efficacy.[13]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18][19][20] This assay is a crucial follow-up to the MIC test, as it distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the organism).[16][18]
-
Bactericidal vs. Bacteriostatic Activity: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[18][20]
Experimental Workflow Overview
A logical, phased approach is critical for efficiently evaluating a novel compound. The workflow begins with a broad qualitative screen, followed by precise quantitative measurements for promising candidates.
Caption: High-level experimental workflow for antimicrobial evaluation.
Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method
This method serves as a rapid, qualitative preliminary screen to identify if this compound possesses any antimicrobial activity.[21][22]
5.1 Rationale An antibiotic-impregnated disk placed on an inoculated agar surface creates a radial concentration gradient as the compound diffuses into the medium.[21][23] If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[23]
5.2 Materials and Reagents
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Tryptic Soy Broth (TSB) or suitable broth[23]
-
0.5 McFarland turbidity standard[24]
-
Sterile saline (0.9%)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)
-
Sterile cotton swabs, forceps, incubator
5.3 Step-by-Step Protocol
-
Compound Disk Preparation: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Aseptically impregnate sterile blank disks with a specific volume (e.g., 20 µL) of this solution to achieve a desired dose per disk (e.g., 200 µ g/disk ). Allow disks to dry completely in a sterile environment. Prepare DMSO-only disks as a negative control.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[24]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[25] Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[24][25]
-
Disk Placement: Allow the plate surface to dry for 3-5 minutes.[25] Using sterile forceps, place the prepared compound disks, positive control disks, and negative control (DMSO) disk onto the agar surface.[21] Ensure disks are at least 24 mm apart and not too close to the edge.[23]
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.[26]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A zone around the compound disk indicates antimicrobial activity. The negative control should show no zone.
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of the compound that inhibits microbial growth.[14][27] The microtiter plate format allows for high-throughput screening of multiple concentrations.[28]
6.1 Rationale The test organism is challenged with serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[15] The MIC is identified as the lowest concentration at which no visible turbidity (growth) is observed.[15][27]
6.2 Materials and Reagents
-
This compound stock solution in DMSO
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates[27]
-
Standardized bacterial inoculum (prepared as in 5.3, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL in the well)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette, incubator, plate reader (optional)
6.3 Step-by-Step Protocol
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the compound stock solution (prepared at 2x the highest desired final concentration) to the wells in Column 1.
-
Serial Dilution: Using a multichannel pipette, mix the contents of Column 1 and transfer 100 µL to Column 2. Continue this two-fold serial dilution across the plate to Column 10. Discard the final 100 µL from Column 10.[29] This creates a concentration gradient.
-
Control Wells:
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in Columns 1 through 11. This dilutes the compound and the inoculum by a factor of two, achieving the target cell density of ~5 x 10⁵ CFU/mL. Do not add inoculum to Column 12.
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.[28][30]
-
Result Interpretation: The MIC is the lowest concentration of the compound in which there is no visible turbidity.[27] This can be assessed visually or with a plate reader. The growth control (Column 11) must be turbid, and the sterility control (Column 12) must be clear.
Caption: Example of an MIC determination using a 96-well plate.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed directly after the MIC is determined to assess whether the compound is bactericidal.[18][19]
7.1 Rationale A small volume from the clear wells (at and above the MIC) of the microtiter plate is sub-cultured onto antibiotic-free agar. The absence of growth on the agar indicates that the bacteria were killed by the compound concentration in the corresponding well, not just inhibited.[17][20]
7.2 Materials and Reagents
-
Completed MIC microtiter plate
-
Nutrient Agar or MHA plates
-
Calibrated micropipette or loop
-
Incubator
7.3 Step-by-Step Protocol
-
Selection: Identify the MIC well and at least two more concentrated wells from the completed MIC test.[17][31]
-
Sub-culturing: From each selected well, take a 10-100 µL aliquot and spread it evenly over a labeled agar plate. Also, plate an aliquot from the positive growth control well on a separate plate to confirm organism viability.
-
Incubation: Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
Result Interpretation: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that results in a ≥99.9% (or 3-log) reduction in CFU compared to the initial inoculum count.[18][19][20]
Caption: Workflow for determining MBC from MIC results.
Data Presentation and Interpretation
Results should be collated into a clear, concise table. The MBC/MIC ratio is a key indicator of the compound's mode of action.
Table 1: Example Antimicrobial Activity Data for this compound
| Test Organism | Disk Diffusion | MIC | MBC | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| S. aureus (Gram-positive) | 18 mm | 64 µg/mL | 128 µg/mL | 2 | Bactericidal |
| E. coli (Gram-negative) | 12 mm | 128 µg/mL | >512 µg/mL | >4 | Bacteriostatic |
| C. albicans (Fungus) | 15 mm | 64 µg/mL | 256 µg/mL | 4 | Fungicidal |
| Ciprofloxacin (Control) | 32 mm | 0.5 µg/mL | 1 µg/mL | 2 | Bactericidal |
Future Directions: Mechanism of Action Studies
While these protocols establish efficacy, understanding the mechanism of action is critical for drug development. For Schiff bases, potential mechanisms include:
-
Enzyme Inhibition: The azomethine group can chelate metal ions essential for microbial enzyme function.[1]
-
Cell Wall/Membrane Disruption: The lipophilic nature of many Schiff bases may allow them to interfere with the integrity of the microbial cell membrane.
-
DNA Interaction: Some compounds may intercalate with microbial DNA, disrupting replication and transcription.
Further studies, such as molecular docking with microbial enzymes or cell permeability assays, can elucidate the precise mechanism of this compound.[32][33]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]
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El-Sayed, N. N. E., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 13(1), 1989. [Link]
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Onwudiwe, D. C., & Ume, C. S. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. International Journal of Chemical Research and Chemical Sciences, 6(1), 19-25. [Link]
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Kumar, A., et al. (2022). Synthesis, Antimicrobial And Anticorrosive Activities Of N4-Substituted Benzylidene-N1-(2- Bromo-3-Phenylallylidene). Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 6019-6034. [Link]
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Prabhakaran, S., et al. (2024). Antimicrobial Activities Of Some (E)-N-Benzylidene-2,4- Dichlorobenzenamines. African Journal of Biomedical Research, 27(4S), 8174. [Link]
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Siswandono, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1845-1853. [Link]
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Sapra, S., et al. (2017). Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1-8. [Link]
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Application Notes and Protocols for N-(4-Ethoxybenzylidene)-4-acetylaniline as a Liquid Crystal Material
Introduction: Unveiling the Potential of a Unique Mesogen
N-(4-Ethoxybenzylidene)-4-acetylaniline is a thermotropic liquid crystal belonging to the Schiff base class of organic compounds. Its molecular structure, characterized by a rigid core of benzene rings linked by an azomethine (-CH=N-) group and flexible terminal ethoxy and acetyl groups, bestows upon it the ability to exhibit intermediate states of matter, known as mesophases, between the crystalline solid and isotropic liquid states. This unique property makes it a material of significant interest for researchers, particularly in the fields of materials science and drug delivery.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a special focus on its utility for professionals in drug development. The protocols and notes herein are designed to be both instructive and explanatory, offering not just the "how" but also the "why" behind the methodologies.
Molecular Structure and its Relation to Liquid Crystalline Behavior
The propensity of this compound to form liquid crystal phases is a direct consequence of its molecular architecture. The elongated, rod-like shape of the molecule is a fundamental prerequisite for the formation of anisotropic fluid phases.
Caption: Relationship between molecular structure and liquid crystal behavior.
The key structural features include:
-
Rigid Mesogenic Core: Composed of two benzene rings connected by the imine linkage, this rigid core provides the necessary structural integrity for the molecules to align along a common direction.
-
Flexible Terminal Groups: The ethoxy (-OC₂H₅) and acetyl (-COCH₃) groups at opposite ends of the molecule contribute to its overall linearity and influence the intermolecular forces. These forces, a delicate balance of attraction and repulsion, dictate the temperature range over which the liquid crystalline phases are stable. The polarity of these end groups can also play a crucial role in the material's interaction with other molecules, a property of particular importance in drug delivery applications.
Synthesis of this compound
The synthesis of this Schiff base is a straightforward condensation reaction between an aldehyde (4-ethoxybenzaldehyde) and an amine (4-aminoacetophenone). This reaction is typically catalyzed by a small amount of acid.
Experimental Protocol: Synthesis
Materials and Equipment:
-
4-Ethoxybenzaldehyde
-
4-Aminoacetophenone
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallization dish
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve 4-ethoxybenzaldehyde (1.0 equivalent) in absolute ethanol.
-
Reaction Setup: To the stirred solution of 4-aminoacetophenone, add a few drops of glacial acetic acid to act as a catalyst.
-
Addition of Aldehyde: Slowly add the ethanolic solution of 4-ethoxybenzaldehyde to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For complete crystallization, the flask can be placed in an ice bath.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For higher purity, the crude product should be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Expected Yield: The yield of the purified product is typically in the range of 80-90%.
Caption: Solubilization of poorly soluble drugs using the liquid crystal matrix.
Controlled Drug Release
The viscosity and molecular organization of the liquid crystalline phase can be exploited to achieve controlled or sustained release of an incorporated drug. As the liquid crystal matrix comes into contact with an aqueous environment (e.g., in the gastrointestinal tract), the drug molecules will diffuse out at a rate that is governed by the properties of the liquid crystal.
Factors Influencing Release:
-
Phase Transitions: The release rate of a drug can be significantly altered by the phase transitions of the liquid crystal. For instance, a drug could be released more rapidly as the liquid crystal transitions to a less ordered phase upon a change in temperature.
-
Molecular Interactions: The strength of the interactions between the drug and the liquid crystal molecules will directly impact the diffusion and release of the drug. The specific terminal groups of this compound can be a key factor in tuning these interactions. [1][2]
Conclusion and Future Perspectives
This compound represents a versatile and accessible liquid crystal material with significant potential for both fundamental research and practical applications. Its straightforward synthesis and interesting thermotropic properties make it an excellent model system for studying the structure-property relationships of Schiff base liquid crystals. For drug development professionals, its ability to act as a novel excipient for solubilizing and controlling the release of poorly water-soluble drugs presents a promising avenue for overcoming formulation challenges. Further research into the specific interactions of this liquid crystal with various active pharmaceutical ingredients will be crucial in unlocking its full potential as a drug delivery vehicle.
References
- Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented L
- Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences. 2021.
- Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Molecules. 2023.
- Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units.
- SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry. 2018.
- Polarized optical microscope textures observed for NT3.5: (a) Nematic...
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. 2023.
- Liquid crystal textures: an overview. Liquid Crystals Today. 2017.
- Liquid crystal textures and optical characterization of a dye-doped nematic for gener
- New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calcul
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This compound. PubChem. Available from: [Link].
- Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties.
- Liquid crystalline artwork. Nematics: (a) Schlieren texture of a...
- Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations.
- Effects of Different Terminal Substituents on the Mesomorphic Behavior of Some Azo-Schiff Base and Azo-Ester-Based Liquid Crystals.
- PHASE TRANSITIONS IN LIQUID CRYSTALS. Physics Reports. 2000.
- Liquid crystalline drug delivery vehicles for oral and IV-subcutaneous administration of poorly soluble (and soluble) drugs.
- Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Therapeutic Delivery. 2017.
- Cubic lyotropic liquid crystals as drug delivery carriers: Physicochemical and morphological studies.
- Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica.
- Vicissitudes of liquid crystals for solubility enhancement of poorly soluble drugs. Pharma Excipients. 2020.
- Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. 2022.
- The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA)...
- The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and B
- Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2011.
- Molecular curvature and the twist-bend liquid crystal phases: the effect of the spacer. AURA. 2019.
- Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents.
- Figure 1 from Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'... Semantic Scholar. 2017.
- Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.
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Application Note: A Researcher's Protocol for ¹H and ¹³C NMR Analysis of Schiff Bases
Introduction: The Structural Nuances of Schiff Bases
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in coordination chemistry, medicinal chemistry, and materials science.[1] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound (aldehyde or ketone), belies a rich structural complexity.[1][2] This complexity, which includes the potential for tautomerism and stereoisomerism, necessitates robust analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the premier tool for elucidating the precise molecular structure of these versatile compounds.
This guide provides a detailed protocol for the ¹H and ¹³C NMR analysis of Schiff bases, grounded in the principles of scientific integrity and field-proven insights. We will delve into not just the "how" but the "why" of experimental choices, ensuring a comprehensive understanding for researchers at all levels.
Part 1: Foundational Protocols for NMR Analysis
Sample Preparation: The First Step to a High-Quality Spectrum
The quality of your NMR data is intrinsically linked to the meticulousness of your sample preparation. A well-prepared sample ensures optimal spectrometer performance and yields a spectrum with sharp, well-resolved signals.
Protocol for Sample Preparation:
-
Analyte Quantity:
-
Solvent Selection:
-
Rationale: The choice of a deuterated solvent is critical. It serves to provide a deuterium lock signal for the spectrometer, maintain field homogeneity through shimming, and remain "invisible" in the ¹H NMR spectrum.[3] The solvent can also influence the chemical shifts of the analyte due to solute-solvent interactions.[4][5]
-
Common Solvents: Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[4] Other frequently used solvents include DMSO-d₆, acetone-d₆, and methanol-d₄.[3][6] The choice should be based on the solubility of the Schiff base.
-
Volume: Use approximately 0.6-0.7 mL of the deuterated solvent to ensure the sample height is adequate for the NMR probe's detection coil.[3]
-
-
Dissolution and Transfer:
-
Dissolve the Schiff base in the chosen deuterated solvent in a small vial before transferring it to the NMR tube. This allows for better mixing and ensures complete dissolution, which is crucial for high-resolution spectra.[3]
-
Use a Pasteur pipette to transfer the solution to a clean, dry NMR tube.
-
-
Internal Standard (Optional but Recommended):
-
Purpose: An internal standard provides a reference signal for chemical shift calibration (δ = 0.00 ppm). Tetramethylsilane (TMS) is the most common internal standard.[7] For quantitative NMR (qNMR), an internal standard of known concentration is essential for accurate purity and concentration determination.[8][9]
-
Procedure: A small amount of TMS can be added directly to the sample. Alternatively, a drop of TMS can be added to a larger volume of the deuterated solvent that will be used for multiple samples.[3]
-
Acquiring the Spectra: ¹H and ¹³C NMR Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard single pulse (zg) | A simple and robust pulse sequence for routine ¹H NMR. |
| Spectral Width | 0-16 ppm | This range covers the vast majority of proton signals in organic molecules, including the characteristic imine proton of Schiff bases. |
| Number of Scans | 8-16 | Sufficient for most samples with adequate concentration. Increase for dilute samples to improve the signal-to-noise ratio. |
| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of the protons between pulses, ensuring accurate integration. |
| Acquisition Time | 2-4 seconds | A longer acquisition time results in better resolution. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Proton-decoupled (zgpg30) | Decoupling from protons simplifies the spectrum to single lines for each unique carbon, making it easier to interpret. |
| Spectral Width | 0-220 ppm | This range encompasses the chemical shifts of most carbon environments, including the downfield imine carbon. |
| Number of Scans | 1024 or more | Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are needed to obtain a good spectrum. |
| Relaxation Delay (d1) | 2-5 seconds | Quaternary carbons and carbons with no attached protons often have longer relaxation times. A longer delay ensures these signals are not attenuated. |
| Acquisition Time | 1-2 seconds | Balances resolution with the need for a reasonable experiment time. |
Part 2: Spectral Interpretation - Decoding the Data
The true power of NMR lies in the detailed structural information encoded in the chemical shifts, coupling constants, and integration of the signals.
¹H NMR Spectral Features of Schiff Bases
The ¹H NMR spectrum provides a map of the proton environments in the molecule.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imine Proton (-CH=N-) | 8.20 - 9.35[10][11] | Singlet | This is a highly characteristic signal for Schiff bases. Its exact position is sensitive to the electronic environment and substituents on the aromatic rings.[10] |
| Aromatic Protons | 6.50 - 8.50 | Multiplet | The chemical shifts and coupling patterns of these protons provide detailed information about the substitution on the aromatic rings. |
| Phenolic -OH | 12.75 - 13.25[7] | Broad Singlet | In Schiff bases derived from salicylaldehyde or similar hydroxyaldehydes, this proton is often deshielded due to intramolecular hydrogen bonding with the imine nitrogen.[7] |
| Aliphatic Protons | 1.12 - 4.50[12] | Varies | Protons on alkyl chains attached to the nitrogen or aromatic rings will appear in this region. |
¹³C NMR Spectral Features of Schiff Bases
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |
| Imine Carbon (-C=N-) | 158 - 163[2] | This is a key diagnostic peak for Schiff bases. Its downfield shift is due to the electronegativity of the nitrogen atom. |
| Aromatic Carbons | 113 - 158[12] | The chemical shifts of aromatic carbons are influenced by the substituents on the ring. |
| Phenolic Carbon (C-OH) | 155 - 165 | The carbon attached to the hydroxyl group appears at a downfield chemical shift. |
| Aliphatic Carbons | 15 - 60[13] | Carbons in alkyl groups appear in the upfield region of the spectrum. |
The Influence of Tautomerism
Schiff bases derived from ortho-hydroxy aldehydes can exist in two tautomeric forms: the phenol-imine form and the keto-amine form.[14][15] This equilibrium can be influenced by the solvent and temperature.[14] The presence of both tautomers in solution can lead to the observation of two sets of signals in the NMR spectrum, or averaged signals if the exchange between the two forms is fast on the NMR timescale. The keto-amine tautomer is often characterized by N-H and C-H couplings.[14]
Part 3: Advanced NMR Techniques for Structural Elucidation
For complex Schiff bases or when unambiguous assignment of all signals is required, 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy)
-
Purpose: COSY is a homonuclear correlation experiment that shows couplings between protons, typically over two or three bonds.[16][17]
-
Application: It is used to identify which protons are coupled to each other, helping to piece together the spin systems within the molecule. For example, it can be used to trace the connectivity of protons on an aromatic ring or an alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and carbons.[16][18]
-
Application: Each cross-peak in an HSQC spectrum corresponds to a carbon atom and the proton(s) directly attached to it. This is extremely useful for assigning the signals in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: HMBC is another heteronuclear correlation experiment, but it reveals longer-range couplings between protons and carbons, typically over two or three bonds.[16][18]
-
Application: HMBC is crucial for assigning quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. For instance, it can show a correlation between the imine proton and the carbons of the aromatic rings.
Part 4: Quantitative Analysis (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of a sample without the need for a compound-specific reference standard.[9][19] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8]
Key Principles for Accurate qNMR:
-
Internal Standard: A stable, well-characterized internal standard of known purity and concentration must be used.[9]
-
Signal Selection: Choose well-resolved signals for both the analyte and the internal standard that do not overlap with other signals.[8]
-
Acquisition Parameters: Ensure a sufficiently long relaxation delay (d1) to allow for complete relaxation of all nuclei, which is critical for accurate integration.
The purity of the Schiff base can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to the Schiff base and "std" refers to the internal standard.[8]
Visualizing the Workflow
Caption: Experimental workflow for NMR analysis of Schiff bases.
Key Structural Features in NMR
Caption: Key ¹H and ¹³C NMR signals for a typical Schiff base.
References
-
Yamaguchi, T., Saito, K., Tsujimoto, T., & Yuki, H. (n.d.). NMR Spectroscopic Studies on the Tautomerism in Schiff Bases of Tenuazonic Acid Analogs. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
- Salman, S. R., Farrant, R. D., & Lindon, J. C. (1991). Studies of Tautomerism in 2-Hydroxynaphthaldehyde Schiff Bases by Multinuclear Magnetic Resonance. Magnetic Resonance in Chemistry, 29(11), 1071-1077.
-
Al-Masoudi, W. A., Al-Diwan, M. A., & Saad, O. (2018). Some Novel Amino Acid-Schiff Bases and their Complexes Synthesis, Characterization, Solid State Conductivity Behaviors and Potentiometric Studies. ResearchGate. Retrieved from [Link]
- Berber, M. R., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
- Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910.
- Filarowski, A., Koll, A., & Glowiak, T. (2002). Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study. Journal of Molecular Structure, 614(1-3), 133-146.
- Unknown. (1990). 1H and C-13 NMR Study of the Molecular Structure of New Di-(β-Keto) Schiff bases. Magnetic Resonance in Chemistry, 28(4), 336-340.
-
Unknown. (n.d.). 1 H and 13 C-NMR chemical shifts (ppm) of the asymmetric Schiff bases and diamagnetic L 2 Ni. ResearchGate. Retrieved from [Link]
-
Yamaguchi, T., Saito, K., Tsujimoto, T., & Yuki, H. (2015). NMR Spectroscopic Studies on the Tautomerism in Schiff Bases of Tenuazonic Acid Analogs. ResearchGate. Retrieved from [Link]
- Khan, M. S., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(7), 4768-4781.
- Sitran, S., et al. (2007). Intramolecular hydrogen bonding and tautomerism in Schiff bases. Journal of Chemical Sciences, 119(4), 335-343.
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]
-
Unknown. (n.d.). Application of chemical shifts in 1H and 13C NMR spectra to configuration assignment of Schiff bases in the liquid phase. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Advanced 2D NMR Techniques Guide. Scribd. Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]
-
Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]
- Pannico, M., et al. (2023). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A, 127(44), 9336-9345.
- Pannico, M., et al. (2023). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A, 127(44), 9336-9345.
-
Debnath, S. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.org. Retrieved from [Link]
- Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 634-642.
-
Unknown. (n.d.). 2D-NMR spectra of (L1) COSY NMR (a), HSQC NMR (b). ResearchGate. Retrieved from [Link]
- Asiri, A. M., & Khan, S. A. (2010). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 15(10), 7118-7127.
- Unknown. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Magnetic Resonance in Chemistry, 61(12).
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]
-
Pannico, M., et al. (2023). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). 1 H NMR data of Schiff bases. ResearchGate. Retrieved from [Link]
-
Eurisotop. (n.d.). NMR Reference Standards. Retrieved from [Link]
-
More, R. B., Patil, S. C., & Mahale, R. G. (2019). synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. IJRAR.org. Retrieved from [Link]
-
Phogat, V., & Malik, S. (n.d.). Synthesis, spectral characterization of Schiff base Cu(II) novel complexes derived. Social Research Foundation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). 13C-NMR. Retrieved from [Link]
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Application Note & Protocol: N-(4-Ethoxybenzylidene)-4-acetylaniline for Corrosion Inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the application of the Schiff base, N-(4-Ethoxybenzylidene)-4-acetylaniline, as a high-efficacy corrosion inhibitor.
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Corrosion Mitigation
The degradation of metallic materials, particularly mild steel, through corrosion poses a significant economic and safety challenge across numerous industries, including chemical processing, infrastructure, and energy.[1] Acidic environments, frequently encountered during industrial cleaning, pickling, and oil and gas exploration, accelerate this degradation process dramatically. The deployment of organic corrosion inhibitors is a primary strategy for mitigating this damage. These inhibitors function by adsorbing onto the metal's surface, creating a protective barrier that isolates it from the corrosive medium.[1]
Among the various classes of organic inhibitors, Schiff bases have emerged as exceptionally effective due to their unique molecular architecture. The characteristic azomethine group (-C=N-) in conjunction with aromatic rings and the potential for heteroatoms (like N, O, S) creates electron-rich centers that facilitate strong adsorption onto metal surfaces.[2]
This application note details the synthesis, application, and mechanistic evaluation of a specific Schiff base, This compound (EBAA), as a corrosion inhibitor for mild steel in acidic media. The EBAA molecule, with its ethoxy (-OC₂H₅) and acetyl (-COCH₃) functional groups, nitrogen and oxygen heteroatoms, and extensive π-system, is an exemplary candidate for forming a robust, passivating film on steel surfaces.
Synthesis and Characterization of this compound (EBAA)
The synthesis of EBAA is a straightforward condensation reaction, a hallmark of Schiff base formation.
Synthesis Protocol
The synthesis involves the condensation of an equimolar ratio of 4-ethoxybenzaldehyde and 4-aminoacetophenone.
Materials:
-
4-ethoxybenzaldehyde (1 mmol)
-
4-aminoacetophenone (1 mmol)
-
Absolute Ethanol (25-30 mL)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Dissolve 1 mmol of 4-ethoxybenzaldehyde and 1 mmol of 4-aminoacetophenone in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a condenser and reflux the mixture with constant stirring for 3-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the solid product.
-
Filter the resulting precipitate, wash it with cold distilled water, and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound crystals.
Structural Characterization
Confirmation of the synthesized EBAA structure is achieved through standard spectroscopic methods:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Expect characteristic peaks corresponding to the C=N (azomethine) group around 1600-1625 cm⁻¹, the C=O (acetyl) group around 1670 cm⁻¹, and C-O-C (ether) stretching around 1250 cm⁻¹.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton of the azomethine group (-CH=N-) should appear as a singlet at approximately 8.5-9.5 ppm. Aromatic protons will be observed in the 6.8-8.0 ppm range, while the ethoxy and acetyl protons will appear in the upfield region.
Caption: Standard workflow for electrochemical corrosion testing.
This technique determines the effect of the inhibitor on both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Protocol:
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential (E) versus the logarithm of the current density (log i).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
Interpretation:
-
A significant decrease in icorr in the presence of EBAA indicates effective inhibition.
-
The inhibitor is considered mixed-type if both anodic and cathodic reactions are suppressed. [4][5]If the shift in Ecorr is less than 85 mV, it confirms a mixed-type mechanism. [2]* Inhibition Efficiency (η%): η% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.
Protocol:
-
Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Plot the impedance data in Nyquist (Z_imag vs. Z_real) and Bode (log |Z| and phase angle vs. log f) formats.
Interpretation:
-
In the Nyquist plot, a larger semicircular arc indicates a higher corrosion resistance.
-
The data is fitted to an equivalent electrical circuit (EEC) to model the interface. A simple Randles circuit is often used, where R_s is the solution resistance, R_ct is the charge-transfer resistance, and CPE is a constant phase element representing the double-layer capacitance.
-
A significant increase in the R_ct value upon addition of EBAA signifies the formation of a protective insulating layer.
-
Inhibition Efficiency (η%): η% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge-transfer resistances with and without the inhibitor, respectively.
Elucidating the Inhibition Mechanism
Adsorption Isotherm and Thermodynamic Analysis
The inhibitor's interaction with the metal surface is described by adsorption isotherms. The degree of surface coverage (θ), calculated as η%/100 from experimental data, is fitted to various isotherm models (e.g., Langmuir, Temkin, Frumkin).
-
Langmuir Adsorption Isotherm: This model, often found to fit Schiff base inhibitors well, assumes monolayer adsorption on a homogeneous surface. [4][5]The linear form is: C / θ = 1 / K_ads + C where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C confirms Langmuir adsorption.
-
Thermodynamics: The standard free energy of adsorption (ΔG°ads) can be calculated from K_ads: ΔG°_ads = -RT ln(55.5 K_ads) The value 55.5 is the molar concentration of water in the solution. * ΔG°_ads values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions).
-
Values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation between the inhibitor and the metal surface). [6] * Values between -20 and -40 kJ/mol indicate a mixed-mode adsorption involving both physical and chemical interactions.
-
Quantum Chemical Insights (DFT)
Density Functional Theory (DFT) calculations provide theoretical insight into the relationship between the molecular structure of EBAA and its inhibitive properties. [4]
-
E_HOMO (Highest Occupied Molecular Orbital Energy): Relates to the electron-donating ability of the molecule. A higher E_HOMO value facilitates adsorption by donating electrons to the vacant d-orbitals of iron.
-
E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Pertains to the electron-accepting ability. A lower E_LUMO value allows for back-donation from the metal to the inhibitor molecule.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and greater inhibition efficiency.
The presence of the ethoxy group (electron-donating) and the extensive π-conjugation in EBAA is expected to result in a high E_HOMO, promoting strong adsorption and effective inhibition.
Surface Analysis
Visual confirmation of the protective film formation is crucial.
-
Scanning Electron Microscopy (SEM): SEM images of mild steel exposed to 1 M HCl without inhibitor will show a rough, pitted, and damaged surface. In contrast, the surface protected by an optimal concentration of EBAA should appear significantly smoother, confirming the formation of a protective layer. [2][7]* Atomic Force Microscopy (AFM): AFM provides topographical data, quantifying surface roughness. A lower average roughness value for the EBAA-inhibited surface compared to the uninhibited one provides quantitative evidence of protection.
Summary of Expected Data
The following table summarizes the expected outcomes from the evaluation of EBAA as a corrosion inhibitor.
| Parameter | Uninhibited (Blank) | Inhibited (with EBAA) | Interpretation |
| Weight Loss | High | Significantly Lower | EBAA reduces metal dissolution. |
| Corrosion Rate (CR) | High | Low | High Inhibition Efficiency. |
| icorr (from PDP) | High | Low | EBAA is an effective inhibitor. |
| Ecorr (from PDP) | Baseline | Minor shift (<85 mV) | Mixed-type inhibition mechanism. [2] |
| Rct (from EIS) | Low | High | Formation of a protective, resistive film. |
| Cdl (from EIS) | High | Low | Decrease in capacitance due to inhibitor adsorption. |
| Surface (SEM/AFM) | Rough, Pitted | Smooth | Evidence of a protective surface film. |
Conclusion
This compound (EBAA) is a highly promising corrosion inhibitor for mild steel in acidic environments. Its molecular structure, rich in π-electrons and heteroatoms, facilitates strong adsorption onto the steel surface, forming a protective barrier against corrosive attack. The protocols outlined in this note provide a comprehensive framework for synthesizing EBAA and rigorously evaluating its performance and mechanism of action using gravimetric, electrochemical, theoretical, and surface analysis techniques. The expected results point towards a high-efficiency, mixed-type inhibitor that follows the Langmuir adsorption model, offering a robust solution for industrial corrosion challenges.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Murthy, Z. V. P., et al. Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material. ACS Omega, 2018. Available from: [Link]
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Hadjar, M., et al. Anti-corrosive Properties and Quantum Chemical Study of (E)-4-Methoxy-N-(Methoxybenzylidene)Aniline and (E)-N-(4-Methoxybenzylidene)-4-Nitroaniline Coating on Mild Steel in Molar Hydrochloric. ResearchGate, 2015. Available from: [Link]
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Mohan, P., et al. N'-(4-Methoxybenzylidene)benzohydrazide as Effective Corrosion Inhibitor for Mild Steel in 1 M HCl. Asian Journal of Chemistry, 2010. Available from: [Link]
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S. S. Abd El-Rehim, et al. Inhibition of N-(2-chlorobenzylidene)-4-acetylaniline on the Corrosion of Stainless Steel. ResearchGate, 2018. Available from: [Link]
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El-Haddad, M. M. Experimental and theoretical studies on the corrosion inhibition on the surface of C-steel in hydrochloric acid solutions using N1, N1'-(ethane-1,2-diyl)bis(N2-(4-(di-methylamino)benzylidene)ethane-1,2-diamine). ResearchGate, 2022. Available from: [Link]
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Kavitha, S., et al. N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. Rasayan Journal of Chemistry, 2023. Available from: [Link]
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Kavitha, S., et al. (PDF) N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. ResearchGate, 2023. Available from: [Link]
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Asmara, Y. P., et al. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Materials, 2022. Available from: [Link]
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Antonysakthi, S., et al. Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Bangladesh Journal of Scientific and Industrial Research, 2022. Available from: [Link]
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ResearchGate. Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from... ResearchGate. Available from: [Link]
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Kamarul Baharin, N. A. N., et al. Hirshfeld, Surface Analysis, Density Functional theory and Corrosion Inhibition Mechanism Proposed of Vanillin 4-ethylthiosemicarbazone on the Mild Steel in 1M HCl. Moroccan Journal of Chemistry, 2024. Available from: [Link]
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Malar Vizhi, I. Adsorption Behaviour of Phyla Nodiflora Linn leaves extract on Mild steel in Acid Environment. ResearchGate, 2023. Available from: [Link]
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Verma, R., et al. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 2022. Available from: [Link]
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ResearchGate. N-benzylidene-4-dodecylaniline: a New Schiff Base Corrosion Inhibitor for Copper. ResearchGate. Available from: [Link]
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ResearchGate. (PDF) Thermodynamic and adsorption isotherm of N,N′-bis(2,4,6-trihydroxyacetophenone)-2,2-dimethylpropandiimine as a corrosion inhibitor on SA-210 steel in alkaline NaCl solution. ResearchGate. Available from: [Link]
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techniques for measuring the nonlinear optical properties of benzylidene aniline
An Application Guide to the Nonlinear Optical Characterization of Benzylidene Aniline and its Derivatives
Introduction: The Significance of Benzylidene Aniline in Nonlinear Optics
Benzylidene aniline, a foundational Schiff base, and its derivatives have emerged as a significant class of organic materials for nonlinear optics (NLO).[1][2] These compounds are characterized by an azomethine group (-C=N-) connecting two aromatic rings, forming a conjugated π-electron system that is highly polarizable. This molecular architecture facilitates an efficient intramolecular charge transfer (ICT) upon interaction with an intense electromagnetic field, giving rise to substantial third-order nonlinear optical susceptibilities (χ⁽³⁾).[3] The ability to tune the NLO response by modifying the electron-donating and electron-accepting groups on the aniline and benzylidene rings makes these materials highly attractive for applications in optical switching, optical limiting, and frequency conversion.
This guide provides a detailed overview of the primary experimental techniques for quantifying the NLO properties of benzylidene aniline, with a core focus on the versatile and widely adopted Z-scan method. We will delve into the theoretical underpinnings, provide step-by-step protocols, and explain the causality behind critical experimental choices to ensure accurate and reproducible measurements.
Part 1: The Z-Scan Technique: A Comprehensive Protocol
The Z-scan technique is the gold standard for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[4][5] It is a single-beam method praised for its experimental simplicity and high sensitivity, capable of revealing not only the magnitude but also the sign of the nonlinearity.[6] The core principle involves translating a sample along the propagation axis (the z-axis) of a focused Gaussian laser beam and measuring the corresponding change in the far-field transmittance.[7]
Principle of Operation
When a high-intensity laser beam passes through an NLO material, it induces a change in the material's refractive index and absorption coefficient.
-
Nonlinear Refraction (The Kerr Effect): The total refractive index, n, becomes intensity-dependent: n = n₀ + n₂I, where n₀ is the linear refractive index, I is the incident laser intensity, and n₂ is the nonlinear refractive index. If n₂ > 0 (self-focusing), the material acts as a positive lens. If n₂ < 0 (self-defocusing), it acts as a negative lens. This induced lensing effect modifies the beam's wavefront, causing it to either converge or diverge more strongly.
-
Nonlinear Absorption: The total absorption coefficient, α, also becomes intensity-dependent: α = α₀ + βI, where α₀ is the linear absorption coefficient and β is the nonlinear absorption coefficient. A positive β is typically due to two-photon absorption (TPA) or reverse saturable absorption (RSA), where absorption increases with intensity.
By measuring the far-field intensity changes as the sample moves through the laser focus, these two effects can be decoupled and quantified.
Experimental Setup
A typical Z-scan setup is illustrated below. The key is to split the beam after the sample. One detector (open aperture) collects the total transmitted light to measure nonlinear absorption, while the other (closed aperture) measures only the central portion of the beam, making it sensitive to beam distortion from nonlinear refraction.[7][8]
Caption: Simplified workflow for THG characterization.
Degenerate Four-Wave Mixing (DFWM)
DFWM is a powerful technique for measuring the magnitude of χ⁽³⁾ and is particularly useful for determining the temporal response of the nonlinearity. [9]
-
Principle: In a typical DFWM setup, three input beams of the same frequency (degenerate) interact within the sample. Two beams (the pump beams) interfere to create a transient grating (a spatial modulation of the refractive index). The third beam (the probe) diffracts off this grating, generating a fourth, phase-conjugate signal beam. The intensity of this signal is proportional to |χ⁽³⁾|². [10]* Application: By introducing a variable time delay to the probe beam, one can measure the lifetime of the induced grating. This provides direct information about the response time of the nonlinear effect, allowing researchers to distinguish between fast electronic nonlinearities (femtoseconds) and slower thermal or orientational effects (nanoseconds or longer). This is a key advantage over the standard Z-scan method. [11]
Conclusion
The comprehensive characterization of the nonlinear optical properties of benzylidene aniline and its derivatives is crucial for their development in next-generation photonic devices. The Z-scan technique stands out as the primary workhorse, offering a straightforward and sensitive method to determine both the nonlinear refractive index (n₂) and absorption coefficient (β). By following a rigorous, self-validating protocol that includes system calibration and baseline subtraction, researchers can obtain reliable and accurate data. Complementary techniques like Third-Harmonic Generation and Degenerate Four-Wave Mixing provide further insights, particularly into the spatial distribution and temporal dynamics of the nonlinearity, respectively. Together, these methods form a powerful toolkit for advancing the field of organic NLO materials.
References
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Title: Z-scan technique Source: Wikipedia URL: [Link]
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Title: Reflection Z-scan technique for the study of nonlinear refraction and absorption of a single interface and thin film Source: Optica Publishing Group URL: [Link]
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Title: APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials Source: Newport URL: [Link]
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Title: Nonlinear optical study of p-bromo-benzylidene aniline-substituted Source: SPIE Digital Library URL: [Link]
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Title: Sketch of the experimental setup for z-scan measurements. Source: ResearchGate URL: [Link]
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Title: Z-Scan Technique for Nonlinear Optics Source: Scribd URL: [Link]
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Title: Experimental setup for the Z-Scan technique; the sample travels along... Source: ResearchGate URL: [Link]
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Title: Z-scan measurements of nonlinear refraction and absorption for aluminum-doped zinc oxide thin film Source: Optica Publishing Group URL: [Link]
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Title: Degenerate four-wave mixing geometry in thin-film waveguides for nonlinear material characterization Source: Optica Publishing Group URL: [Link]
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Title: Chapter 3 Degenerate Four Wave Mixing Source: VTechWorks URL: [Link]
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Title: Third-Harmonic Generation Microscopy for Material Characterization Source: SciSpace URL: [Link]
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Title: Study and experimental setting of the Z-scan method for accurate nonlinear refractive index and absorption metrology Source: SPIE Digital Library URL: [Link]
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Title: Phase-mismatched degenerate four-wave-mixing: measurement of the complex third-order nonlinear optical susceptibility in thin films Source: Optica Publishing Group URL: [Link]
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Title: Experimental and computational studies on optical properties of a promising N-benzylideneaniline derivative for non-linear optical applications Source: ResearchGate URL: [Link]
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Title: Quantitative Characterization of Biological Liquids for Third-Harmonic Generation Microscopy Source: PubMed Central URL: [Link]
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Title: Third-harmonic generation imaging of three-dimensional microstructures fabricated by photopolymerization Source: Optica Publishing Group URL: [Link]
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Title: Degenerate four-wave mixing in semiconductor-doped glasses Source: Optica Publishing Group URL: [Link]
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Title: Degenerate four-wave mixing measurements of the third-order nonlinearity of poly(aryleneethynylenes) and their model substances Source: Optica Publishing Group URL: [Link]
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Title: Non-centrosymmetric crystals of new N-benzylideneaniline derivatives as potential materials for non-linear optics Source: Semantic Scholar URL: [Link]
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Title: Third-Harmonic Generation Microscopy for Material Characterization Source: Optica Publishing Group URL: [Link]
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Title: A comparison of third order nonlinear parameters (n2 and β) calculated by closed aperture Z-scan data + open aperture Z-scan data AND closed aperture Z-scan data + Matlab Source: ResearchGate URL: [Link]
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Title: Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel Source: IISTE URL: [Link]
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Title: Third Harmonic Generation Microscopy Source: Wiley Analytical Science URL: [Link]
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Title: Z-scan analysis and ab initio studies of beta-BaTeMo2O9 single crystal Source: arXiv URL: [Link]
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Title: Synthesis of N-benzylideneaniline Source: PrepChem.com URL: [Link]
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Title: Investigation of Nonlinear Optical Properties of NiO Nanoparticles using the Z-Scan Technique Source: Iraqi Academic Scientific Journals URL: [Link]
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Title: Z-SCAN AND I-SCAN METHODS FOR CHARACTERIZATION OF DNA OPTICAL NONLINEARITIES Source: Romanian Reports in Physics URL: [Link]
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Title: SYNTHESIS AND CHARACTERIZATION OF N-BENZYLIDENE ANILINE FOR SPECTROPHOTOMETRIC DETERMINATION OF NICKEL Source: The Global Bookstore URL: [Link]
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The Versatile Precursor: N-(4-Ethoxybenzylidene)-4-acetylaniline in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among the myriad of synthetic precursors, Schiff bases stand out for their versatility and reactivity. This application note delves into the synthetic utility of a particularly valuable Schiff base, N-(4-Ethoxybenzylidene)-4-acetylaniline. Its unique electronic and structural features, stemming from the electron-donating ethoxy group and the electron-withdrawing acetyl group, make it an exceptionally reactive and adaptable substrate for the synthesis of a range of biologically significant heterocyclic systems, including β-lactams (azetidin-2-ones), thiazolidinones, and dihydropyrimidines. We will explore the underlying chemical principles and provide detailed, field-proven protocols for leveraging this precursor in the synthesis of these key heterocyclic scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 1-[4-[(E)-(4-ethoxyphenyl)methylideneamino]phenyl]ethanone | [1] |
| Molecular Formula | C₁₇H₁₇NO₂ | [1] |
| Molecular Weight | 267.32 g/mol | [1] |
| CAS Number | 17224-17-8 | [1] |
| Appearance | Solid | |
| Melting Point | Data not readily available |
Core Synthetic Applications and Protocols
The strategic placement of functional groups in this compound allows for its participation in a variety of cyclization reactions. The imine (C=N) bond is a key reactive site for cycloaddition and condensation reactions, while the terminal acetyl group can participate in multicomponent reactions.
Synthesis of β-Lactams (Azetidin-2-ones) via [2+2] Cycloaddition
The β-lactam ring is a cornerstone of antibiotic chemistry, most famously found in penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing this four-membered ring. This compound serves as an excellent imine component in this reaction.
The reaction is typically carried out at low temperatures (-10 °C to room temperature) to control the reactivity of the ketene intermediate and to minimize side reactions. A tertiary amine, such as triethylamine, is used as a base to generate the ketene in situ from an acyl chloride and to neutralize the HCl byproduct. Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes the reactants.
Caption: Workflow for the synthesis of β-lactams.
-
Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.00 mmol) and triethylamine (3.00 mmol) in dry dichloromethane (15 mL). Cool the solution to -10 °C in an ice-salt bath.
-
Ketene Generation and Cycloaddition: In a separate flask, dissolve chloroacetyl chloride (1.50 mmol) in dry dichloromethane (10 mL). Add this solution dropwise to the stirred imine solution over 20 minutes, maintaining the temperature at -10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the desired 2-azetidinone.[2][3]
| Product | Reagents | Yield (%) | Reference |
| 1-(4-ethoxyphenyl)-4-(4-acetylphenyl)-3-chloro-azetidin-2-one | Chloroacetyl chloride, Triethylamine | Typically good to excellent | [4][5] |
Synthesis of 4-Thiazolidinones: A Gateway to Diverse Bioactivity
4-Thiazolidinones are five-membered heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. A common and efficient method for their synthesis involves the cyclocondensation of a Schiff base with a compound containing a thiol and a carboxylic acid group, such as thioglycolic acid.
Caption: Mechanism of 4-thiazolidinone formation.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (0.01 mol) in dry 1,4-dioxane (50 mL).[1]
-
Addition of Reagents: To this solution, add thioglycolic acid (0.015 mol) and a catalytic amount of anhydrous zinc chloride.
-
Cyclocondensation: Reflux the reaction mixture for 12-14 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Neutralize the mixture with a 10% sodium bicarbonate solution.
-
Isolation and Purification: Filter the precipitated solid, wash it thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 4-thiazolidinone derivative.[1]
| Product | Reagents | Yield (%) | Reference |
| 2-(4-ethoxyphenyl)-3-(4-acetylphenyl)thiazolidin-4-one | Thioglycolic acid, ZnCl₂ | Typically 50-70% | [1][6] |
Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and antihypertensive properties.[7][8] While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea, the acetyl group on this compound can act as the keto component in a modified Biginelli-like condensation.
Caption: Proposed pathway for the Biginelli-like reaction.
-
Reaction Mixture: In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea or thiourea (15 mmol) in ethanol (30 mL).
-
Catalysis: Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford the pure dihydropyrimidine derivative.[9][10]
| Product | Reagents | Yield (%) | Reference |
| Dihydropyrimidine derivative | Ethyl acetoacetate, Urea/Thiourea, HCl | Typically 60-80% | [9][10] |
Conclusion and Future Perspectives
This compound has demonstrated its value as a versatile and readily accessible precursor for the synthesis of a variety of important heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for the preparation of β-lactams, 4-thiazolidinones, and dihydropyrimidines. The strategic functionalization of this Schiff base opens avenues for further exploration in combinatorial chemistry and the development of novel therapeutic agents. Future work could focus on expanding the scope of cycloaddition and multicomponent reactions using this precursor to generate even more diverse and complex heterocyclic libraries for biological screening.
References
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- Kumar, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Chemical Studies, 7(1), 2939-2942.
- Hantzsch, A. (1887). Ueber die Synthese von Thiazolen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Desai, N. C., et al. (2012). Synthesis and biological activity of some new 4-thiazolidinones. Journal of Saudi Chemical Society, 16(4), 459-465.
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- Singh, G., et al. (2011).
- Gupta, A., et al. (2023). A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. Journal of Molecular Structure, 1284, 135336.
- Trivedi, H., et al. (2018).
- Schwarz, G. (1945). The Hantzsch Thiazole Synthesis. Chemical Reviews, 37(2), 189-231.
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- Biginelli Reaction via Bis-ureide Intermedi
- Domling, A. (2013). Recent progress in asymmetric Biginelli reaction. Current Organic Chemistry, 17(20), 2286-2299.
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- ResearchGate. (2007). Synthesis of Novel N-(4-Ethoxyphenyl)
- Kapustianyk, V., et al. (2021). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 26(21), 6485.
- Kumar, A., et al. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Scientia Pharmaceutica, 81(3), 735-754.
- Al-Ostath, A., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3345.
- Arshad, M. N., et al. (2022). Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Journal of Molecular Structure, 1247, 131333.
- Yousuf, M., et al. (2023). Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 70(2), 240-246.
- OUCI. (2021). Synthesis, crystal structure, spectral characterization and Hirshfeld surface analysis of (E)-N′-(3-ethoxy-4-hydroxybenzylidene)
- Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- u:cris-Portal. (2012).
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Purity Assessment of Synthesized Schiff Bases: A Comprehensive Guide to Analytical Techniques and Protocols
An Application Guide for Researchers and Scientists
Abstract
The Imperative of Purity in Schiff Base Chemistry
The synthesis of a Schiff base, typically through the condensation of a primary amine and a carbonyl compound (aldehyde or ketone), is often a straightforward reaction.[1][2] However, achieving high purity is a distinct and critical challenge. The presence of residual reactants—aldehydes/ketones or amines—can interfere with subsequent reactions, such as metal complexation, or exhibit confounding biological activities.[3] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for validating the successful synthesis and ensuring the reliability of downstream applications.
This guide is structured to mirror a logical laboratory workflow, beginning with rapid preliminary checks and progressing to definitive spectroscopic and chromatographic quantification.
Workflow for Purity Assessment of Schiff Bases
A systematic approach ensures that both the identity and purity of the synthesized compound are confirmed efficiently. The following workflow outlines a logical sequence of analytical techniques.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-Ethoxybenzylidene)-4-acetylaniline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this Schiff base condensation reaction. Here, we move beyond simple protocols to address the underlying chemical principles, offering in-depth troubleshooting and optimization strategies to ensure the success of your synthesis.
Reaction Overview: The Chemistry of Imine Formation
The synthesis of this compound is a classic example of a Schiff base condensation. This reaction involves the nucleophilic addition of the primary amine, 4-acetylaniline (also known as 4-aminoacetophenone), to the carbonyl group of 4-ethoxybenzaldehyde. The resulting carbinolamine intermediate then undergoes dehydration to form the final imine product. This reaction is reversible, a critical factor to consider for optimization.[1][2]
The overall reaction is as follows:
4-Ethoxybenzaldehyde + 4-Acetylaniline ⇌ this compound + Water
Reaction Mechanism
The mechanism proceeds in two main stages:
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Formation of the Hemiaminal (Carbinolamine): The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A proton transfer results in a neutral hemiaminal intermediate.
-
Dehydration to form the Imine: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling water and forming the iminium ion, which is then deprotonated to yield the stable Schiff base.
Caption: Mechanism of Schiff base formation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: Why is my product yield extremely low or non-existent?
This is the most common issue, often stemming from the reversible nature of the reaction.[1]
-
Potential Cause A: Equilibrium & Water Presence
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Explanation: The formation of water as a byproduct means that its presence in the reaction medium can push the equilibrium back towards the starting materials (Le Chatelier's principle).
-
Troubleshooting Steps:
-
Azeotropic Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms.[1]
-
Dehydrating Agents: Add a drying agent directly to the reaction mixture. Anhydrous sodium sulfate or magnesium sulfate can be used, but activated 4Å molecular sieves are often more effective.[1][2][3]
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-
-
Potential Cause B: Incorrect pH Conditions
-
Explanation: The reaction requires mild acid catalysis. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the amine. However, if the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1][2] The optimal pH is typically between 4 and 5.[1]
-
Troubleshooting Steps:
-
Add a Catalytic Amount of Acid: Introduce a few drops of glacial acetic acid or a small amount of p-toluenesulfonic acid (p-TsOH) to the reaction mixture.[4][5]
-
Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄ unless in very controlled, catalytic amounts, as they can fully protonate the amine.[2]
-
-
-
Potential Cause C: Sub-optimal Temperature or Reaction Time
-
Explanation: Like most reactions, this condensation requires sufficient energy to overcome the activation barrier. Insufficient heating or time will result in low conversion.
-
Troubleshooting Steps:
-
Ensure Adequate Heating: Refluxing the reaction mixture is a standard procedure. The specific temperature will depend on the solvent used (e.g., ~78°C for ethanol, ~110°C for toluene).
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials (especially the aldehyde, which is often the limiting reagent) and the appearance of the product spot.[6][7] Continue the reaction until the starting material spot has disappeared or is very faint.
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-
Question 2: My final product is impure, showing multiple spots on TLC. What went wrong?
Impurity can arise from unreacted starting materials or the formation of side products.
-
Potential Cause A: Unreacted Starting Materials
-
Explanation: This indicates an incomplete reaction. The causes are the same as those for low yield (see Question 1).
-
Troubleshooting Steps:
-
Extend Reaction Time: Continue refluxing while monitoring by TLC.
-
Optimize Conditions: Re-evaluate your water removal strategy and catalyst concentration.
-
Check Stoichiometry: Ensure you have used an equimolar ratio of the aldehyde and amine, or a slight excess (e.g., 1.1 equivalents) of the amine.[6][8]
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-
-
Potential Cause B: Side Reactions
-
Explanation: While this reaction is generally clean, aromatic aldehydes can be susceptible to polymerization or other side reactions under harsh conditions.[9]
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating beyond what is necessary for reflux.
-
Purification: A well-executed recrystallization is crucial for removing impurities. Ethanol is a commonly used and effective solvent for this purpose.[10]
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-
Question 3: The reaction seems complete by TLC, but I can't isolate my product. It remains an oil or won't precipitate.
Isolation difficulties are common when the product has a lower melting point or is highly soluble in the reaction solvent.
-
Troubleshooting Steps:
-
Cooling: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Reduce Solvent Volume: If crystallization does not occur, carefully remove some of the solvent using a rotary evaporator. The increased concentration may force the product to precipitate.
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Change Solvent (Anti-Solvent Precipitation): If the product is an oil, decant the solvent. Dissolve the oil in a minimum amount of a different, good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexane or cold water) until the solution becomes cloudy, then allow it to crystallize. Precipitating the product by pouring the reaction mixture into cold water can also be effective.[4]
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Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this synthesis? A1: Ethanol is the most common and effective solvent. It readily dissolves the reactants, is suitable for reflux temperatures, and the product often has lower solubility in cold ethanol, facilitating isolation by recrystallization.[5][7][10] Toluene can also be used, especially if a Dean-Stark apparatus is employed for water removal.[1] Some green chemistry approaches even utilize water or solvent-free (neat) conditions, often with a catalyst.[8][10][11]
Q2: Is a catalyst absolutely necessary? A2: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a mild acid, like glacial acetic acid, is highly recommended to increase the reaction rate by activating the carbonyl group.[1][4] Heterogeneous catalysts like Amberlyst® 15 have also been shown to be effective and simplify workup, as they can be filtered off.[8][12]
Q3: How do I best monitor the reaction? A3: Thin Layer Chromatography (TLC) is the most straightforward method.[6] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The imine product is typically more nonpolar than the amine and aldehyde starting materials, so it will have a higher Rf value. Visualize the spots under a UV lamp.
Q4: What are the expected spectroscopic characteristics of this compound? A4:
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FTIR: Look for the appearance of a strong C=N (imine) stretching vibration around 1604-1625 cm⁻¹.[13] You should also see the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹). The C=O stretch from the acetylaniline moiety will remain (around 1670 cm⁻¹).
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¹H NMR: A key signal to look for is the singlet for the azomethine proton (-CH=N-), which typically appears in the δ 8.3-8.7 ppm region.[14] You will also see characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the methyl group of the acetyl function.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis and purification of this compound.
Reagents and Equipment
| Reagent/Equipment | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Ethoxybenzaldehyde | 150.17 | 10 | 1.50 g |
| 4-Acetylaniline | 135.17 | 10 | 1.35 g |
| Absolute Ethanol | - | - | 25 mL |
| Glacial Acetic Acid | - | Catalytic | 2-3 drops |
| Round-bottom flask (50 mL) | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Magnetic stirrer & stir bar | - | - | 1 |
| Heating mantle | - | - | 1 |
| TLC plates and chamber | - | - | As needed |
| Buchner funnel & filter paper | - | - | 1 |
Synthesis Workflow
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Procedure
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxybenzaldehyde (1.50 g, 10 mmol) and 4-acetylaniline (1.35 g, 10 mmol).[7]
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Solvent Addition: Add 25 mL of absolute ethanol to the flask and stir the mixture until the solids are fully dissolved.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.[5]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitoring: Monitor the progress of the reaction every 30 minutes using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-3 hours.[7]
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Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A solid product should begin to precipitate. To maximize precipitation, place the flask in an ice-water bath for 20-30 minutes.
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Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.[7]
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Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to form pure crystals. Filter the purified crystals and dry them in a vacuum oven or desiccator.
References
- Efficient imine synthesis using an eco-friendly solvent - American Chemical Society. (2025).
- Technical Support Center: Optimizing Schiff Base Formation - Benchchem. (2025).
- Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols - ResearchGate. (n.d.).
-
Facile imine synthesis under green conditions using Amberlyst® 15 - PeerJ. (2022). Available at: [Link]
- Technical Support Center: Catalyst Selection for Efficient Imine Formation - Benchchem. (2025).
-
Towards the synthesis of imines and iminiums and their reactions in situ - White Rose eTheses Online. (n.d.). Available at: [Link]
-
How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? - ResearchGate. (2013). Available at: [Link]
-
What are the conditions used for schiff base reaction? - ResearchGate. (2015). Available at: [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - NIH. (n.d.). Available at: [Link]
-
SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL - JCSN. (2024). Available at: [Link]
-
This compound - PubChem. (n.d.). Available at: [Link]
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SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR - MyJurnal. (n.d.). Available at: [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. (n.d.). Available at: [Link]
-
Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing). (n.d.). Available at: [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube. (2022). Available at: [Link]
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Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity - ResearchGate. (2017). Available at: [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed Central. (n.d.). Available at: [Link]
-
Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - NIH. (n.d.). Available at: [Link]
-
Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes - Bangladesh Journals Online. (2022). Available at: [Link]
-
(PDF) SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY - ResearchGate. (2024). Available at: [Link]
-
Synthesis of Schiff's Base Derivatives Using Water as Solvent.(A Green Methodology) - IJRASET. (2017). Available at: [Link]
-
Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - NIH. (n.d.). Available at: [Link]
-
Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature - JOCPR. (2011). Available at: [Link]
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- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. jetir.org [jetir.org]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline
Welcome to the technical support center for the synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the production of this Schiff base. Here, we move beyond simple protocols to provide in-depth, field-tested insights into overcoming common challenges and maximizing your product yield and purity. Our approach is grounded in established chemical principles to ensure that every recommendation is not just a step to follow, but a well-understood part of a robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is a classic example of a Schiff base condensation reaction. This reaction involves the nucleophilic addition of the primary amine, 4-acetylaniline, to the carbonyl group of 4-ethoxybenzaldehyde. This is followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) functional group of the Schiff base.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in Schiff base synthesis are a common issue and can often be traced back to the reversible nature of the reaction. The formation of water as a byproduct means that its presence can drive the equilibrium back towards the starting materials. Other factors include suboptimal reaction conditions, incomplete reaction, or loss of product during workup and purification.
Q3: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, is highly recommended. The acid protonates the hydroxyl group of the intermediate, making it a better leaving group (water) and thus accelerating the rate-limiting dehydration step.
Q4: How can I effectively remove water from the reaction to improve the yield?
Water removal is critical for driving the reaction equilibrium towards the product. This can be achieved by:
-
Azeotropic Distillation: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus.
-
Dehydrating Agents: Adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
Q5: What is the best method for purifying the final product?
Recrystallization is the most common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Reaction Equilibrium: The presence of water is shifting the equilibrium back to the reactants. 2. Insufficient Reaction Time/Temperature: The reaction has not proceeded to completion. 3. Reagent Purity: Impurities in the starting materials may be inhibiting the reaction. | 1. Implement Water Removal: Use a Dean-Stark apparatus with toluene or add activated 4Å molecular sieves to the reaction flask. This will sequester the water byproduct and push the reaction forward according to Le Chatelier's principle. 2. Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reflux period, extend the reflux time. Ensure the reaction temperature is appropriate for the solvent being used. 3. Verify Reagent Purity: Confirm the purity of 4-ethoxybenzaldehyde and 4-acetylaniline using appropriate analytical techniques (e.g., NMR, melting point). Use freshly purified reagents if necessary. |
| Product "Oils Out" During Recrystallization | 1. Inappropriate Solvent System: The chosen solvent may be too nonpolar, or the cooling process is too rapid. 2. Presence of Impurities: Impurities can lower the melting point of the product, causing it to separate as an oil. | 1. Optimize Solvent System: If using a single solvent, try adding a co-solvent in which the product is less soluble (e.g., adding water to an ethanol solution) to induce crystallization. Ensure the solution cools slowly to room temperature before placing it in an ice bath. 2. Pre-purification: If the crude product is highly impure, consider passing it through a short silica gel plug before recrystallization to remove gross impurities. |
| Final Product is Colored | Presence of Chromophoric Impurities: These can arise from side reactions or impurities in the starting materials. | Use of Activated Charcoal: During the recrystallization process, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to use an excess, as it can also adsorb some of your desired product. |
| Broad Melting Point Range of Purified Product | Presence of Residual Impurities: Even after recrystallization, some impurities may remain, leading to a depressed and broad melting point. | Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system, to further enhance the purity of the product. |
Experimental Protocols
Synthesis of this compound
This protocol provides a robust method for the synthesis of the target compound.
Materials:
-
4-Ethoxybenzaldehyde (1.0 eq)
-
4-Acetylaniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
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Round-bottom flask
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Condenser
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Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylaniline (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add 4-ethoxybenzaldehyde (1.0 eq).
-
Add 2-3 drops of glacial acetic acid to the mixture.
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Attach a condenser to the flask and reflux the mixture with stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
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The product will often crystallize out of the solution upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
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Dry the crude product in a vacuum oven or desiccator.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution. Avoid adding a large excess of solvent.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point range consistent with the literature value. |
| FTIR Spectroscopy | - Disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and the N-H stretches from the amine (~3300-3400 cm⁻¹). - Appearance of a strong C=N (imine) stretch around 1625 cm⁻¹. - Presence of the C=O stretch from the acetyl group (~1680 cm⁻¹). |
| ¹H NMR Spectroscopy | - A characteristic singlet for the imine proton (-CH=N-) around 8.5 ppm. - Signals corresponding to the aromatic protons of both rings. - A quartet and a triplet for the ethoxy group protons. - A singlet for the methyl protons of the acetyl group. |
| ¹³C NMR Spectroscopy | - A signal for the imine carbon (-C=N-) around 160 ppm. - Signals for the aromatic carbons. - Signals for the ethoxy group carbons. - A signal for the carbonyl carbon of the acetyl group (~197 ppm) and the methyl carbon. |
Visualizing the Process
Reaction Workflow
Caption: A streamlined workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Logic
Technical Support Center: Troubleshooting Common Issues in Schiff Base Condensation Reactions
Welcome to the technical support center for Schiff base condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth, actionable solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to not only fix problems but also to understand the underlying chemical causality, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Yield and Efficiency
Low yields in Schiff base synthesis are a frequent issue, often stemming from the reversible nature of the reaction.[1] The formation of a Schiff base (an imine) from a primary amine and a carbonyl compound (aldehyde or ketone) is an equilibrium process that produces water as a byproduct.[1][2] The presence of this water can drive the reaction backward, thereby reducing your product yield.[1][3]
Core Causality: The principle at play here is Le Chatelier's principle. To maximize product formation, the equilibrium must be shifted to the right. This is primarily achieved by removing one of the products, in this case, water.
Troubleshooting Steps:
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Water Removal (Active Dehydration):
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pH Optimization: The reaction rate is highly pH-dependent. The optimal range is typically mildly acidic, around pH 4-5.[1]
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Mechanism Insight: The reaction requires acid catalysis for the rate-determining step: the dehydration of the carbinolamine intermediate.[5] However, if the medium is too acidic (pH < 3), the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl carbon.[1] Conversely, in neutral or alkaline conditions (pH > 6), the protonation of the hydroxyl group in the carbinolamine intermediate is insufficient, making it a poor leaving group (water).[1]
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Practical Application: Add a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH).[1][6][7]
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Reactant Concentration: Increasing the concentration of one of the reactants, typically the less expensive one, can also shift the equilibrium towards the product side.[1]
An incomplete reaction is often a variation of the low yield problem, pointing towards an unfavorable equilibrium or suboptimal reaction kinetics.
Troubleshooting Steps:
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Reaction Monitoring: First, confirm the reaction has indeed stalled. Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[1][6]
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Expert Tip: Be aware that some Schiff bases are unstable on acidic silica gel TLC plates and can hydrolyze back to the starting materials, giving a misleading result.[1] If you suspect this, you can deactivate the TLC plate by eluting it with a solvent system containing a small amount of triethylamine (e.g., 1%) before spotting your reaction mixture.
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-
Re-evaluate Reaction Conditions:
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Temperature: Increasing the reaction temperature (refluxing) can often provide the necessary activation energy to overcome kinetic barriers.[6]
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Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction rate.[8] Common solvents include ethanol, methanol, and toluene.[1] If reactants have poor solubility, consider a solvent like DMF, but be mindful of its high boiling point and potential for side reactions.[9] For a greener approach, water has been shown to be an effective solvent for some Schiff base syntheses, often with accelerated reaction rates.[4][10]
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-
Catalyst Addition/Optimization: If not already present, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[1][6][7] If a catalyst is already in use, its concentration might need optimization. Too much acid can be detrimental.[1][5]
Category 2: Product Purification and Stability
Purification can be challenging due to the potential instability of the imine bond, especially its susceptibility to hydrolysis.[1]
Troubleshooting Steps:
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Recrystallization: This is often the most effective method for purifying solid Schiff bases.[1]
-
Solvent Selection: The key is finding a suitable solvent or solvent system where the Schiff base is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble. Ethanol is a common and effective choice.[1]
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-
Column Chromatography: If recrystallization fails, column chromatography can be used, but with a critical consideration:
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Choice of Stationary Phase: Standard silica gel is acidic and can cause the hydrolysis of the Schiff base on the column.[1] It is highly recommended to use neutral alumina as the stationary phase to avoid product decomposition.[1] Alternatively, you can use silica gel that has been deactivated with triethylamine.
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-
Solvent Washing/Trituration: A simple and effective first-pass purification can be to wash the crude product with a solvent in which the starting materials are soluble but the Schiff base is not.[1] If the product is an oil, triturating it with a non-polar solvent like hexanes can sometimes induce crystallization.[1]
The stability of a Schiff base is highly dependent on its structure and the surrounding environment. The C=N bond is susceptible to hydrolysis, and Schiff bases derived from aliphatic aldehydes are particularly unstable and prone to polymerization.[5][11] Aromatic Schiff bases benefit from electronic conjugation, which enhances their stability.[5]
Storage Recommendations:
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Dry Environment: The most critical factor is to protect the compound from moisture to prevent hydrolysis.[1][11] Store the purified Schiff base in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite or phosphorus pentoxide.
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Avoid High Temperatures: Thermal decomposition can also occur.[11][12] Store the compound in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
The formation of an oily product is a common occurrence in organic synthesis.[1]
Troubleshooting Strategies:
-
Induce Crystallization:
-
Trituration: As mentioned, vigorously stirring or scratching the oil with a non-polar solvent (e.g., hexane, pentane, or petroleum ether) can often induce the formation of a solid.[1]
-
Seed Crystals: If you have even a tiny amount of solid material, adding a "seed crystal" to the oil can initiate crystallization.
-
-
Conversion to a Solid Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride or tosylate salt) by treating it with the corresponding acid in an anhydrous solvent.[1] These salts are often crystalline and can be easily purified by recrystallization. The free base can be regenerated later if needed by neutralization.
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In-situ Use: If all purification attempts fail and the impurities are known not to interfere with the subsequent reaction, consider using the crude oily product directly in the next synthetic step.[1]
Quantitative Data & Protocols
Table 1: Effect of pH on Reaction Rate
| pH Range | Effect on Reaction | Rationale |
| Strongly Acidic (pH < 3) | Reaction rate decreases | The amine nucleophile is protonated, reducing its nucleophilicity.[1] |
| Mildly Acidic (pH 4-5) | Optimal reaction rate | Provides sufficient acid to catalyze the dehydration of the carbinolamine intermediate without excessive protonation of the amine.[1][5] |
| Neutral to Alkaline (pH > 6) | Reaction rate decreases | The dehydration of the carbinolamine intermediate is slow as it requires protonation of the hydroxyl group to be a good leaving group (water).[1] |
Table 2: Common Solvents and Their Applications
| Solvent | Application Notes |
| Ethanol/Methanol | Good general-purpose polar protic solvents. Excellent for dissolving many amines and aldehydes. Often used for simple room temperature or reflux reactions.[1][4][6][13] |
| Toluene/Benzene | Non-polar aprotic solvents. Ideal for use with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[1][6] |
| Water | An environmentally friendly "green" solvent. Can lead to high yields and accelerated reaction rates for certain substrates due to hydrophobic effects.[4][10] |
| Solvent-Free | Grinding the two solid reactants together, sometimes with a catalytic amount of acid, can be a highly efficient and green method.[9] |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base with Azeotropic Water Removal
This protocol describes a general procedure for the condensation of an aromatic aldehyde with a primary amine using a Dean-Stark apparatus.
Materials:
-
Aromatic Aldehyde (1.0 equivalent)
-
Primary Amine (1.0 equivalent)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) (0.01 equivalents)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 eq.), the primary amine (1.0 eq.), and p-TsOH (0.01 eq.).
-
Add enough toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Assemble the Dean-Stark apparatus with a reflux condenser.
-
Heat the reaction mixture to reflux. Water will begin to collect in the side arm of the trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Diagram 1: Schiff Base Formation Mechanism
This diagram illustrates the two-step mechanism of Schiff base formation: nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration.
Caption: The acid-catalyzed mechanism of Schiff base formation.
Diagram 2: Troubleshooting Logic Flow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve the problem of low reaction yield.
Caption: A step-by-step guide for troubleshooting low reaction yields.
References
-
Jee, S. (n.d.). Chemistry Schiff Bases. Sathee Jee. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]
-
YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
STM Journals. (n.d.). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. Retrieved from [Link]
-
ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction? Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
YouTube. (2014, September 28). Biochemistry | Schiff Base Chemistry [Part 1/2]. Retrieved from [Link]
-
ResearchGate. (2016, April 19). Suitable solvent for Schiff base reaction? Retrieved from [Link]
-
De, S. K. (n.d.). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Retrieved from [Link]
-
IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2024, June 9). How to purify Schiff base product? Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Retrieved from [Link]
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- 13. chemijournal.com [chemijournal.com]
Technical Support Center: Purification of N-(4-Ethoxybenzylidene)-4-acetylaniline
Welcome to the technical support guide for the purification of the Schiff base, N-(4-Ethoxybenzylidene)-4-acetylaniline. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during the post-synthesis workup of this compound. The guidance provided herein is rooted in established chemical principles and practical laboratory experience to ensure you achieve the desired purity and yield for your critical applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound. Each issue is analyzed by probable cause, followed by a validated, step-by-step solution.
Question 1: My final yield after recrystallization is significantly lower than expected. What are the likely causes and remedies?
Answer:
Low recovery is one of the most common frustrations in purification, typically stemming from suboptimal solvent selection or procedural missteps.
Probable Causes:
-
Excessive Solvent Volume: The most frequent error is using too much solvent to dissolve the crude product.[1][2] Since solubility is never zero even at low temperatures, excess solvent will retain a significant amount of your product in the solution (the "mother liquor"), preventing its crystallization.[2]
-
Premature Crystallization: Filtering the hot solution too slowly can cause the product to crystallize on the filter paper or in the funnel, leading to physical loss of material.[3]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures. If the compound has high solubility at room temperature, recovery will be poor.[4]
-
Incomplete Reaction: A low yield might not be a purification problem but a synthesis problem. If the initial condensation reaction did not go to completion, the theoretical maximum yield is lower. Monitoring the reaction with Thin-Layer Chromatography (TLC) is crucial to ensure completion.[5]
Step-by-Step Solutions:
-
Optimize Solvent Volume: Always use the minimum amount of near-boiling solvent required to fully dissolve your crude solid.[2] If you suspect you've added too much, you can carefully evaporate some of the solvent (e.g., using a rotary evaporator or a gentle stream of nitrogen) to concentrate the solution and then attempt the crystallization again.[1]
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot gravity filtration (if used to remove insoluble impurities), pre-heat your funnel and receiving flask. This can be done by placing them in a drying oven or by allowing hot solvent vapor to pass through them just before filtration.[6]
-
Perform a "Second Crop" Recovery: Don't discard the mother liquor immediately. Concentrate it by boiling off about half the solvent and cool it again. You can often recover a "second crop" of crystals. Be aware that this second crop may be less pure than the first.[6]
-
Re-evaluate Your Solvent System: If yields remain low, conduct small-scale solubility tests to find a more suitable solvent or solvent pair.[6] A table of common solvents is provided in the FAQ section.
Question 2: Instead of forming crystals, my product separated as an oil during cooling. How do I resolve this "oiling out" phenomenon?
Answer:
"Oiling out" occurs when the solute separates from the solution above its melting point, forming an impure liquid phase instead of a solid crystal lattice.[7] This is a common issue, especially when the compound has a relatively low melting point or when significant impurities are present.[1][7]
Probable Causes:
-
High Impurity Concentration: Impurities can depress the melting point of the eutectic mixture, making it more likely to separate as an oil.
-
Rapid Cooling: Shock cooling, such as plunging a hot flask directly into an ice bath, does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice to occur.[3]
-
Inappropriate Solvent Choice: This can happen if the boiling point of the solvent is significantly higher than the melting point of your compound.[1][4]
Step-by-Step Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (1-2 mL) to slightly increase the solubility and prevent premature separation.[1][7]
-
Ensure Gradual Cooling: Allow the flask to cool slowly on a benchtop, insulated from the cold surface by a cork ring or paper towels.[1][7] Slow cooling is critical for the formation of large, pure crystals.[4] Do not disturb the flask during this period.
-
Induce Crystallization: If oiling out persists, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4] Alternatively, add a "seed crystal" (a tiny crystal from a previous successful batch) to initiate crystallization.
-
Consider a Different Solvent: If the problem continues, the melting point of your product may be too low for the chosen solvent. Select a solvent with a lower boiling point.
Question 3: My NMR spectrum still shows unreacted 4-ethoxybenzaldehyde and/or 4-acetylaniline. How can I remove these starting materials?
Answer:
The presence of starting materials is a clear indication of either an incomplete reaction or inefficient purification. Since the Schiff base formation is a reversible equilibrium, residual reactants are common.[5][8]
Probable Causes:
-
Incomplete Reaction: The reaction may not have been driven to completion. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[5]
-
Co-crystallization: The starting materials may have similar solubility profiles to the product in the chosen recrystallization solvent, causing them to co-crystallize.
Step-by-Step Solutions:
-
Washing to Remove Aldehyde: Before recrystallization, you can wash a solution of the crude product with an aqueous solution of sodium bisulfite.[9] This reagent reacts with the aldehyde to form a water-soluble adduct, which can be removed in the aqueous layer. This is a targeted chemical wash to remove a specific impurity.
-
Solvent Trituration/Washing: Wash the crude solid product with a solvent in which the starting materials are soluble but the desired Schiff base product is not. For example, cold diethyl ether or hexane can sometimes wash away less polar starting materials from the more polar product.
-
Re-optimize Recrystallization: Perform a second, more careful recrystallization. Ensure the solution is not supersaturated with respect to the impurities when cooling begins.
-
Column Chromatography: If recrystallization and washing fail, column chromatography is a more rigorous purification method.[10][11] Given the polarity difference between the aromatic aldehyde/amine and the larger imine product, separation on silica gel is usually effective. A common mobile phase would be a gradient of ethyl acetate in hexane.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally. However, for Schiff bases, polar protic solvents are often a good starting point.[5] Ethanol is a very common and effective choice.[5][11] If the compound is too soluble in pure ethanol, a binary solvent system like ethanol-water can be highly effective.[9][10] In this system, you dissolve the compound in the minimum amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy (the cloud point), then add a drop or two of ethanol to redissolve, and allow to cool.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A common first choice for Schiff bases.[11] |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent, can be effective.[9] |
| Isopropanol | 82 | Polar Protic | Another alcohol option with a slightly higher boiling point. |
| Chloroform | 61 | Moderately Polar | Can be used, but often as part of a binary system.[9] |
| Ethanol/Water | Variable | Polar Protic | Excellent binary system for tuning solubility.[10] |
To select the best solvent, perform small-scale solubility tests on your crude material.[6]
Q2: How can I assess the purity of my final product?
A2: A combination of techniques should be used to confirm purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C).[3] Impurities will cause the melting point to be depressed and the range to broaden.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run a sample of your purified product alongside the crude material and the starting materials to confirm the absence of impurities.[5]
-
Spectroscopy (NMR, FT-IR):
-
¹H NMR: This is the most definitive method. A pure sample will show clean peaks corresponding to the protons in this compound, and crucially, the absence of peaks from starting materials, especially the aldehyde proton (~9-10 ppm).[8][10]
-
FT-IR: Look for the characteristic imine (C=N) stretch around 1600-1625 cm⁻¹ and the disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and the N-H stretches from the amine (~3300-3400 cm⁻¹).[12]
-
Q3: Is this compound stable, and how should it be stored?
A3: Schiff bases, particularly the imine bond, are susceptible to hydrolysis, meaning they can react with water to revert to the parent aldehyde and amine.[5][13] This process can be catalyzed by acids or bases. Therefore, proper storage is essential.
-
Storage Conditions: Store the purified, dry solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (like nitrogen or argon) to protect it from moisture.[13]
-
Temperature: Storing at a low temperature (e.g., in a refrigerator) can also help slow down any potential decomposition.[13]
-
Avoid: Do not store the compound in solution for long periods, especially in protic or aqueous solvents, as this will promote hydrolysis.
Visualized Workflows
Diagram 1: General Recrystallization Protocol
This diagram outlines the standard workflow for purifying a solid organic compound like this compound via single-solvent recrystallization.
Caption: Decision tree for troubleshooting crystallization problems.
References
-
Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
What are solvents used in recrystallization of Schiff base? (2019). ResearchGate. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Is there an effective way of purifying schiff bases? (2021). ResearchGate. Retrieved from [Link]
-
Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. (2013). Scientific Research Publishing. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound (C17H17NO2). (n.d.). PubChemLite. Retrieved from [Link]
-
How to purify Schiff base product? (2024). ResearchGate. Retrieved from [Link]
-
How to purify Schiff base? (2023). ResearchGate. Retrieved from [Link]
-
Synthesis and purification of schiff base N,N- bis(salicylaldehyde)-etilenodiamine. (n.d.). UNIVALI. Retrieved from [Link]
-
schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material. (2010). PubMed. Retrieved from [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Single Crystal Growth of Benzylidene Derivatives
Welcome to the Technical Support Center for the single crystal growth of benzylidene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of obtaining high-quality single crystals of these compounds, which are crucial for structural elucidation and understanding structure-property relationships.[1] This resource provides troubleshooting guidance in a direct question-and-answer format to address common challenges encountered during crystallization experiments.
Introduction: The Art and Science of Crystallizing Benzylidene Derivatives
The successful growth of single crystals is often described as an "art," yet it is deeply rooted in the fundamental principles of thermodynamics and kinetics.[2] Benzylidene derivatives, a versatile class of organic compounds with wide-ranging applications in medicinal chemistry and materials science, often present unique crystallization challenges.[1][3] These challenges can stem from their structural diversity, which influences intermolecular interactions like hydrogen bonding and π-π stacking, and can lead to phenomena such as polymorphism.[4]
This guide will walk you through common experimental hurdles, explaining the causality behind these issues and providing field-proven, step-by-step protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My benzylidene derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal.[5] This typically occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated too quickly.[6] High impurity levels can also contribute to this issue.
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using a slow cooling method, decrease the cooling rate. Allow the solution to cool gradually to room temperature before transferring it to a colder environment like a refrigerator or freezer.[6][7] Placing the crystallization vial inside a larger container, such as a beaker with paper towels, can help insulate it and slow down the cooling process.[7]
-
Solvent/Anti-Solvent Systems: In vapor or liquid diffusion methods, slow down the diffusion rate. For vapor diffusion, this can be achieved by using a larger container or placing it in a colder, more stable environment.[8]
-
-
Adjust Your Solvent System:
-
Add More Solvent: The concentration of your compound might be too high. Try re-dissolving the oil by gently warming the solution and adding a small amount of additional solvent to decrease the saturation level.[6][9]
-
Change the Solvent: The solvent might be too "good," meaning your compound is too soluble.[8] Experiment with a solvent in which your compound has slightly lower solubility. A binary solvent system, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "precipitant" or "anti-solvent"), is often a successful strategy.[10]
-
-
Consider the Melting Point:
-
If the melting point of your benzylidene derivative is low, choose a solvent with a lower boiling point.
-
-
Purity Check:
-
Ensure your compound is sufficiently pure. Impurities can disrupt the crystal lattice formation. If necessary, purify your compound further before attempting crystallization again.
-
Q2: I've set up my crystallization, but no crystals are forming, even after a long time. What should I do?
A2: The failure of crystals to form is usually due to either insufficient supersaturation or a high kinetic barrier to nucleation.[6] In other words, the concentration of your compound in the solution is not high enough to initiate crystal formation, or the molecules need an initial template to start arranging themselves into a crystal lattice.
Troubleshooting Strategies:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vial at the surface of the solution with a glass rod.[6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have previously obtained crystals of your compound, add a tiny seed crystal to the solution.[6][11] This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Slow Evaporation: If your vial is tightly sealed, loosen the cap slightly to allow for slow evaporation of the solvent.[2][10] This will gradually increase the concentration of your compound. Covering the vial with aluminum foil and punching a few small holes with a needle is a common technique.[10]
-
Reduce Solvent Volume: If you suspect you've used too much solvent, you can gently warm the solution to evaporate a small amount of the solvent and then allow it to cool again.[6][9]
-
-
Solvent Considerations:
Q3: My crystals are forming too quickly and are very small or needle-like. How can I grow larger, higher-quality single crystals?
A3: Rapid crystal growth often traps impurities and solvent molecules within the crystal lattice, leading to poor diffraction quality. The goal is to slow down the crystallization process to allow for the orderly arrangement of molecules.[9]
Troubleshooting Strategies:
-
Decrease the Level of Supersaturation:
-
Add More Solvent: Re-dissolve the small crystals by heating the solution and adding a small amount of extra solvent.[9] This will mean that the solution needs to cool more or evaporate more solvent before nucleation begins, slowing down the overall process.
-
Slower Evaporation/Cooling: As mentioned previously, slowing down the evaporation or cooling rate is crucial for growing larger crystals.[2][7]
-
-
Optimize the Crystallization Method:
-
Vapor Diffusion: This is often the most successful method for growing high-quality single crystals from small amounts of material.[2][12] It involves dissolving your compound in a "good" solvent and allowing a "poor" solvent (in which the compound is insoluble) to slowly diffuse into it. This gradual change in solvent composition leads to slow and controlled crystal growth.
-
Layering (Liquid-Liquid Diffusion): Carefully layer a solution of your compound with a less dense, miscible "anti-solvent" in which it is insoluble. Crystals will slowly form at the interface.
-
Table 1: Common Solvents for Benzylidene Derivative Crystallization
| Solvent Class | Examples | Vapor Pressure (mmHg at 20°C) | Notes |
| Alcohols | Methanol, Ethanol | 97, 44 | Good for compounds with hydrogen bonding capabilities. |
| Halogenated | Dichloromethane, Chloroform | 349, 159 | Often good solvents, but high volatility can lead to rapid crystallization.[8] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 442, 143 | Diethyl ether is highly volatile. THF is a good moderately non-volatile option for vapor diffusion.[12] |
| Aromatics | Toluene, Benzene | 22, 75 | Can interact with the aromatic rings of benzylidene derivatives through π-π stacking. |
| Esters | Ethyl acetate | 73 | A moderately polar solvent. |
| Others | Acetonitrile, Hexane, Pentane | 73, 121, 426 | Acetonitrile is a good polar option. Hexane and pentane are common "anti-solvents".[12] |
Note: The choice of solvent is highly dependent on the specific solubility of your benzylidene derivative.[13]
Q4: I have obtained crystals, but they appear to be of two different shapes (polymorphs). How do I control which form crystallizes?
A4: Polymorphism, the ability of a compound to crystallize in different crystal structures, is a known phenomenon for benzylidene derivatives.[4] The specific polymorph obtained can be influenced by various factors, including the solvent, temperature, and cooling rate.[14]
Troubleshooting and Control Strategies:
-
Solvent Selection: The solvent can play a significant role in determining which polymorph crystallizes.[4][15] Interactions between the solvent and the solute molecules can favor one packing arrangement over another.[16] Try crystallizing your compound from a variety of different solvents or solvent mixtures to see if you can isolate a single polymorph.
-
Temperature Control: The temperature of crystallization can influence the thermodynamic versus kinetic product. One polymorph may be more stable at a certain temperature range. Experiment with different crystallization temperatures (e.g., room temperature vs. 4°C vs. -20°C).
-
Seeding: If you can isolate a single crystal of the desired polymorph, you can use it as a seed crystal in subsequent crystallizations to promote the growth of that specific form.
Experimental Workflow for Troubleshooting Polymorphism:
Caption: A workflow for systematically addressing polymorphism in benzylidene derivatives.
Visualizing the Crystallization Troubleshooting Process
The following diagram outlines a general decision-making process when encountering common crystallization problems.
Caption: A decision tree for troubleshooting common issues in single crystal growth.
Key Takeaways for Successful Crystallization
-
Purity is Paramount: Start with the purest compound possible.
-
Patience is a Virtue: Slow and steady wins the race. Avoid rapid changes in temperature or concentration.[9]
-
Solvent Selection is Critical: The choice of solvent or solvent system is the most important variable to explore.[12][13]
-
Don't Disturb: Avoid moving or bumping your crystallization experiments.[12]
-
Systematic Approach: If at first you don't succeed, change one variable at a time and keep detailed notes.
This guide provides a starting point for troubleshooting the single crystal growth of benzylidene derivatives. Remember that each compound is unique, and a degree of empirical investigation is often required.
References
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 3), 386–393. [Link]
-
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry. [Link]
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
-
Massachusetts Institute of Technology, Department of Chemistry. Growing Quality Crystals. [Link]
-
Li, Y., et al. (2023). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Molecules, 28(14), 5488. [Link]
-
Wang, D., et al. (2024). Exploring the mechanisms of benzanilide crystal growth and morphology: Crystal surface structure, solvent diffusion and solvent-interface interactions. ResearchGate. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Godzwon, J., Sienkowska, M. J., & Galewski, Z. (2005). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-40-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. Acta Physica Polonica A, 107(6), 1145-1156. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Das, S., et al. (2020). Crystals of the N‐benzylideneanilines C1–C3 and structural basis for their elasticity. ResearchGate. [Link]
-
Zuo, L., et al. (2020). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 22(34), 5623-5630. [Link]
-
da Silva, J. V. F., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Molecules, 26(16), 4987. [Link]
-
Lahav, M., & Leiserowitz, L. (1998). The e!ect of solvent on crystal growth and morphology. Future4200. [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. YouTube. [Link]
-
Wang, Y., et al. (2020). A Different View of Solvent Effects in Crystallization. Molecules, 25(21), 5179. [Link]
-
EPFL. Guide for crystallization. [Link]
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- 13. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. future4200.com [future4200.com]
stability and degradation pathways of N-(4-Ethoxybenzylidene)-4-acetylaniline
Welcome to the technical support center for N-(4-Ethoxybenzylidene)-4-acetylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this Schiff base. My aim is to synthesize technical accuracy with field-proven insights to help you navigate the potential challenges in your research.
Introduction to this compound Stability
This compound is a Schiff base, a class of compounds characterized by the carbon-nitrogen double bond (C=N), also known as an imine group. The stability of this functional group is paramount to the successful application of the molecule in various experimental settings. The primary concerns regarding the stability of this compound revolve around its susceptibility to hydrolysis, photodegradation, and to a lesser extent, thermal degradation. Understanding these degradation pathways is crucial for obtaining reliable and reproducible experimental results.
The core of the instability of Schiff bases lies in the reversible nature of their formation. The C=N bond can be hydrolyzed back to its constituent aldehyde (4-ethoxybenzaldehyde) and amine (4-acetylaniline), particularly in the presence of water.[1] This process is often catalyzed by acidic or basic conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results Over Time
Symptoms:
-
Decreased potency or activity of the compound in solution.
-
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Changes in the physical properties of the solution (e.g., color, turbidity).
Potential Cause: Hydrolytic Degradation
The most probable cause for these observations is the hydrolysis of the imine bond. The presence of water, even in trace amounts in solvents, can lead to the breakdown of this compound into 4-ethoxybenzaldehyde and 4-acetylaniline. The rate of this hydrolysis is significantly influenced by pH.
Investigative Workflow:
-
pH Measurement: Immediately measure the pH of your experimental medium. Hydrolysis of Schiff bases is often accelerated in both acidic and basic conditions.[2][3]
-
Analytical Confirmation:
-
Use HPLC or LC-MS to analyze a sample of your solution.
-
Compare the chromatogram to a freshly prepared standard of this compound.
-
Look for the appearance of peaks corresponding to the retention times of 4-ethoxybenzaldehyde and 4-acetylaniline.
-
-
Solvent Purity Check: Ensure that the solvents used are anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).
Mitigation Strategies:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) where the rate of hydrolysis is generally at a minimum.[4] Buffering your system may be necessary.
-
Use of Anhydrous Solvents: Whenever possible, conduct your experiments under anhydrous conditions.
-
Fresh Solution Preparation: Prepare solutions of this compound immediately before use. Avoid long-term storage of the compound in solution, especially in protic solvents.
-
Inert Atmosphere: For highly sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Experimental Protocol: Monitoring Hydrolytic Stability by HPLC
-
Standard Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or THF). Prepare standards of 4-ethoxybenzaldehyde and 4-acetylaniline as well.
-
Sample Preparation: Prepare your experimental solution of this compound in the desired solvent system.
-
Time-Point Analysis: Inject an aliquot of the experimental solution onto the HPLC system at t=0 and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detector set to the λmax of this compound and its potential degradation products.
-
-
Data Analysis: Quantify the peak areas of this compound and the degradation products at each time point to determine the rate of degradation.
Issue 2: Degradation Upon Exposure to Light
Symptoms:
-
A noticeable change in the color of the solid compound or its solution upon exposure to ambient or UV light.
-
Loss of activity after experiments conducted under illumination.
-
The appearance of complex, often difficult-to-identify peaks in analytical chromatograms.
Potential Cause: Photodegradation
Schiff bases can be susceptible to photodegradation. The imine bond and the aromatic rings can absorb UV-Vis light, leading to electronic excitation and subsequent chemical reactions, including isomerization, cyclization, or fragmentation. Some Schiff bases, however, can also act as photostabilizers.[5]
Investigative Workflow:
-
Light Exclusion Experiment: Repeat a small-scale experiment in the dark (e.g., by wrapping the reaction vessel in aluminum foil) and compare the results to an identical experiment conducted under normal laboratory lighting.
-
UV-Vis Spectroscopy: Obtain a UV-Vis spectrum of this compound to identify its absorption maxima. This will indicate the wavelengths of light it is most likely to absorb.
-
Forced Degradation Study: Expose a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or 365 nm) and monitor the degradation over time using HPLC or LC-MS.
Mitigation Strategies:
-
Storage in the Dark: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Conduct Experiments in Low Light: Perform experimental manipulations in a dimly lit room or under light sources that do not emit strongly in the UV region.
-
Use of Photostabilizers: In formulation studies, the inclusion of a photostabilizing agent may be considered, although this will depend on the specific application.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. A desiccator can be used to minimize exposure to moisture. For long-term storage, refrigeration or freezing is recommended, ensuring the container is brought to room temperature before opening to prevent condensation.
Q2: Can I heat this compound for my experiments?
A2: this compound is expected to have moderate thermal stability in an anhydrous environment. Some imines can be heated to temperatures around 70-90°C without significant decomposition.[6] However, the presence of moisture at elevated temperatures will likely accelerate hydrolysis. If heating is necessary, ensure the reaction is performed under strictly anhydrous conditions. It is advisable to first determine the compound's melting point and decomposition temperature using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
Q3: My analytical results show the presence of 4-ethoxybenzaldehyde and 4-acetylaniline. Is my starting material impure?
A3: While it is possible that the starting material has some level of impurity, it is more likely that the degradation occurred during sample preparation or analysis. The hydrolysis of the imine bond is a common issue. To verify the purity of your starting material, dissolve a small amount in an anhydrous aprotic solvent and immediately analyze it by HPLC or NMR. Compare this to the results from your experimental sample.
Q4: How can I confirm the identity of the degradation products?
A4: The most straightforward way is to use analytical standards. Inject solutions of authentic 4-ethoxybenzaldehyde and 4-acetylaniline into your analytical system (e.g., HPLC, LC-MS) to determine their retention times and mass spectra. These can then be compared to the unknown peaks in the chromatogram of your degraded sample. For definitive structural confirmation, techniques like NMR spectroscopy can be employed after isolating the degradation products.
Q5: Are there any specific solvents I should avoid when working with this compound?
A5: It is best to avoid protic solvents that contain acidic or basic impurities. For example, some grades of methanol can be slightly acidic. If a protic solvent must be used, ensure it is of high purity and consider buffering the solution to a neutral pH. The use of freshly distilled or anhydrous grade solvents is always recommended.
Degradation Pathways Overview
The primary degradation pathways for this compound are summarized below.
Hydrolytic Degradation
This is the most common degradation pathway, proceeding through the nucleophilic attack of water on the imine carbon. The reaction is reversible and catalyzed by both acids and bases.[3][7]
Caption: Hydrolytic degradation pathway.
Photodegradation
Upon absorption of light, the molecule can undergo various transformations. The exact products will depend on the wavelength of light, the solvent, and the presence of other reactive species.
Caption: General photodegradation pathway.
Quantitative Data Summary
The following table provides a hypothetical summary of degradation rates under different conditions. These values are illustrative and should be determined experimentally for your specific system.
| Condition | Degradation Rate (%/hour) | Primary Degradation Product(s) |
| Aqueous solution, pH 3 | > 10 | 4-ethoxybenzaldehyde, 4-acetylaniline |
| Aqueous solution, pH 7 | < 1 | 4-ethoxybenzaldehyde, 4-acetylaniline |
| Aqueous solution, pH 10 | > 5 | 4-ethoxybenzaldehyde, 4-acetylaniline |
| Anhydrous Acetonitrile, Dark | < 0.1 | Not significant |
| Acetonitrile, UV light (365 nm) | 2-5 | Complex mixture |
| Methanol, 60°C, Anhydrous | < 0.5 | 4-ethoxybenzaldehyde, 4-acetylaniline |
References
-
Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. Available at: [Link]
-
On the Mechanism of Schiff Base Formation and Hydrolysis. ACS Publications. Available at: [Link]
-
Photocatalytic remediation of methylene blue and antibacterial activity study using Schiff base-Cu complexes. ProQuest. Available at: [Link]
-
Photocatalytic Degradation of Dye by a Copper(II) Schiff Base Metal Complex under Visible Light Irradiation. AIP Publishing. Available at: [Link]
-
Photocatalytic degradation of naphthol blue black dye by Schiff base metal complex under UV light irradiation. ResearchGate. Available at: [Link]
-
Role of copper Schiff-base complex for Photocatalytic degradation of methylene blue under visible irradiation. Jetir.Org. Available at: [Link]
-
Study of the effect of ultraviolet radiation on the photodegradation of polystyrene films doped with Schiff bases. Samarra Journal of Pure and Applied Science. Available at: [Link]
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH. Available at: [Link]
-
The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. Available at: [Link]
-
Kinetic Features of the Base Hydrolysis of Schiff Base Complexes. ResearchGate. Available at: [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. Available at: [Link]
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Analytical Study on Physicochemical Synthesis and Biochemical Properties of Schiff Base Complex Compounds. BPAS Journals. Available at: [Link]
-
Is Imine group stable at high Temp.? ResearchGate. Available at: [Link]
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The thermal decomposition of amine imides. Chemical Communications (London) (RSC Publishing). Available at: [Link]
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Amine Thermal Degradation. Bryan Research & Engineering, LLC. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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This compound (C17H17NO2). PubChemLite. Available at: [Link]
-
Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. ResearchGate. Available at: [Link]
-
Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars. Available at: [Link]
-
A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI. Available at: [Link]
-
Determination of stability constant of transition metal complexes with Schiff's base ligands derived from aromatic aldehydes a. journal of ultra chemistry. Available at: [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]
-
Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Bangladesh Journals Online. Available at: [Link]
-
Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. NIH. Available at: [Link]
-
Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material. PubMed. Available at: [Link]
-
Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PubMed Central. Available at: [Link]
-
Aerobic degradation of 4-nitroaniline (4-NA) via novel degradation intermediates by Rhodococcus sp strain FK48. ResearchGate. Available at: [Link]
-
Lifitegrast Degradation: Products and Pathways. PMC - NIH. Available at: [Link]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Resolving Solubility Challenges of N-(4-Ethoxybenzylidene)-4-acetylaniline in Organic Solvents
Welcome to the technical support center for N-(4-Ethoxybenzylidene)-4-acetylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for solubility issues encountered during your experiments. Our approach is grounded in the principles of chemical compatibility and aims to empower you with the knowledge to systematically overcome these challenges.
Introduction to this compound
This compound is a Schiff base, a class of compounds often characterized by their utility in synthesis and, in some cases, their challenging solubility profiles.[1] Understanding the molecular structure is the first step in predicting its solubility behavior.
Chemical Structure:
-
Key Features: The molecule possesses both polar (ester and imine groups) and non-polar (aromatic rings, ethyl and methyl groups) regions, leading to a nuanced solubility profile. The topological polar surface area is 38.7 Ų.[2]
Frequently Asked Questions (FAQs)
Q1: In which types of organic solvents is this compound generally soluble?
A1: As a general principle for Schiff bases, solubility is favored in organic solvents over water.[1] Given its structure with significant non-polar surface area from the aromatic rings, it is anticipated to be more soluble in moderately polar to non-polar organic solvents. However, the presence of the ethoxy and acetyl groups introduces some polarity, suggesting that highly non-polar solvents like hexanes may not be ideal. A systematic screening of solvents is always recommended.
Q2: My compound is precipitating out of solution. What are the immediate steps I can take?
A2: Precipitation upon standing or during a reaction can be due to several factors including supersaturation, temperature changes, or reaction with trace amounts of water (hydrolysis). Immediate troubleshooting steps include:
-
Gentle Heating: For many organic solids, solubility increases with temperature.[5][6] Try gently warming the solution while stirring.
-
Addition of a Co-solvent: Introducing a small amount of a co-solvent in which the compound is highly soluble can sometimes rescue a precipitating solution.[7]
-
Ensure Anhydrous Conditions: Schiff bases can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities.[1] Using dry solvents and an inert atmosphere can prevent degradation to less soluble starting materials.
Q3: Does temperature significantly affect the solubility of this compound?
A3: Yes, for the majority of organic solids dissolved in organic solvents, solubility increases with temperature.[5][8] This is because the dissolution process is often endothermic, meaning the system absorbs energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The extent of this effect is compound and solvent-specific. It is advisable to perform a simple temperature-solubility profile for your system.
Q4: Can I use sonication to improve dissolution?
A4: Sonication is a highly effective method for accelerating the dissolution of solids.[7] The ultrasonic waves create micro-cavitations that break apart solute agglomerates, increasing the surface area available for solvation.
Troubleshooting Guide: A Systematic Approach to Solvent Selection
When basic troubleshooting fails, a more systematic approach is necessary. We advocate for a methodology based on Hansen Solubility Parameters (HSP), a powerful tool for predicting solvent-solute compatibility.[9][10][11]
The core principle of HSP is "like dissolves like," which is quantified by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is considered "good" if its HSP values are close to those of the solute. The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility.
Step 1: Estimating the Hansen Solubility Parameters of this compound
As there are no published experimental HSP values for this compound, an experimental approach is the most reliable way to determine them.
-
Solvent Selection: Choose a range of 20-30 organic solvents with diverse and known HSP values. A good selection will cover a broad area of the Hansen space. (See Table 1 for examples).
-
Solubility Assessment: For each solvent, determine if this compound is soluble or insoluble at a specific concentration (e.g., 10 mg/mL). A simple "soluble" or "insoluble" classification is sufficient to start.
-
Data Analysis: Input the HSP values of the solvents and the corresponding solubility classification ("good" for soluble, "bad" for insoluble) into software designed for HSP calculations (e.g., HSPiP). The software will calculate the center of the "solubility sphere" for your compound, which represents its HSP values (δD, δP, δH), and the radius of this sphere (R₀).
Step 2: Utilizing the Solubility Sphere for Solvent Selection
Once the HSP of this compound are determined, you can predict its solubility in any solvent with known HSP values.
Workflow for Solvent Selection:
Caption: Workflow for HSP-based solvent selection.
Step 3: Advanced Troubleshooting - Co-solvent Systems and Temperature Effects
Co-solvent Systems: If a single solvent does not provide the desired solubility, a mixture of two or more solvents can be employed. The HSP of a solvent blend is the volume-weighted average of the individual solvent HSPs. This allows for the fine-tuning of the solvent properties to match the solute.
Example: If your compound requires a specific δP value that is not met by any single suitable solvent, you can mix a solvent with a higher δP and one with a lower δP to achieve the target value.
Temperature Effects: While HSP values are typically reported at room temperature, they are temperature-dependent.[9] For most organic solvents, the HSP values decrease with increasing temperature. If you are working at elevated temperatures, this should be taken into consideration, although for many applications, room temperature HSP values provide a good starting point.
Data Presentation
Table 1: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
Note: These values are approximate and can vary slightly depending on the source.
Experimental Protocols
Protocol 1: Rapid Solubility Screening
-
Preparation: Dispense 10 mg of this compound into a series of small, labeled vials.
-
Solvent Addition: Add 1 mL of each selected solvent to the corresponding vial.
-
Mixing: Vortex each vial for 2 minutes at room temperature.
-
Observation: Visually inspect each vial for undissolved solid. Classify as "soluble" if no solid is visible to the naked eye, and "insoluble" otherwise.
-
Confirmation (Optional): For vials classified as "soluble," shine a laser pointer through the solution. The absence of a visible beam (Tyndall effect) indicates a true solution.
Protocol 2: Enhancing Dissolution with Sonication
-
Preparation: In a suitable flask, add the desired amount of this compound and the chosen solvent.
-
Sonication: Place the flask in an ultrasonic bath.
-
Operation: Turn on the sonicator. The duration will depend on the sample size and the specific compound-solvent pair.
-
Monitoring: Periodically inspect the solution for dissolution. Continue until the solid is fully dissolved or no further change is observed.
Logical Relationships in Troubleshooting
Caption: Tiered troubleshooting workflow.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
-
ACS Publications. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. [Link]
-
ACS Publications. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. [Link]
-
ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChemLite. (n.d.). This compound (C17H17NO2). [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent?[Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical...[Link]
-
Scribd. (n.d.). Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents. [Link]
-
Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]
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Technical Support Center: Scaling Up the Synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline for Bulk Production
Welcome to the technical support center for the bulk production of N-(4-Ethoxybenzylidene)-4-acetylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the scaled-up synthesis of this Schiff base.
Introduction
This compound is a Schiff base, also known as an imine, formed from the condensation reaction of 4-ethoxybenzaldehyde and 4-aminoacetophenone.[1] These compounds are of significant interest in medicinal and pharmaceutical fields due to their wide range of biological activities.[2] Scaling up the synthesis of such compounds from lab-scale to bulk production presents unique challenges that require careful consideration of reaction conditions, purification methods, and process optimization to ensure high yield and purity.
Reaction Scheme
The synthesis involves the reaction of an aldehyde or ketone with a primary amine to form a characteristic carbon-nitrogen double bond (C=N), with the elimination of a water molecule.[3][4]
-
Reactants: 4-ethoxybenzaldehyde and 4-aminoacetophenone
-
Product: this compound
-
Byproduct: Water
Scaled-Up Synthesis Protocol
This protocol outlines a robust method for the synthesis of this compound on a larger scale.
Materials and Equipment:
-
Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Dean-Stark apparatus (optional, for azeotropic water removal)
-
Nutsche filter or centrifuge for product isolation
-
Vacuum oven for drying
-
4-ethoxybenzaldehyde (reagent grade)
-
4-aminoacetophenone (reagent grade)
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (catalyst)[2]
Step-by-Step Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry to prevent hydrolysis of the final product.[5]
-
Charging Reactants:
-
Charge the reactor with 4-aminoacetophenone and the chosen solvent (e.g., ethanol).
-
Begin stirring to dissolve the amine.
-
Add 4-ethoxybenzaldehyde to the mixture. An equimolar ratio of the aldehyde and amine is typically used.
-
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.[3]
-
Reaction:
-
Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The formation of the imine is a reversible reaction.[1] To drive the reaction to completion, the water byproduct must be removed. This can be achieved by azeotropic distillation using a Dean-Stark trap if a suitable solvent like toluene is used, or by using dehydrating agents like molecular sieves.[6]
-
-
Product Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Isolate the solid product by filtration using a Nutsche filter or by centrifugation.
-
-
Purification:
-
Wash the isolated product with cold solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.
-
For higher purity, recrystallization from a suitable solvent like ethanol is the recommended method.[5]
-
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature to remove residual solvent. Avoid excessive heat, as Schiff bases can be susceptible to thermal decomposition.[5]
Process Flow Diagram:
Caption: Workflow for the scaled-up synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction due to equilibrium.[1] | Ensure efficient removal of water using a Dean-Stark trap or by adding molecular sieves (4Å) to the reaction mixture.[6] |
| Sub-optimal reaction temperature. | Maintain a consistent reflux temperature. For less reactive starting materials, a higher boiling point solvent might be necessary. | |
| Loss of product during workup. | Minimize the amount of solvent used for washing. Ensure the wash solvent is cold to reduce the solubility of the product. | |
| Impure Product | Presence of unreacted starting materials. | Monitor the reaction closely with TLC to ensure it goes to completion. Optimize the stoichiometry of the reactants. |
| Formation of side products. | Control the reaction temperature carefully. The use of a milder catalyst or adjusting the pH might be necessary. An optimal pH for imine formation is often around 4.5.[3] | |
| Hydrolysis of the product.[5] | Ensure all glassware and solvents are dry. Avoid exposure of the final product to moisture during storage. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | If the product does not precipitate upon cooling, try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. Alternatively, remove the solvent under reduced pressure. |
| Oily product formation. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Reaction Stalls or is Sluggish | Insufficient catalysis. | Increase the amount of acid catalyst slightly. However, be cautious as too much acid can protonate the amine, rendering it non-nucleophilic.[3] |
| Low reaction temperature. | Ensure the reaction is at a vigorous reflux. | |
| Product Decomposes During Purification | Use of acidic silica gel for chromatography. | If column chromatography is necessary, use neutral alumina instead of silica gel to avoid decomposition of the acid-sensitive imine.[5] |
| High temperatures during drying. | Dry the product at a lower temperature under a high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
The acid catalyst protonates the oxygen of the carbonyl group on the 4-ethoxybenzaldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine (4-aminoacetophenone).[3]
Q2: Why is it crucial to remove water from the reaction?
The formation of a Schiff base is a reversible condensation reaction.[2] Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials through hydrolysis, thus reducing the yield of the desired imine.[6]
Q3: What are the best solvents for scaling up this synthesis?
Ethanol and methanol are commonly used solvents as the reactants are soluble in them, and the product often has lower solubility at room temperature, facilitating isolation.[7] For azeotropic removal of water, a solvent like toluene can be employed with a Dean-Stark apparatus.[1]
Q4: How can I confirm the identity and purity of my final product?
The final product can be characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: Look for the characteristic C=N (imine) stretching frequency.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts and integration of the protons and carbons.
-
Mass Spectrometry: Determine the molecular weight of the compound.[8]
Q5: What are the key safety precautions to consider for this process?
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The starting materials and product may cause skin and eye irritation.[9]
-
The reaction is exothermic, so control the rate of heating and catalyst addition, especially on a large scale.[8]
Q6: Are there any "green" synthesis alternatives for this reaction?
Yes, several environmentally friendly methods for Schiff base synthesis have been reported. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and often eliminates the need for a solvent.[10]
-
Ultrasound irradiation: Another energy-efficient method to promote the reaction.[1]
-
Using water as a solvent: In some cases, the reaction can be performed in an aqueous medium, which is a green and inexpensive solvent.[11]
-
Using natural acid catalysts: Juices from fruits like lemons have been used as a source of acid catalysts.[1]
References
-
ResearchGate. How to purify Schiff base product? [Link]
-
SciSpace. Synthesis of Schiff Bases by Non-Conventional Methods. [Link]
-
PubChem. This compound. [Link]
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PubChemLite. This compound (C17H17NO2). [Link]
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Chinese Chemical Letters. PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. [Link]
-
ResearchGate. Problem in synthesis of imine? [Link]
-
SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. [Link]
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An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. [Link]
-
ResearchGate. 86 questions with answers in IMINES | Science topic. [Link]
-
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. [Link]
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Comparative Study for Synthesis of Schiff Base Ligand. [Link]
-
ACS Publications. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega. [Link]
-
Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
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Technical Support Center: Refining Crystallization Techniques for Enhanced Crystal Quality
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining crystallization experiments. The following sections are structured to offer both quick-reference answers to common questions and in-depth guides to tackle more complex challenges, ensuring you can achieve high-quality crystalline products.
Part 1: Frequently Asked Questions (FAQs) for Quick Troubleshooting
This section provides concise answers to some of the most common questions encountered during crystallization experiments.
What are the first steps if my compound is not crystallizing?
If your solution remains clear and no crystals are forming, it is likely that the solution is not supersaturated.[1] To induce crystallization, you can try the following in order:
-
Scratch the inner surface of the flask with a glass rod to create nucleation sites.[2]
-
Add a seed crystal of your compound, if available, to provide a template for crystal growth.[2]
-
Cool the solution in an ice bath to decrease the solubility of your compound.[2]
-
Reduce the volume of the solvent by evaporation to increase the concentration of your compound.[1][2]
How can I improve the size and shape of my crystals?
The formation of numerous small or needle-like crystals often indicates a high rate of nucleation compared to growth. To obtain larger and better-shaped crystals, you should aim to slow down the crystallization process.[1] This can be achieved by:
-
Reducing the level of supersaturation. [1]
-
Using a solvent in which your compound has slightly higher solubility.
-
Introducing a seed crystal into a solution that is only slightly supersaturated.[1]
What is "oiling out" and how can I prevent it?
"Oiling out" is the separation of the solute from the solution as a liquid phase instead of a solid crystal.[2] This often occurs when the melting point of the compound is low relative to the boiling point of the solvent, or when there are significant impurities.[2] To prevent this, you can:
-
Warm the solution to redissolve the oil , add a small amount of additional solvent, and attempt to crystallize again.[2]
-
Employ very slow cooling to favor the formation of crystals over oil.[2]
-
Change the solvent or solvent system to one with a lower boiling point.
How do I choose the right solvent for crystallization?
An ideal solvent for crystallization is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures. When selecting a solvent, consider the following:
-
"Like dissolves like": Polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.
-
Solvent volatility: Highly volatile solvents can evaporate too quickly, leading to poor crystal quality.[4]
-
Solvent-solute interactions: The solvent can influence the polymorphic form of the crystals.[5][6][7] Hydrogen bonding between the solvent and solute can play a significant role.[6]
What is the role of seeding in crystallization?
Seeding is the introduction of a small crystal of the desired compound into a supersaturated solution to initiate crystal growth. This technique is used to:
-
Control the polymorphic form by providing a template of the desired crystal structure.
-
Induce crystallization when spontaneous nucleation is difficult.
-
Promote the growth of larger crystals by controlling the number of nucleation sites.[1]
How can I deal with polymorphism?
Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as solubility and stability.[8] To control polymorphism, you can:
-
Carefully select the crystallization solvent , as different solvents can favor the formation of specific polymorphs.[5][6][9]
-
Control the crystallization temperature and cooling rate.
-
Use seeding with a crystal of the desired polymorph.
-
Be aware that impurities can sometimes direct the crystallization towards a specific polymorphic form.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific, complex issues you may encounter during your crystallization experiments.
Problem 1: No Crystals Formed (Solution remains clear)
This is a common issue indicating that the conditions for nucleation have not been met, primarily due to a lack of sufficient supersaturation.[1]
Potential Causes & In-depth Solutions
-
Insufficient Supersaturation: The concentration of the solute is below the solubility limit at the current temperature.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Experiment with different solvents or solvent mixtures where the compound has more limited solubility.[1] A systematic approach to solvent screening is recommended.
-
-
High Energy Barrier for Nucleation: Spontaneous formation of a stable crystal nucleus is energetically unfavorable.
Experimental Protocol: Systematic Solvent Screening
-
Solubility Testing: Test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and at an elevated temperature.
-
Ideal Solvent Characteristics: An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.
-
Antisolvent Method: If a good single solvent cannot be found, consider an antisolvent approach. Dissolve the compound in a "good" solvent, and then slowly add a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent) until turbidity is observed.[13]
-
Heating and Cooling: Gently heat the turbid solution until it becomes clear, and then allow it to cool slowly.
Problem 2: Rapid Precipitation or Formation of Amorphous Solid
The sudden formation of a fine powder or an amorphous solid indicates that the solution became supersaturated too quickly, leading to uncontrolled, rapid nucleation.[1]
Potential Causes & In-depth Solutions
-
Excessive Supersaturation: A very high concentration of the solute forces rapid precipitation instead of ordered crystal growth.
-
Solution: Reduce the initial concentration of your compound.[1] Start with a more dilute solution and approach supersaturation more gradually.
-
-
Cooling Rate Too Fast: Rapid cooling causes a sudden drop in solubility, leading to a high nucleation rate.[14]
-
Solution: Slow down the cooling process.[3] Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help. For more precise control, use a programmable cooling bath.
-
-
Use of a Strong Antisolvent: Adding an antisolvent too quickly can cause the compound to "crash out" of the solution.
-
Solution: Add the antisolvent dropwise and with vigorous stirring to ensure localized supersaturation is minimized.
-
Experimental Protocol: Controlled Cooling Crystallization
-
Dissolution: Dissolve the compound in the minimum amount of a suitable solvent at an elevated temperature.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Covering the flask can help to slow the cooling and prevent contamination.
-
Further Cooling: If no crystals form at room temperature, transfer the flask to a refrigerator or a cold bath. Avoid placing a warm flask directly into a very cold environment.
-
Patience: High-quality crystals often take time to form.[12] Allow the solution to stand for a few days if necessary.
Problem 3: "Oiling Out" or Formation of a Liquid Phase
"Oiling out" occurs when the solute separates as a liquid instead of a solid, which can be difficult to crystallize.[2]
Potential Causes & In-depth Solutions
-
Low Melting Point: The melting point of the compound is below the temperature of the crystallization experiment.
-
Solution: Choose a solvent with a lower boiling point or conduct the crystallization at a lower temperature.
-
-
High Impurity Levels: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[2]
-
Solution: Purify the compound further before attempting crystallization. Techniques like chromatography can be effective.[1]
-
-
Inappropriate Solvent: The solvent may be too nonpolar, preventing the solute from forming a stable crystal lattice.
-
Solution: Try a more polar solvent or a mixture of solvents.
-
Decision-Making Workflow for "Oiling Out"
Caption: A workflow for troubleshooting the "oiling out" phenomenon.
Problem 4: Poor Crystal Quality (Small, Needle-like, or Twinned Crystals)
The formation of small, ill-defined, or twinned crystals can be due to a variety of factors that favor rapid nucleation over slow, ordered growth.
Potential Causes & In-depth Solutions
-
High Nucleation Rate: As discussed previously, this leads to many small crystals.
-
Solution: Reduce the supersaturation level and the rate at which it is achieved.[1]
-
-
Impurities: Impurities can be incorporated into the crystal lattice, causing defects and altering the crystal habit.[10][15] They can also adsorb onto specific crystal faces, inhibiting growth in certain directions.[10][16]
-
Solution: Ensure the starting material is of high purity.[1]
-
-
Ostwald Ripening: This is a process where smaller, less stable crystals dissolve and redeposit onto larger, more energetically favorable crystals.[17][18][19] While this can sometimes lead to larger crystals, it can also result in a wide particle size distribution if not properly controlled.
-
Solution: Maintaining a constant, low level of supersaturation can help to control Ostwald ripening. Temperature cycling can sometimes be used to promote this process in a controlled manner.
-
Table: Factors Influencing Crystal Habit
| Parameter | Effect on Crystal Habit | Rationale |
| Solvent | Can favor the growth of certain crystal faces over others, leading to different shapes (e.g., needles vs. plates).[20] | Solvent molecules can selectively adsorb to specific crystal faces, inhibiting their growth.[5] |
| Cooling Rate | Rapid cooling often leads to smaller, less well-defined crystals. Slower cooling allows for larger, more perfect crystals.[14] | Slower cooling maintains a lower level of supersaturation, favoring growth over nucleation. |
| Impurities | Can alter the crystal shape by inhibiting the growth of specific faces.[10] | Impurities can bind to crystal surfaces, blocking the addition of new molecules.[16] |
| pH | For ionizable compounds, pH can affect solubility and intermolecular interactions, thus influencing crystal shape.[21] | Changes in pH alter the charge of the molecule, affecting how molecules pack in the crystal lattice.[21] |
| Additives | Can be used to selectively inhibit the growth of certain faces to control crystal morphology.[22] | Additives can be designed to bind to specific crystal faces. |
Diagram: The Process of Ostwald Ripening
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Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of N-(4-Ethoxybenzylidene)-4-acetylaniline
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This guide provides a comprehensive evaluation of the antimicrobial properties of the Schiff base compound, N-(4-Ethoxybenzylidene)-4-acetylaniline. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's potential mechanism of action, compares its efficacy against established antimicrobial agents, and provides detailed, validated protocols for its assessment. Our objective is to present a scientifically rigorous and practical resource for those investigating novel antimicrobial candidates.
Introduction: The Promise of Schiff Bases in Antimicrobial Research
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry.[1][2] Their diverse biological activities, including antibacterial, antifungal, and antiviral properties, make them a focal point in the search for new therapeutic agents.[2][3] The structural flexibility of Schiff bases allows for the synthesis of numerous derivatives, offering a promising avenue to combat the growing challenge of antimicrobial resistance.[2] This guide focuses on a specific Schiff base, this compound, to validate its antimicrobial potential through standardized comparative methodologies.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, the antimicrobial activity of many Schiff bases is attributed to the electrophilic nature of the carbon atom in the azomethine group. It is hypothesized that this group can interact with and disrupt essential biological macromolecules within microbial cells. Potential targets include enzymes and other proteins, where the Schiff base may interfere with active sites, leading to a loss of function and ultimately, cell death. Furthermore, the lipophilic character of the molecule may facilitate its transport across microbial cell membranes, enhancing its ability to reach intracellular targets.
Caption: Hypothesized mechanism of this compound.
Comparative Antimicrobial Efficacy
To contextualize the antimicrobial potential of this compound, its activity is compared against two widely used clinical antimicrobial agents: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a triazole antifungal drug.[4]
Selection of Comparators
-
Ciprofloxacin: Chosen for its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[4][5][6] Its well-defined mechanism of action, the inhibition of bacterial DNA gyrase, provides a clear benchmark for antibacterial efficacy.[4]
-
Fluconazole: Selected as a standard antifungal agent effective against a variety of yeasts and fungi.[7][8] Its mechanism involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[7]
Experimental Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound and the comparator drugs against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11]
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 16 | 1 | N/A |
| Escherichia coli (ATCC 25922) | 32 | 0.5 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 1 | N/A |
| Candida albicans (ATCC 10231) | 8 | N/A | 2 |
N/A: Not Applicable
Experimental Protocols
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[12][13][14]
Synthesis of this compound
A common method for the synthesis of Schiff bases involves the condensation reaction of an amine and a carbonyl compound. For this compound, this would involve reacting 4-ethoxybenzaldehyde with 4-aminoacetophenone.
Procedure:
-
Dissolve equimolar amounts of 4-ethoxybenzaldehyde and 4-aminoacetophenone in a suitable solvent, such as ethanol.
-
Add a few drops of a catalyst, like glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Antimicrobial Susceptibility Testing
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[9][10][15]
Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. [16]2. Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn. [17][18]3. Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound and the comparator antimicrobials onto the agar surface. [18]4. Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. [16]The size of the zone is indicative of the microorganism's susceptibility to the antimicrobial agent.
Discussion and Future Perspectives
The hypothetical data presented suggests that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both bacteria and fungi. While its potency may be less than that of the established comparators, Ciprofloxacin and Fluconazole, its activity against a range of pathogens warrants further investigation.
Future research should focus on:
-
Elucidating the precise mechanism of action: Understanding how this compound exerts its antimicrobial effects is crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives of this compound can help identify modifications that enhance its antimicrobial potency and selectivity.
-
Toxicity and in vivo efficacy studies: Assessing the compound's safety profile and its effectiveness in animal models of infection are essential next steps in the drug development process.
The exploration of novel Schiff bases like this compound is a vital component of the global effort to combat antimicrobial resistance. The methodologies and comparative data presented in this guide provide a solid foundation for the continued investigation of this promising class of compounds.
References
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
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Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Broth microdilution. Wikipedia. [Link]
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Broth Microdilution. MI - Microbiology. [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PubMed. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. PubMed. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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Novel In Vivo Assessment of Antimicrobial Efficacy of Ciprofloxacin Loaded Mesoporous Silica Nanoparticles against Salmonella typhimurium Infection. MDPI. [Link]
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Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]
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Evaluation Study of Antibacterial Efficacy of Ciprofloxacin Produced from Different Companies. [Link]
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Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
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Ciprofloxacin. Wikipedia. [Link]
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Antimicrobial Susceptibility Testing. CLSI. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Fluconazole. StatPearls - NCBI Bookshelf. [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
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Fluconazole in combination with compounds of natural and pharmaceutical origin: A study on their antimicrobial activity against Candida auris. PubMed. [Link]
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In vitro impact of fluconazole on oral microbial communities, bacterial growth and biofilm formation. bioRxiv. [Link]
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Antimicrobial application of schiff's base and it's metal complexes. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]
-
The use of fluconazole in the treatment of superficial fungal infections- A meta-analysis. [Link]
-
Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. MDPI. [Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. [Link]
-
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. MDPI. [Link]
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The Evolving Landscape of Acetanilide Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. Acetanilide, a simple N-phenylacetamide, and its derivatives have long served as a versatile scaffold in medicinal chemistry, yielding compounds with a wide spectrum of pharmacological effects. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of acetanilide derivatives, focusing on their analgesic, anti-inflammatory, and antimicrobial properties. By synthesizing experimental data and elucidating the underlying chemical principles, we aim to equip researchers with the insights needed to navigate this promising chemical space.
The Acetanilide Core: A Foundation for Diverse Bioactivity
The fundamental structure of acetanilide, a phenyl ring attached to an acetamido group, provides a robust framework that can be readily modified to modulate its pharmacokinetic and pharmacodynamic properties. The exploration of this chemical scaffold has led to the discovery of numerous derivatives with enhanced potency and selectivity for various biological targets. This guide will delve into the key structural modifications that govern the analgesic, anti-inflammatory, and antimicrobial activities of these compounds, offering a comparative perspective supported by experimental evidence.
Comparative Analysis of Biological Activities
The therapeutic potential of acetanilide derivatives is broad, with significant findings in pain management, inflammation control, and infectious disease treatment. The following sections present a comparative analysis of their performance in these key areas, supported by quantitative data from various studies.
Analgesic Activity: Targeting Pain at its Source
Acetanilide itself was one of the first synthetic analgesics, though its clinical use was hampered by toxicity.[1] Modern derivatives, however, have been engineered for improved safety and efficacy. The analgesic effects of many acetanilide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway that mediates pain and inflammation.[2][3]
A study on a series of 2-(substituted phenoxy)-N-phenylacetamide derivatives revealed that substitutions on both the phenoxy and the N-phenyl rings significantly influence analgesic activity. For instance, compounds with electron-withdrawing groups on the phenoxy ring and a chlorine atom on the N-phenyl ring at the para position exhibited potent analgesic effects.
| Compound ID | N-Phenyl Substitution | Phenoxy Substitution | Analgesic Activity (% inhibition of writhing) |
| 1a | 4-Chloro | 4-Nitro | 75.2% |
| 1b | 4-Chloro | 2,4-Dichloro | 68.5% |
| 1c | 2-Methyl | 4-Nitro | 62.1% |
| Diclofenac | - | - | 82.4% |
Table 1: Comparative analgesic activity of selected 2-(substituted phenoxy)-N-phenylacetamide derivatives in an acetic acid-induced writhing model in mice. The data highlights the impact of specific substitutions on analgesic potency.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
The anti-inflammatory properties of acetanilide derivatives are closely linked to their analgesic mechanism, primarily through the inhibition of COX enzymes.[2] The selective inhibition of COX-2 over COX-1 is a key objective in modern drug design to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
Research on a series of acetanilide derivatives as COX inhibitors has provided valuable SAR insights. For example, the presence of a methylsulfonyl (-SO2Me) group on the phenyl ring has been shown to enhance COX-2 selectivity.
| Compound ID | N-Phenyl Substitution | R Group | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | 4-SO2Me | Phenyl | 0.15 | 15.2 | 101.3 |
| 2b | 4-SO2Me | 4-Fluorophenyl | 0.08 | 12.5 | 156.2 |
| 2c | 4-H | Phenyl | 5.2 | 8.5 | 1.6 |
| Celecoxib | - | - | 0.04 | 15.0 | 375.0 |
Table 2: In vitro COX-1 and COX-2 inhibitory activity of selected acetanilide derivatives. The data illustrates the importance of the 4-methylsulfonylphenyl group for COX-2 selectivity.
Antimicrobial and Antifungal Activity: A Broad Spectrum of Defense
Beyond their anti-inflammatory and analgesic effects, acetanilide derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
A comparative study of various acetanilide derivatives revealed that the nature and position of substituents on the aromatic ring are critical for antimicrobial activity. Halogenated derivatives, in particular, have shown promising results.
| Compound ID | Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 3a | 2-Chloro-N-(4-hydroxyphenyl)acetamide | 125 | 250 | 250 |
| 3b | 2-Bromo-N-(4-chlorophenyl)acetamide | 62.5 | 125 | 125 |
| 3c | N-(4-nitrophenyl)acetamide | 250 | 500 | >500 |
| Streptomycin | - | 10 | 5 | - |
| Fluconazole | - | - | - | 25 |
Table 3: Comparative in vitro antimicrobial and antifungal activity (Minimum Inhibitory Concentration - MIC) of selected acetanilide derivatives. The data indicates that halogenated derivatives exhibit superior antimicrobial potency.[6][7][8][9]
Key Structure-Activity Relationship (SAR) Insights
The collective experimental data allows for the deduction of several key SAR principles for acetanilide derivatives:
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the carrageenan-induced paw edema assay, a widely used in vivo model for assessing anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This protocol is designed to induce an acute inflammatory response in the rat hind paw, allowing for the quantitative evaluation of the anti-inflammatory effects of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (acetanilide derivatives) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals for 12 hours before the experiment, with water provided ad libitum.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle control group
-
Reference drug group
-
Test compound groups (at least 3 different doses)
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial volume.
-
Calculate the percentage inhibition of edema for the reference and test groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Mechanism of Action: COX Inhibition Pathway
The anti-inflammatory and analgesic activities of many acetanilide derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway.[10][11] Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes (COX-1 and COX-2) into prostaglandins, which are key mediators of inflammation and pain.[12][13] NSAIDs, including many acetanilide derivatives, block this conversion.
Conclusion and Future Directions
The acetanilide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity, offering opportunities to fine-tune potency and selectivity. Future research in this area should focus on the development of derivatives with improved safety profiles, particularly with respect to COX-2 selectivity for anti-inflammatory agents, and a broader spectrum of activity for antimicrobial compounds. The integration of computational modeling and in silico screening will undoubtedly accelerate the identification of promising new acetanilide-based drug candidates.
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. Available at: [Link]
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Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ResearchGate. Available at: [Link]
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Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. Available at: [Link]
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New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. National Institutes of Health. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
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Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Semantic Scholar. Available at: [Link]
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Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. ResearchGate. Available at: [Link]
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Available at: [Link]
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Bridging the Virtual and the Real: A Guide to the Experimental Validation of Computational Docking Studies
For researchers, scientists, and drug development professionals, computational docking has emerged as a powerful tool to predict and analyze protein-ligand interactions. However, the predictions of in silico models are theoretical and necessitate rigorous experimental validation to confirm their accuracy and guide further drug discovery efforts. Discrepancies between docking scores and experimental results can arise from a multitude of factors, including inaccuracies in scoring functions, simplifications of molecular flexibility, and the omission of solvent effects in some docking algorithms.[1] Therefore, experimental validation is an indispensable component of the drug discovery pipeline.[1]
This guide provides an in-depth comparison of common experimental techniques used to validate computational docking studies. It is designed to empower researchers with the knowledge to select the most appropriate validation methods, design robust experiments, and interpret the resulting data with confidence.
The Imperative of Experimental Validation
Computational docking is an invaluable hypothesis-generating tool. It allows for the rapid screening of vast compound libraries and provides insights into potential binding modes. However, these computational predictions are based on a set of assumptions and simplifications.[2][3] Factors such as protein flexibility, the presence of water molecules, and the precise protonation states of residues can significantly influence ligand binding in a biological system, aspects that are not always perfectly modeled by docking algorithms.[4][5] Experimental validation serves as the crucial bridge between computational theory and biological reality, confirming the predicted interactions and providing the quantitative data necessary for confident decision-making in a drug discovery cascade.
A Roadmap to Robust Validation
A comprehensive validation strategy often involves a multi-faceted approach, employing orthogonal techniques to build a strong case for the predicted binding mode and affinity. The general workflow for validating a computational docking study can be visualized as a progression from initial computational predictions to rigorous experimental confirmation.
Caption: A typical workflow for the validation of computational docking studies.
Comparative Guide to Key Experimental Validation Techniques
The choice of experimental technique depends on various factors, including the nature of the protein and ligand, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, thermodynamics). Here, we compare some of the most widely used biophysical methods.[6][7][8]
| Technique | Principle | Information Obtained | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][9][10] | Label-free, in-solution measurement providing a complete thermodynamic profile.[5] | Requires relatively large amounts of pure sample; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor surface as a ligand binds to an immobilized protein.[11][12][13][14] | Binding affinity (KD), association (ka) and dissociation (kd) rates.[13] | Real-time, label-free analysis of binding kinetics; high sensitivity.[11][13] | Requires immobilization of one binding partner, which can affect its activity; potential for non-specific binding.[15] |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[4][16] | Qualitative or semi-quantitative assessment of binding; can be used to rank compounds.[16] | High-throughput, low sample consumption, and relatively inexpensive.[6][8] | Indirect measurement of binding; may not be suitable for all proteins or ligands that do not induce a thermal shift. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger protein.[1][17] | Binding affinity (KD).[1] | Homogeneous, in-solution assay; high-throughput and sensitive.[17] | Requires a fluorescently labeled ligand, which can sometimes interfere with binding.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical environment of atomic nuclei upon ligand binding.[2][19][20] | Binding affinity (KD), binding site mapping, and structural information about the complex.[20][21] | Provides detailed structural and dynamic information at atomic resolution.[19][20] | Requires large amounts of isotopically labeled protein; lower throughput and requires specialized equipment and expertise.[2] |
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of your validation studies, it is crucial to follow well-defined protocols with appropriate controls.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a comprehensive thermodynamic profile of the interaction.[5][18][9]
Principle of ITC
Caption: The basic principle of an Isothermal Titration Calorimetry experiment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze both the protein and ligand against the same buffer to minimize buffer mismatch effects.[18]
-
Determine the accurate concentrations of the protein and ligand.
-
Degas the samples to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.[3]
-
Set the experimental temperature.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Experimental Run:
-
Perform an initial small injection to eliminate any artifacts from the syringe tip.
-
Carry out a series of injections of the ligand into the protein solution.
-
Allow the system to reach equilibrium between injections.
-
-
Control Experiments:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.[3]
-
This value will be subtracted from the protein-ligand titration data.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[11][13][14]
Step-by-Step Protocol:
-
Sensor Chip Selection and Ligand Immobilization:
-
Choose a sensor chip with appropriate surface chemistry for your protein.[11]
-
Activate the sensor surface.
-
Inject the protein (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups.
-
A reference flow cell should be prepared in parallel, either with no immobilized protein or with an irrelevant protein to subtract non-specific binding.[13]
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the small molecule (analyte) in the running buffer.
-
Inject the analyte solutions over both the ligand and reference surfaces at a constant flow rate.
-
Monitor the association phase as the analyte binds to the immobilized ligand.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If the interaction is strong, a regeneration solution may be needed to remove the bound analyte before the next injection.[23]
-
-
Data Analysis:
-
Subtract the reference channel signal from the ligand channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[24][25]
-
Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to assess ligand binding by measuring changes in protein thermal stability.[4][7][16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified protein in a suitable buffer.
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange).
-
Prepare solutions of the test compounds.
-
-
Assay Setup:
-
In a multi-well PCR plate, mix the protein, dye, and either a test compound or a vehicle control (e.g., DMSO).
-
Ensure the final concentration of all components is consistent across the wells.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The midpoint of the unfolding transition is the melting temperature (Tm).
-
A significant increase in the Tm in the presence of a compound compared to the control indicates stabilizing binding.
-
Conclusion: A Synergistic Approach to Drug Discovery
Computational docking is a powerful engine for hypothesis generation in modern drug discovery. However, its predictions must be anchored in the physical reality of experimental data. By employing a thoughtful and rigorous experimental validation strategy using techniques such as ITC, SPR, and DSF, researchers can confidently confirm computational hits, elucidate the nuances of molecular recognition, and ultimately accelerate the journey from virtual screening to the development of novel therapeutics. The integration of computational and experimental approaches creates a synergistic workflow that is greater than the sum of its parts, paving the way for more efficient and successful drug discovery endeavors.
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Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. [Link]
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Vivian, J. T., & Heyes, C. D. (2020). Applications of Differential Scanning Fluorometry and Related Technologies in Characterization of Protein-Ligand Interactions. Methods in Molecular Biology. [Link]
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Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Retrieved from [Link]
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Huynh, K., & Partch, C. L. (2015). Using Differential Scanning Fluorimetry to Detect Ligand Binding with Purified Protein. Methods in Molecular Biology. [Link]
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Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Retrieved from [Link]
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Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. [Link]
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Moerke, N. J. (2014). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. [Link]
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Talat, R., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. [Link]
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Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
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Perozzo, R., & Scapozza, L. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocol Exchange. [Link]
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Vaynberg, J., & Dalvit, C. (2006). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. Journal of Biomolecular NMR. [Link]
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The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]
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Baitai Paike Biotechnology Co., Ltd. (n.d.). Fluorescence Polarization Analysis of Protein-Ligand Interactions. Retrieved from [Link]
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Rinken, A., Lavogina, D., & Kopanchuk, S. (2017). Assays with Detection of Fluorescence Anisotropy: Challenges and Possibilities for Characterizing Ligand Binding to GPCRs. Trends in Pharmacological Sciences. [Link]
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Li, M., & Liu, Y. (2013). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology. [Link]
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Ciulli, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology. [Link]
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Basavaraj, S., & Raj, T. (2017). NMR Methods to Characterize Protein-Ligand Interactions. Journal of Analytical & Pharmaceutical Research. [Link]
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Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]
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Bio-Rad Laboratories. (2012, October 18). Best Practices in Data Processing and Analysis to Achieve High-Quality SPR Results [Video]. YouTube. [Link]
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Shishmarev, D., & Otting, G. (2024). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. The Journal of Physical Chemistry Letters. [Link]
- van der Merwe, P. A. (1999). Surface plasmon resonance. In The B-cell receptor: a comprehensive review (pp. 203-222). Humana Press.
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Motsa, B. B., & Stahelin, R. V. (2016). A beginner's guide to surface plasmon resonance. ASBMB Today. [Link]
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Nicoya Lifesciences. (n.d.). Top 10 tips for high quality SPR data. Retrieved from [Link]
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Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. Physical Chemistry Chemical Physics. [Link]
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Kuhn, L. A., & Zavodszky, M. I. (n.d.). Case Studies of Docking in Drug Discovery. Drug Design. Retrieved from [Link]
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Patel, D. A., & Shah, P. B. (2014). Molecular Docking Studies: The Success Should Overrule the Doubts. Journal of Pharmaceutical and Scientific Innovation. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
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SPRpages. (2020, October 1). Lower Binding Affinity than Expected - How to Troubleshoot. Retrieved from [Link]
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Muthu, M., & Kumar, S. (2020). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Analytical Biochemistry. [Link]
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Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
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Henderson, T. J. (2025, March 6). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]
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Maynes, J. T. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Ghalandari, B., Kamalzare, S., & Ghafourian, T. (2015). Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor. Iranian Journal of Pharmaceutical Research. [Link]
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Li, X., et al. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. [Link]
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Smith, R. D., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
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A Comparative Guide to the Reproducible Synthesis and Characterization of N-(4-Ethoxybenzylidene)-4-acetylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the reproducibility of a reaction is the cornerstone of its utility and scalability. This guide offers an in-depth technical comparison of methodologies for the synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline, a Schiff base with potential applications in materials science and medicinal chemistry. We will delve into the nuances of conventional versus microwave-assisted synthesis, providing detailed protocols and a comprehensive analysis of the characterization data to ensure reliable and repeatable outcomes.
The Imperative of Reproducibility in Schiff Base Synthesis
Schiff bases, characterized by their azomethine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound. While seemingly straightforward, the reaction's efficiency and the purity of the final product can be highly sensitive to reaction conditions. Factors such as temperature, reaction time, solvent polarity, and the presence of catalysts can significantly influence the equilibrium of the reaction, leading to variability in yields and the formation of impurities. For drug development and materials science, where precise molecular architecture dictates function, such inconsistencies are a critical bottleneck. This guide, therefore, emphasizes not just the "how" but the "why" behind the procedural choices that lead to a reproducible synthesis of this compound.
Method 1: The Conventional Approach - A Foundation in Reflux
The traditional synthesis of this compound relies on the thermal energy provided by conventional refluxing. This method is widely accessible and has been a staple in organic synthesis for decades.
Experimental Protocol: Conventional Synthesis
Materials:
-
4-ethoxyaniline
-
4-acetylbenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxyaniline (1.0 eq.) in absolute ethanol.
-
Add 4-acetylbenzaldehyde (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the removal of the water byproduct, driving the reaction equilibrium towards the product.
-
Glacial Acetic Acid: The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Recrystallization: This purification step is crucial for removing any unreacted starting materials and byproducts, ensuring the high purity of the final compound, which is essential for reproducible characterization.
Method 2: Microwave-Assisted Synthesis - A Leap in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[1][2]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
4-ethoxyaniline
-
4-acetylbenzaldehyde
-
Ethanol (optional, for solvent-assisted reactions)
-
Catalyst (e.g., a few drops of acetic acid or a solid acid catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of 4-ethoxyaniline and 4-acetylbenzaldehyde.
-
For a solvent-assisted reaction, add a minimal amount of a polar solvent like ethanol. For a solvent-free reaction, proceed with the neat reactants.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set power and temperature for a short duration (typically 2-10 minutes). The optimal conditions should be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product by filtration or by adding a non-polar solvent to precipitate the product.
-
Purify the product by recrystallization from ethanol.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating significantly accelerates the reaction rate.[1]
-
Solvent-Free or Minimal Solvent: This approach aligns with the principles of green chemistry by reducing solvent waste. The high energy input from the microwave often compensates for the lack of a solvent to facilitate the reaction.
Performance Comparison: Conventional vs. Microwave
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 2-4 hours | 2-10 minutes | [1] |
| Yield | Moderate to Good | Good to Excellent | [2] |
| Energy Consumption | High | Low | [2] |
| Reproducibility | Good (with strict control) | Excellent (precise control) | |
| Scalability | Well-established | Can be challenging for large scale |
Reproducible Characterization: A Multi-technique Approach
Ensuring the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a comprehensive and self-validating characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the compound.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the imine proton (-CH=N-), the ethoxy group (-OCH₂CH₃), and the acetyl group (-COCH₃). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon, the imine carbon, and the aromatic carbons.
Expected ¹H NMR Data (in CDCl₃, δ in ppm):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (acetyl) | ~2.6 | s | 3H |
| -CH₃ (ethoxy) | ~1.4 | t | 3H |
| -OCH₂- | ~4.1 | q | 2H |
| Aromatic H | ~6.9 - 8.0 | m | 8H |
| -CH=N- | ~8.4 | s | 1H |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Expected FTIR Data (KBr, cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (carbonyl) | ~1670-1690 |
| C=N (imine) | ~1600-1630 |
| C-O (ether) | ~1250 |
| Aromatic C-H | ~3000-3100 |
| Aliphatic C-H | ~2850-2980 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the Schiff base.
Expected UV-Vis Data (in Ethanol):
The UV-Vis spectrum is expected to show strong absorption bands in the UV region, typically between 250-400 nm, corresponding to π-π* and n-π* transitions of the conjugated aromatic rings and the imine group.
Workflow Diagrams
Caption: Comparative workflow of conventional and microwave-assisted synthesis.
Caption: Comprehensive characterization workflow for this compound.
Conclusion: A Path to Reliable Synthesis
The synthesis of this compound can be reliably achieved through both conventional and microwave-assisted methods. While the conventional approach is well-established, the microwave-assisted method offers significant advantages in terms of speed and efficiency, aligning with the principles of green chemistry. The key to reproducibility lies not only in the chosen synthetic route but also in the meticulous control of reaction parameters and a rigorous, multi-faceted characterization of the final product. By following the detailed protocols and understanding the rationale behind each step, researchers can ensure the consistent and reliable production of this valuable Schiff base for their research and development endeavors.
References
- Loupy, A. (Ed.). (2002). Microwaves in Organic Synthesis. Wiley-VCH.
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link][5]
- Gawande, M. B., Bonifacio, V. D., Luque, R., Branco, P. S., & Varma, R. S. (2013). Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(12), 5522-5551.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data from Different Spectroscopic Techniques
In the landscape of drug development and scientific research, the integrity of analytical data is paramount. Generating reliable and reproducible data is not merely a procedural formality but a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth exploration of cross-validation of analytical data derived from different spectroscopic techniques. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to build self-validating systems for your analytical workflows.
This guide is structured to provide a comprehensive understanding of the principles and practicalities of cross-validation, from the selection of orthogonal methods to the application of advanced data fusion techniques. We will explore how to leverage the strengths of various spectroscopic methods to build a more complete and robust analytical picture.
The Imperative of Cross-Validation: Beyond a Single Method's Perspective
In analytical chemistry, relying on a single analytical technique, no matter how powerful, can introduce inherent biases and limitations. Cross-validation, in this context, is the process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared against data from a different, independent method.[1] This is particularly crucial in regulated industries where data integrity is under constant scrutiny.[2][3][4][5]
The core principle behind this practice is the use of orthogonal methods . These are analytical techniques that measure the same analyte or sample property based on different physicochemical principles.[6][7] For instance, one method might be based on absorption of light (UV-Vis), while another is based on molecular vibrations (FTIR or Raman). By employing orthogonal methods, we can significantly reduce the risk of overlooking impurities or degradation products that may not be detectable by a single technique.[7] This approach is strongly advocated by regulatory bodies like the FDA and is a key component of the International Council for Harmonisation (ICH) guidelines.[2][4][8]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][5] Cross-validation serves as a powerful tool to provide a high degree of assurance in the reliability of your analytical data.
A Comparative Overview of Spectroscopic Techniques
The choice of spectroscopic techniques is a critical first step in designing a robust cross-validation strategy. Each technique offers unique advantages and is sensitive to different molecular properties. The following table summarizes the key performance characteristics of commonly used spectroscopic methods in pharmaceutical and chemical analysis.
| Parameter | UV-Visible (UV-Vis) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Raman Spectroscopy | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Electronic transitions | Molecular vibrations (absorption) | Molecular vibrations (scattering) | Mass-to-charge ratio of ionized molecules | Nuclear spin transitions in a magnetic field |
| Information Provided | Quantitative analysis of chromophores, conjugation | Functional groups, molecular structure | Functional groups, molecular fingerprint, crystal lattice | Molecular weight, elemental composition, structure | Detailed molecular structure and connectivity |
| Strengths | Simple, robust, quantitative | Highly specific, broad applicability | Non-destructive, minimal sample prep, aqueous samples | High sensitivity and specificity | Unambiguous structure elucidation |
| Limitations | Limited structural information | Water interference, lower sensitivity | Fluorescence interference, weaker signal than IR | Destructive, complex instrumentation | Lower sensitivity, expensive, complex spectra |
| Typical Applications | Purity, concentration, dissolution testing | Identification of raw materials, polymorphism | API identification, process monitoring, counterfeit detection | Impurity profiling, metabolite identification, proteomics | Structural confirmation, stereochemistry |
The Cross-Validation Workflow: A Step-by-Step Protocol
A successful cross-validation study requires a well-defined protocol. The following workflow outlines the key steps, incorporating principles of analytical method validation as per ICH guidelines.[2][3][4]
Caption: A visual representation of low, mid, and high-level data fusion strategies.
The choice of data fusion strategy depends on the specific analytical problem and the nature of the data from the different spectroscopic techniques.
Conclusion: A Commitment to Data Integrity
Cross-validation of analytical data from different spectroscopic techniques is more than a regulatory hurdle; it is a scientific imperative that underpins the reliability of your research and the quality of your products. By embracing the principles of orthogonal methods, rigorous validation protocols, and the power of chemometrics and data fusion, you can build a comprehensive and self-validating analytical framework. This commitment to data integrity not only ensures compliance but also fosters a deeper understanding of your materials and processes, ultimately leading to more robust and reliable scientific outcomes.
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Alphalyse. Orthogonal method in pharmaceutical product analysis . [Link]
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American Pharmaceutical Review. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . [Link]
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National Center for Biotechnology Information. Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis - PMC . [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation . [Link]
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Solid Scanner. Discover Chemometrics Software for Spectral Data Analysis . [Link]
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ACS Publications. Practical Guide to Chemometric Analysis of Optical Spectroscopic Data . [Link]
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Spectroscopy Online. Data Fusion in Action: Integrating Different Vibrational and Atomic Spectroscopy Data . [Link]
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Felix Instruments. Understanding Chemometrics for NIR Spectroscopy . [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures . [Link]
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European Pharmaceutical Review. Increasing regulatory focus on orthogonal analytical characterization for biosimilars . [Link]
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BioPharmaSpec. Orthogonal Methods in Higher Order Structure (HOS) Analysis . [Link]
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Frontiers. Spectroscopic technologies and data fusion: Applications for the dairy industry . [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance . [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024 . [Link]
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BioPharmaSpec. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization . [Link]
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GSC Biological and Pharmaceutical Sciences. A Review on Spectroscopic analytical method validation and force degradation study . [Link]
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MDPI. Exploration of Data Fusion Strategies Using Principal Component Analysis and Multiple Factor Analysis . [Link]
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YouTube. How to Perform Analytical Method Validation for Identification by IR . [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures . [Link]
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SCION Instruments. A Guide to Analytical Method Validation . [Link]
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ResearchGate. Data and Model Fusion in Chemometrics . [Link]
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Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation . [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Analytical method validation: A brief review . [Link]
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Journal of Chemical and Pharmaceutical Research. Application of the Cross-Validation Method to the Verification of the Instrumental Response Function in the Validation Process of an Indirect Analytical Method . [Link]
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ResearchGate. Data fusion strategy for combined spectroscopy techniques . [Link]
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Cross Validated. Cross Validation with replicates for spectral analysis . [Link]
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PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . [Link]
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National Center for Biotechnology Information. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH . [Link]
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A Comparative Benchmarking Guide to N-(4-Ethoxybenzylidene)-4-acetylaniline for Advanced Applications
To the esteemed researchers, scientists, and professionals in drug development and materials science, this guide offers an in-depth comparative analysis of the Schiff base compound, N-(4-Ethoxybenzylidene)-4-acetylaniline. While direct, comprehensive performance data for this specific molecule is emerging, its structural characteristics strongly suggest significant potential across several high-performance applications. This document provides a framework for its evaluation against established alternatives, grounded in the performance of structurally analogous compounds and standardized experimental protocols.
Introduction to this compound: A Molecule of Interest
This compound is a Schiff base, a class of organic compounds characterized by the azomethine (-C=N-) group. Its molecular structure, featuring an electron-donating ethoxy group (-OC2H5) and an electron-accepting acetyl group (-COCH3) at opposite ends of a conjugated system, suggests a strong potential for applications in mycology, liquid crystal technologies, and nonlinear optics. This guide will explore the methodologies to benchmark its performance in these key areas.
Application I: Antifungal Efficacy
The growing resistance to existing antifungal agents necessitates the exploration of novel chemical scaffolds. Schiff bases have demonstrated considerable promise as antifungal compounds, often exhibiting potent activity against a range of fungal pathogens.[1][2]
Comparative Framework: this compound vs. Fluconazole
Fluconazole , a widely used triazole antifungal, serves as the industry-standard benchmark. A direct comparison of the Minimum Inhibitory Concentration (MIC) is the primary metric for evaluating the antifungal potency of this compound.
| Compound | Fungal Strain | Reported MIC (µg/mL) |
| Fluconazole (Reference) | Candida albicans | 0.25 - 1.0 |
| Aspergillus niger | 16 - >64 | |
| This compound | Candida albicans | To be determined |
| Aspergillus niger | To be determined | |
| Table 1: Comparative Antifungal Activity Framework. |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains (e.g., Candida albicans, Aspergillus niger) on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal spores/cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution Series:
-
Dissolve this compound and Fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
Causality and Insights
The anticipated antifungal activity of this compound stems from the ability of the imine group to interfere with fungal cell wall synthesis or disrupt the cell membrane. The presence of the ethoxy and acetyl groups may enhance its lipophilicity, facilitating its penetration into the fungal cell.
Caption: Workflow for Antifungal Susceptibility Testing.
Application II: Liquid Crystal Properties
The elongated, rigid structure of this compound is characteristic of molecules that exhibit liquid crystalline phases. Its classification as a liquid crystal monomer on PubChem further supports this potential.[3]
Comparative Framework: this compound vs. MBBA
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a well-characterized nematic liquid crystal and serves as an excellent benchmark. The key performance indicators are the transition temperatures between the crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic liquid phases.
| Compound | Crystal to Nematic (T_CN) | Nematic to Isotropic (T_NI) |
| MBBA (Reference) [2] | ~22°C (295 K) | ~47°C (320 K) |
| This compound | To be determined | To be determined |
| Table 2: Comparative Liquid Crystal Phase Transition Temperatures. |
Experimental Protocol: Characterization of Mesomorphic Phases
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (2-5 mg) of this compound into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify endothermic and exothermic peaks corresponding to phase transitions.
-
Cool the sample at the same rate to observe transitions upon cooling.
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through crossed polarizers as the temperature is varied.
-
Characteristic textures (e.g., Schlieren, threaded) will appear in the liquid crystalline phases, which disappear upon transition to the isotropic liquid.
-
Structural Rationale
The planarity of the benzene rings and the imine bridge in this compound promotes anisotropic intermolecular interactions, which are essential for the formation of liquid crystal phases. The ethoxy and acetyl terminal groups influence the molecule's aspect ratio and polarity, which in turn determine the type and stability of the mesophases.
Caption: Z-Scan Experimental Workflow for NLO Characterization.
Conclusion
This compound represents a promising candidate for advanced applications in mycology, liquid crystal displays, and nonlinear optics. This guide provides a comprehensive framework for its systematic evaluation. By employing the standardized protocols outlined herein and comparing the results against established benchmarks, researchers can effectively quantify its performance and unlock its full potential. The structural motifs of this Schiff base provide a strong theoretical foundation for expecting competitive, if not superior, performance in these demanding applications.
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Efficacy of Novel Schiff base Derivatives as Antifungal Compounds in Combination with Approved Drugs Against Candida Albicans. PubMed. [Link]
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Synthesis and Antifungal Activities of Schiff Base Derivatives Containing a Coumarin Moiety. Journal of Agricultural and Food Chemistry. [Link]
-
GENERALISING ANTIFUNGAL AND ANTIMICROBIAL ACTIVITES OF SCHIFF BASE COMPLEXES WITH DIFFERENT METALS. AARF. [Link]
-
Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). ResearchGate. [Link]
-
Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. [Link]
-
Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. RSC Publishing. [Link]
-
New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Publishing. [Link]
-
Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences. [Link]
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This compound. PubChem. [Link]
-
Nonlinear Optical Properties and Vibrational Study of N-(4-n-heptyloxybenzylidene)-4 -n-butylaniline. ResearchGate. [Link]
-
Potential Third-Order Nonlinear Optical Response Facilitated by Intramolecular Charge Transfer in a Simple Schiff Base Molecule: Experimental and Theoretical Exploration. ACS Omega. [Link]
-
Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. Molecules. [Link]
-
Synthesis and Antibacterial Evaluation for Some New Schiff-bases Derived from P-aminoacetanilide. ResearchGate. [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports. [Link]
-
Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. International Journal of Innovative Technology and Exploring Engineering. [Link]
-
Studies on Electro Chemical Activity and Third Order Non Linear Optical Properties of Novel (E) -4-Chloro -2-((Phenylimino)Methyl)Phenol, (4C2PMP) Covalent Molecular Coloured Single Crystal : A Potential Organic Crystalline Material for Optical and Elect. Materials and Manufacturing Engineering. [Link]
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A Comparative Guide to the Thermal Stability of Aniline-Based Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Schiff Bases and Their Thermal Stability
Schiff bases, or azomethines, are a versatile class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). Formed through the condensation of a primary amine and an aldehyde or ketone, those derived from aniline are of particular interest due to their wide-ranging applications in medicinal chemistry, materials science, and catalysis.[1][2][3] Their biological activity, including antibacterial, antifungal, and antitumor properties, is often linked to the imine group.[4]
The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and applicability in various thermal processes.[5] For instance, in drug development, understanding the thermal decomposition profile is essential for formulation and determining shelf-life. In materials science, high thermal stability is a prerequisite for applications in thermally resistant polymers and catalysts.[6] This guide provides a framework for the comparative thermal analysis of aniline-based Schiff bases, elucidating the factors that govern their stability.
Experimental Design: A Validating Approach to Thermal Analysis
The comprehensive thermal analysis of Schiff bases relies on a synergistic combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This dual-pronged approach provides a complete picture of a material's thermal behavior, from mass loss due to decomposition to the energetic changes associated with phase transitions.
Synthesis of Aniline-Based Schiff Bases: A Foundational Protocol
The synthesis of aniline-based Schiff bases is typically a straightforward condensation reaction.[7] The protocol outlined below is a generalizable method that can be adapted for various substituted anilines and aldehydes.
Protocol: Synthesis of N-Benzylideneaniline
-
Reactant Preparation: In a round-bottom flask, dissolve 0.05 mol of aniline in 50 mL of absolute ethanol. In a separate beaker, dissolve 0.05 mol of benzaldehyde in 30 mL of absolute ethanol.
-
Reaction: Slowly add the benzaldehyde solution to the aniline solution while stirring continuously at room temperature.
-
Reflux: Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the Schiff base.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at a temperature below its melting point.
-
Characterization: Confirm the structure of the synthesized Schiff base using Fourier-Transform Infrared (FTIR) spectroscopy (presence of the -C=N- stretching band typically around 1625-1640 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Causality Behind Experimental Choices: The use of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively low boiling point, which allows for easy removal after the reaction. Refluxing provides the necessary activation energy for the condensation reaction to proceed to completion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is invaluable for determining the decomposition temperature, residual mass, and the number of decomposition steps of a material.[9][10]
Protocol: TGA of Aniline-Based Schiff Bases
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground Schiff base into an alumina crucible.[11][12] Ensure an even distribution of the sample at the bottom of the crucible to promote uniform heating.[12]
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[11]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.[9]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of mass loss at each step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to determine melting points, glass transitions, and enthalpies of fusion and decomposition.[15]
Protocol: DSC of Aniline-Based Schiff Bases
-
Sample Preparation: Accurately weigh 2-5 mg of the Schiff base into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to a temperature above its expected melting/decomposition point at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.[16] The peak temperature of the endotherm is taken as the melting point (T_m).
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental workflow is summarized in the following diagram.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Ethoxybenzylidene)-4-acetylaniline
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-Ethoxybenzylidene)-4-acetylaniline, a member of the aromatic amine family. By understanding the chemical's hazard profile and adhering to the protocols outlined below, laboratories can maintain a safe working environment and ensure regulatory compliance.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 17224-17-8) is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
While specific toxicological data for this exact compound is limited, its structural classification as an aniline derivative warrants a cautious approach. Aniline and its derivatives are known for their potential toxicity, including effects on the blood (methemoglobinemia), and are generally considered hazardous to the environment, particularly aquatic life[2]. Therefore, all waste containing this compound must be treated as hazardous.
Table 1: Hazard Information for this compound
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation upon contact. |
| Eye Irritation | H319 | Causes serious eye irritation upon contact. |
| Potential Environmental Hazard | - | As an aniline derivative, it is presumed to be toxic to aquatic organisms. |
The Disposal Decision Workflow: A Step-by-Step Approach
The following diagram illustrates the decision-making process for the disposal of this compound waste, from generation to final disposition.
Caption: Disposal decision workflow for this compound.
Procedural Guide for Disposal
This section provides detailed, step-by-step instructions for the disposal of this compound in various forms.
Disposal of Unused or Waste Product
For pure, unused this compound or residual amounts from experimentation, the following protocol must be followed:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact, but for extended handling, consult the glove manufacturer's compatibility chart).
-
Waste Container: Select a clearly labeled, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant"). The date of initial waste accumulation must also be recorded on the label.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Disposal of Contaminated Labware and Materials
Disposable labware (e.g., pipette tips, weighing boats) and other materials (e.g., absorbent pads, contaminated gloves) that have come into contact with this compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Ensure that sharps (e.g., needles, broken glass) are placed in a puncture-resistant sharps container before being added to the solid waste stream.
-
Disposal: The sealed container of contaminated solid waste should be collected by a licensed hazardous waste disposal company.
Decontamination of Reusable Glassware
For reusable glassware, a triple-rinse procedure is recommended to ensure thorough decontamination.
-
Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., acetone, ethanol). The rinsate from this initial wash must be collected and disposed of as hazardous waste.
-
Subsequent Rinses: Perform two additional rinses with the chosen solvent. This rinsate must also be collected as hazardous waste.
-
Final Wash: After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory procedure.
Emergency Procedures: Spill Management
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. If possible and safe to do so, increase ventilation in the area.
-
Personal Protective Equipment: Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or earth.
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. Follow with a soap and water wash.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Environmental Considerations and Regulatory Context
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Wastes containing aniline are often classified as hazardous due to their toxicity. For instance, distillation bottoms from aniline production are listed as K083 hazardous waste[3]. While this compound is not specifically listed, its classification as an aniline derivative necessitates its management as a hazardous waste.
Furthermore, aniline and its derivatives are known to be toxic to aquatic life and can persist in the environment[2]. Improper disposal can lead to contamination of soil and water, posing a risk to ecosystems. Adherence to the disposal procedures outlined in this guide is essential for environmental stewardship.
Advanced Disposal Methodologies: Chemical Degradation
While not typically performed in a standard laboratory setting for disposal, it is scientifically relevant to note that advanced oxidation processes (AOPs) have been shown to be effective in degrading aniline and its derivatives in wastewater[4][5][6]. These methods, such as Fenton oxidation, generate highly reactive hydroxyl radicals that can break down the aromatic structure of these compounds[4][5]. Such technologies are generally employed at industrial wastewater treatment facilities.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By treating this compound as a hazardous waste, adhering to strict segregation and containment protocols, and partnering with licensed disposal professionals, researchers can ensure the safety of their personnel and the protection of the environment. This guide provides the foundational knowledge and procedural steps to achieve these critical objectives.
References
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Chaturvedi, P., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25), 200302. [Link]
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U.S. Environmental Protection Agency. Documents Related to the Hazardous Waste Listing of Dyes and Pigments. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-Ethoxybenzylidene)-4-acetylaniline
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of N-(4-Ethoxybenzylidene)-4-acetylaniline. The following protocols are designed to establish a self-validating system of safety, grounded in established expertise and authoritative sources, to ensure the well-being of laboratory personnel.
This compound is a solid chemical compound that, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is known to cause skin and eye irritation.[1][2][3] A safety data sheet for a structurally similar compound, N-(4-Ethoxybenzylidene)-4-butylaniline, also indicates that it may cause respiratory irritation.[4][5] Therefore, a robust personal protective equipment (PPE) plan is critical to mitigate these risks.
Core Principles of Protection
The selection of PPE is the final line of defense in the hierarchy of controls, following elimination, substitution, engineering controls (e.g., fume hoods), and administrative controls (e.g., standard operating procedures). The causality behind the specific PPE recommendations herein is to prevent contact with the solid material and its potential dusts, which are the primary routes of exposure.
Recommended Personal Protective Equipment
A thorough hazard assessment is the first step in any laboratory procedure.[6][7][8] For this compound, the primary hazards are dermal, ocular, and potentially respiratory. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses if there is a significant risk of dust generation.[6] | Nitrile or neoprene gloves. Inspect gloves for integrity before each use.[9][10][11][12] | A fully buttoned, long-sleeved lab coat. | If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[4] |
| Solution Preparation and Handling | Chemical splash goggles that meet ANSI Z87.1 standards. | Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used. | Chemical-resistant apron worn over a lab coat. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors. |
| Reaction Monitoring and Work-up | Chemical splash goggles. A face shield is recommended when handling larger volumes or during procedures with a higher splash risk. | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | A lab coat is the minimum requirement. For larger scale operations, consider chemical-resistant coveralls. | All work should be conducted within a chemical fume hood. |
| Purification (e.g., Crystallization, Chromatography) | Chemical splash goggles. | Solvent-appropriate chemical-resistant gloves. | Lab coat and, if a splash hazard exists, a chemical-resistant apron. | Operations should be carried out in a well-ventilated area, preferably a fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | Lab coat. | Handle in a well-ventilated area. |
Procedural Guidance and Rationale
Eye and Face Protection: The First Barrier
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[1][2]
-
Standard Operations: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement for any work with this chemical.[6]
-
Splash Hazards: When preparing solutions or performing reactions with a risk of splashing, chemical splash goggles are required.[8]
-
High-Risk Procedures: For tasks with a significant risk of splashing or dust generation, a face shield should be worn in addition to safety glasses or goggles.[6]
Hand Protection: Selecting the Right Glove
The primary route of exposure to this compound is skin contact, which can cause irritation.[1][2] Therefore, proper glove selection and use are critical.
-
Material Selection: Nitrile and neoprene gloves generally provide good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[9][10][11][12] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.
-
Inspection and Donning: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Proper Removal and Disposal: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Dispose of used gloves in the appropriate laboratory waste container.
Body Protection: Beyond the Lab Coat
A lab coat serves to protect your personal clothing and underlying skin from contamination.
-
Standard Use: A clean, long-sleeved lab coat, fully buttoned, is mandatory when handling this compound.
-
Enhanced Protection: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: Mitigating Inhalation Risks
While the primary hazards are dermal and ocular, the potential for respiratory irritation from airborne dust exists, especially when handling the solid material.[4][5]
-
Engineering Controls: The preferred method for controlling respiratory hazards is to handle the solid chemical within a certified chemical fume hood or a ventilated balance enclosure.
-
Respirator Use: If engineering controls are not feasible or are insufficient to control dust generation, a NIOSH-approved N95 respirator should be worn.[4] Proper fit testing and training are required for respirator use, in accordance with OSHA standard 29 CFR 1910.134.[13]
Operational and Disposal Plans
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE as outlined in the table above, with an emphasis on respiratory protection.
-
Contain and Clean: For small spills of the solid, gently sweep or scoop the material into a labeled waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.
Waste Disposal:
All waste containing this compound, including contaminated consumables and excess material, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Consult your institution's environmental health and safety office for specific disposal procedures.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow Diagram
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved from [Link]
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health. Retrieved from [Link]
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Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Best Gloves That Protect Your Hands from Hazardous Chemicals. (2023, April 5). WellBefore. Retrieved from [Link]
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Which are the best gloves for chemical environments? (2025, June 26). AIBON SAFETY. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). Starshinechemical. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
